Menin-MLL inhibitor-25
Description
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Properties
Molecular Formula |
C28H28FN7 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
4-[3-[[4-[4-amino-5-(4-fluorophenyl)pyrrolo[2,3-d]pyrimidin-7-yl]piperidin-1-yl]methyl]azetidin-1-yl]benzonitrile |
InChI |
InChI=1S/C28H28FN7/c29-22-5-3-21(4-6-22)25-17-36(28-26(25)27(31)32-18-33-28)24-9-11-34(12-10-24)14-20-15-35(16-20)23-7-1-19(13-30)2-8-23/h1-8,17-18,20,24H,9-12,14-16H2,(H2,31,32,33) |
InChI Key |
ZDVWOCJIBVEFQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)F)CC5CN(C5)C6=CC=C(C=C6)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Revumenib (SNDX-5613): A Menin-MLL Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acute leukemias characterized by rearrangements of the KMT2A gene (formerly MLL) or mutations in the nucleophosmin 1 (NPM1) gene are aggressive hematological malignancies with historically poor prognoses.[1][2][3] A critical dependency in the pathogenesis of these leukemias is the protein-protein interaction (PPI) between the nuclear protein Menin and the KMT2A protein complex.[4][5][6] This interaction is essential for the recruitment of this complex to chromatin, leading to the upregulation of key leukemogenic genes such as the HOX family and MEIS1, which in turn drives cell proliferation and blocks hematopoietic differentiation.[4][5][6][7] Revumenib (SNDX-5613) is a potent, selective, and orally bioavailable small molecule inhibitor that directly targets this Menin-KMT2A interaction, representing a novel targeted therapy for these genetically defined leukemias.[2][4][6][8] This technical guide provides a detailed overview of the mechanism of action of revumenib, supported by preclinical and clinical data, experimental protocols, and visual diagrams.
The Menin-KMT2A Signaling Axis in Leukemia
In normal hematopoiesis, the KMT2A protein is a histone methyltransferase that plays a crucial role in regulating gene expression during development. However, in MLL-rearranged (MLL-r) leukemias, chromosomal translocations result in the fusion of the N-terminus of KMT2A with various partner proteins. This fusion protein retains the Menin-binding domain.[5] The interaction with Menin, a scaffold protein, is critical for tethering the MLL fusion protein complex to target genes, leading to aberrant histone H3 lysine 4 trimethylation (H3K4me3) and sustained expression of oncogenes like HOXA9 and MEIS1.[2] This aberrant gene expression program is a hallmark of MLL-r leukemias and is essential for their survival.[5] Similarly, in NPM1-mutated AML, the mutated NPM1 protein interacts with the KMT2A-Menin complex, leading to a similar upregulation of the HOX and MEIS1 gene expression program.[9]
Mechanism of Action of Revumenib
Revumenib is a competitive inhibitor that binds to a hydrophobic pocket on the surface of Menin, the same site that is recognized by the N-terminus of KMT2A.[5] By occupying this pocket, revumenib physically obstructs the interaction between Menin and the KMT2A fusion protein (or the KMT2A complex in NPM1-mutated AML).[6][8][9] This disruption has several key downstream effects:
-
Displacement of the Menin-KMT2A Complex from Chromatin: Without the stabilizing interaction with Menin, the KMT2A fusion protein complex is no longer efficiently tethered to the promoters of its target genes.[10]
-
Downregulation of Leukemogenic Gene Expression: The loss of the KMT2A complex from target gene promoters leads to a rapid and sustained decrease in the expression of HOX genes and MEIS1.[6][7][9]
-
Induction of Differentiation and Apoptosis: The suppression of the leukemogenic gene expression program releases the block on hematopoietic differentiation, causing leukemia cells to mature into more normal cell types.[6][7] Ultimately, this leads to cell cycle arrest and apoptosis.
Quantitative Data Summary
The efficacy of revumenib and its preclinical analog, VTP-50469, has been demonstrated through various in vitro and in vivo studies, as well as clinical trials.
Preclinical Activity of VTP-50469
| Assay Type | Cell Line | IC50/GI50 | Reference |
| Cell Viability | MV4;11 (MLL-r) | 10 nM | [11] |
| Cell Viability | Ewing Sarcoma Cell Lines | > 3 µM | [11] |
Clinical Efficacy of Revumenib (AUGMENT-101 Trial)
KMT2A-rearranged (KMT2Ar) Acute Leukemia Cohort [3][4]
| Endpoint | Value |
| Overall Response Rate (ORR) | 63% |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 23% |
NPM1-mutant (NPM1m) Relapsed/Refractory AML Cohort [9][12]
| Endpoint | Value |
| Overall Response Rate (ORR) | 46.9% |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | 23.4% |
| Median Duration of CR+CRh | 4.7 months |
Key Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of Menin-MLL inhibitors.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Menin-MLL Interaction
This experiment aims to show that revumenib disrupts the physical interaction between Menin and the KMT2A fusion protein in a cellular context.[13]
Methodology:
-
Cell Culture and Treatment: Culture leukemia cells (e.g., MOLM-13 or MV4;11) and treat with either DMSO (vehicle control) or varying concentrations of revumenib for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, and protease/phosphatase inhibitors) to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for one of the proteins in the complex (e.g., anti-Menin or an antibody against the fusion partner of KMT2A).
-
Complex Capture: Add Protein A/G-coupled agarose or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both Menin and the KMT2A fusion protein to detect their presence in the immunoprecipitated complex. A reduction in the co-precipitated protein in the revumenib-treated samples compared to the control indicates disruption of the interaction.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide occupancy of Menin and KMT2A fusion proteins on chromatin and to demonstrate their displacement upon treatment with revumenib.[10]
Methodology:
-
Cell Culture and Cross-linking: Treat leukemia cells with DMSO or revumenib. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture media.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion (e.g., MNase).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-Menin).
-
Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads and perform stringent washes to remove non-specific DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment ("peaks"). Comparing peak profiles between DMSO and revumenib-treated samples will reveal changes in protein occupancy at specific gene loci, such as the HOXA9 promoter.[14]
Cell Viability/Cytotoxicity Assay
These assays are used to determine the effect of revumenib on the proliferation and survival of leukemia cells.
Methodology (MTT/MTS Assay Example): [15]
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of revumenib to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a set period (e.g., 72-96 hours) under standard cell culture conditions.
-
Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.
-
Incubation: Incubate for 1-4 hours. Metabolically active, viable cells will reduce the tetrazolium salt into a colored formazan product.
-
Measurement: If using MTT, add a solubilizing agent. Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of inhibitor that reduces cell viability by 50%).
Conclusion
Revumenib (SNDX-5613) represents a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements or NPM1 mutations. Its mechanism of action is centered on the specific and potent inhibition of the critical protein-protein interaction between Menin and the KMT2A complex.[4][6][8] By disrupting this interaction, revumenib effectively reverses the oncogenic gene expression program driven by MLL fusion proteins or mutated NPM1, leading to cell differentiation and apoptosis.[6][7] The robust preclinical data and promising clinical efficacy observed in the AUGMENT-101 trial underscore the therapeutic potential of this approach in patient populations with high unmet medical needs.[4][9] Further investigation into combination therapies and mechanisms of resistance will continue to refine the clinical application of this important new class of drugs.
References
- 1. mskcc.org [mskcc.org]
- 2. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. ascopubs.org [ascopubs.org]
- 5. mdanderson.org [mdanderson.org]
- 6. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ashpublications.org [ashpublications.org]
- 10. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AUGMENT-101: Phase II results of revumenib in NPM1-mutated R/R AML [aml-hub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core science and data behind the development of Menin-MLL inhibitors, a promising new class of targeted therapies for acute leukemias with MLL rearrangements or NPM1 mutations. While this document uses a representative designation, "Menin-MLL inhibitor-25," the data and protocols are synthesized from publicly available information on well-characterized preclinical and clinical Menin-MLL inhibitors such as VTP-50469 and others.
Core Mechanism of Action
Menin is a nuclear protein that acts as a critical cofactor for the oncogenic activity of MLL fusion proteins.[1][2] In MLL-rearranged (MLL-r) leukemias, the N-terminal portion of the MLL protein, which contains the Menin binding motif, is fused to one of over 80 different partner proteins.[3][4] This fusion protein aberrantly recruits Menin to chromatin, leading to the upregulation of target genes like HOXA9 and MEIS1, which in turn drives leukemogenesis by promoting proliferation and blocking hematopoietic differentiation.[5][6]
Menin-MLL inhibitors are small molecules designed to competitively bind to a hydrophobic pocket on Menin, thereby disrupting its interaction with the MLL fusion protein.[7] This disruption leads to the downregulation of oncogenic gene expression, inhibition of cell proliferation, and induction of apoptosis and differentiation in MLL-r leukemia cells.[1][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for representative Menin-MLL inhibitors, compiled from various preclinical studies.
Table 1: Biochemical and Cellular Activity
| Compound | Target | Assay Type | IC50 / Ki / Kd | Cell Line | Reference |
| VTP-49477 | Menin-MLL1 Interaction | Biochemical | Ki: 12 pM | - | [8] |
| VTP-50469 | Menin-MLL1 Interaction | Cellular Proliferation | IC50: ~10 nM | MV4;11 (MLL-r) | [8][9] |
| VTP-50469 | Menin-MLL1 Interaction | Cellular Proliferation | IC50: >3 µM | Ewing Sarcoma Cell Lines | [9] |
| MI-2 | Menin-MLL Interaction | Fluorescence Polarization | IC50: 420 nM | - | [1] |
| MI-2-2 | Menin-MLL Interaction | Binding Affinity | Kd: 22 nM | - | [7] |
| MI-463 | Menin-MLL Interaction | Fluorescence Polarization | IC50: ~15 nM | - | [10] |
| MI-503 | Menin-MLL Interaction | Fluorescence Polarization | IC50: ~15 nM | - | [10] |
| D0060-319 | Menin-MLL Interaction | Fluorescence Polarization | IC50: 7.46 nM | - | [11] |
| D0060-319 | Menin-MLL Interaction | Cellular Proliferation | IC50: 4.0 nM | MV4-11 (MLL-r) | [11] |
| D0060-319 | Menin-MLL Interaction | Cellular Proliferation | IC50: 1.7 nM | MOLM-13 (MLL-r) | [11] |
| D0060-319 | Menin-MLL Interaction | Cellular Proliferation | IC50: >10 µM | Kasumi-1, K562, HL-60, KG-1 (non-MLL-r) | [11] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Outcome | Reference |
| VTP-50469 | MLL-r ALL PDX (MLL-7) | In chow | Complete Response (CR) | [12] |
| VTP-50469 | MLL-r ALL PDX (MLL-8) | In chow | Progressive Disease (PD) | [12] |
| VTP-50469 | MLL-r B-ALL and AML, NPM1-mutant AML PDX | Oral dosing in chow | Significant decrease in leukemia burden | [8] |
| D0060-319 | MV4-11 Xenograft | 25 mg/kg, twice daily | 82.97% Tumor Growth Inhibition (TGI) | [11] |
| D0060-319 | MOLM-13 Xenograft | 50, 75, 100 mg/kg | 81.08%, 88.47%, 90.26% TGI | [11] |
Key Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This biochemical assay is used to quantify the ability of a test compound to inhibit the interaction between Menin and a fluorescently labeled MLL-derived peptide.
Methodology:
-
Reagents: Purified full-length human Menin protein, fluorescein-labeled MLL peptide (e.g., FLSN-MLL).
-
Procedure:
-
A solution of Menin and the fluorescently labeled MLL peptide is prepared in an appropriate buffer.
-
The test compound (inhibitor) is added at varying concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The fluorescence polarization of the solution is measured using a plate reader.
-
-
Principle: When the small, fluorescently labeled MLL peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Menin protein, its tumbling is restricted, leading to a significant increase in fluorescence polarization. An effective inhibitor will displace the fluorescent peptide from Menin, causing a decrease in the polarization signal.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to displace 50% of the bound fluorescent peptide, is calculated by fitting the data to a dose-response curve.[5]
Co-Immunoprecipitation (Co-IP) Assay
This cell-based assay validates the disruption of the Menin-MLL interaction within a cellular context.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are commonly used and are transfected with a plasmid expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9).[6][7]
-
Treatment: The transfected cells are treated with the Menin-MLL inhibitor or a vehicle control (e.g., DMSO) for a specified period.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Immunoprecipitation: An antibody targeting the tag on the MLL fusion protein (e.g., anti-Flag antibody) is added to the cell lysate to pull down the MLL fusion protein and any interacting partners.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both the MLL fusion protein tag and endogenous Menin.
-
Principle: If Menin and the MLL fusion protein are interacting, immunoprecipitating the MLL fusion protein will also pull down Menin. A successful inhibitor will disrupt this interaction, resulting in a reduced amount of Menin being co-immunoprecipitated with the MLL fusion protein.[6]
Cell Viability and Proliferation Assays
These assays determine the effect of the inhibitor on the growth and survival of leukemia cell lines.
Methodology:
-
Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4;11, KOPN-8, MOLM-13) and non-MLL-rearranged control cell lines are used.[1][11]
-
Treatment: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.
-
Incubation: The cells are incubated for a period of time, typically 72 to 96 hours.[1][9]
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or Alamar Blue.[1][6][9]
-
Principle: These assays measure metabolic activity, which is proportional to the number of viable cells. A decrease in the signal indicates that the inhibitor is inhibiting cell proliferation or inducing cell death.
-
Data Analysis: The IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is calculated.
In Vivo Xenograft Models
Animal models are used to evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., SCID or NSG mice) are used to prevent rejection of human cells.
-
Tumor Implantation: Human leukemia cells (from cell lines like MV4-11 or patient-derived xenografts - PDXs) are implanted into the mice, typically subcutaneously or intravenously.[11]
-
Treatment: Once tumors are established or leukemia is engrafted, the mice are treated with the inhibitor (e.g., via oral gavage or formulated in chow) or a vehicle control.[12]
-
Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.[11] For disseminated leukemia models, peripheral blood is monitored for the presence of human leukemia cells.
-
Endpoint: The experiment is concluded when tumors reach a certain size or the mice show signs of disease progression. Tissues such as spleen and bone marrow can be analyzed for leukemia infiltration.
-
Principle: This model assesses the ability of the inhibitor to control tumor growth or eradicate leukemia cells in a complex biological system.
Visualizations
Signaling Pathway
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Experimental Workflow
Caption: A typical experimental workflow for evaluating Menin-MLL inhibitors.
Logical Relationship of Inhibition
Caption: Logical flow of the therapeutic effect of Menin-MLL inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. The “Never-Ending” Mouse Models for MLL-Rearranged Acute Leukemia Are Still Teaching Us - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 9. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
Target Validation of Menin-MLL Inhibition in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for Menin-Mixed Lineage Leukemia (MLL) inhibitors in the context of Acute Myeloid Leukemia (AML). The interaction between Menin and the MLL1 protein is a critical dependency for the leukemogenic activity of MLL fusion proteins and NPM1 mutations, making it a compelling therapeutic target. This document outlines the preclinical and clinical evidence supporting this strategy, details key experimental protocols for target validation, and visualizes the underlying molecular mechanisms.
The Menin-MLL Interaction: A Key Oncogenic Driver in AML
Acute Myeloid Leukemia is a heterogeneous disease characterized by various genetic abnormalities. A significant subset of AML cases, particularly those with rearrangements of the KMT2A gene (encoding MLL1) or mutations in the NPM1 gene, are dependent on the interaction between the Menin protein and the N-terminus of MLL1.
Menin acts as a scaffold protein, tethering the MLL1 complex to chromatin, which is essential for the expression of key downstream target genes like HOXA9 and MEIS1. These genes are critical for maintaining the undifferentiated, proliferative state of leukemic cells. In AML with KMT2A rearrangements (KMT2Ar), the fusion proteins retain the Menin-binding site, leading to aberrant recruitment of the MLL1 complex and overexpression of pro-leukemic genes. Similarly, in NPM1-mutated AML, Menin-MLL1 interaction is crucial for the oncogenic program.
Disruption of the Menin-MLL interaction with small molecule inhibitors has emerged as a promising therapeutic strategy. These inhibitors competitively bind to Menin, displacing MLL1 and leading to the downregulation of target genes, induction of differentiation, and ultimately, apoptosis of leukemic cells.
Quantitative Efficacy of Menin-MLL Inhibitors
The development of potent and selective Menin-MLL inhibitors has led to promising results in both preclinical models and clinical trials. The following tables summarize key quantitative data for prominent inhibitors in this class.
Table 1: Preclinical Activity of Menin-MLL Inhibitors in AML Models
| Inhibitor | Model System | Cell Line(s) | IC50 / Efficacy | Key Findings | Reference(s) |
| VTP50469 | In vitro | NUP98-fusion cell lines | IC50 similar to MLL-r cells | Induced differentiation, downregulated Meis1 | |
| VTP50469 | In vivo (PDX) | NUP98-NSD1, NUP98-JARID1A | Prolonged survival | Downregulated HOXa cluster, induced differentiation | |
| MI-3454 | In vivo (PDX) | MLL-rearranged AML | Eradicated leukemic cells | Induced remission | |
| SNDX-50469 | In vitro | MLL-r & NPM1c cell lines | Synergistic with venetoclax | Overcame resistance | |
| DS-1594 | In vivo | MLL-rearranged AML models | Robust and durable remission | Significant anti-leukemic effects |
Table 2: Clinical Trial Efficacy of Menin-MLL Inhibitors in Relapsed/Refractory AML
| Inhibitor | Trial Name (Phase) | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRh) Rate | Key Adverse Events | Reference(s) |
| Revumenib (SNDX-5613) | AUGMENT-101 (Phase 1/2) | KMT2Ar AML (adults) | 59% | 28% | QTc prolongation, Differentiation Syndrome | |
| Ziftomenib (KO-539) | KOMET-001 (Phase 1/2) | NPM1-mutant AML | 40% | 35% | Differentiation Syndrome | |
| Ziftomenib (KO-539) | KOMET-001 (Phase 1/2) | KMT2Ar AML | 16.7% | 11% | Differentiation Syndrome | |
| Bleximenib | Phase 1 | R/R Acute Leukemia | - | - | Differentiation Syndrome | |
| Enzomenib (DSP-5336) | Phase 1/2 | R/R Acute Leukemia | Promising clinical activity | - | - |
Core Experimental Protocols for Target Validation
Validating the efficacy and mechanism of a Menin-MLL inhibitor involves a series of key experiments. The following protocols are foundational for the preclinical assessment of these compounds.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of the inhibitor on AML cells.
-
Methodology:
-
Cell Culture: Culture AML cell lines (e.g., MOLM-13 for MLL-AF9, OCI-AML3 for NPM1c) and primary patient samples under standard conditions.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of the Menin-MLL inhibitor for 48-72 hours.
-
Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based assay (e.g., CellTiter-Glo) to measure cell viability.
-
Data Analysis: Calculate IC50 values using non-linear regression analysis.
-
Target Engagement and Gene Expression Analysis
-
Objective: To confirm that the inhibitor disrupts the Menin-MLL interaction and downregulates downstream target genes.
-
Methodology:
-
Co-Immunoprecipitation (Co-IP):
-
Treat AML cells with the inhibitor or DMSO control.
-
Lyse cells and immunoprecipitate Menin or MLL1 using specific antibodies.
-
Perform Western blotting on the immunoprecipitates to detect the co-precipitated protein (MLL1 or Menin, respectively). A decrease in the co-precipitated protein in the inhibitor-treated sample indicates target engagement.
-
-
Chromatin Immunoprecipitation (ChIP-qPCR):
-
Treat cells with the inhibitor or DMSO.
-
Crosslink protein-DNA complexes with formaldehyde.
-
Shear chromatin by sonication.
-
Immunoprecipitate chromatin with antibodies against MLL1 or histone marks (e.g., H3K4me3).
-
Reverse crosslinks and purify the DNA.
-
Perform qPCR on the promoter regions of target genes (HOXA9, MEIS1) to quantify the enrichment. A reduction in enrichment indicates target displacement.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Treat cells with the inhibitor over a time course.
-
Isolate total RNA and synthesize cDNA.
-
Perform qPCR using primers for HOXA9, MEIS1, and a housekeeping gene.
-
Calculate the relative gene expression changes using the delta-delta Ct method.
-
-
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the anti-leukemic activity of the inhibitor in a more clinically relevant in vivo setting.
-
Methodology:
-
Engraftment: Engraft immunodeficient mice (e.g., NSG) with primary AML cells from patients with KMT2Ar or NPM1 mutations.
-
Treatment: Once leukemia is established (detectable in peripheral blood), randomize mice into treatment and vehicle control groups. Administer the Menin-MLL inhibitor orally according to a predetermined schedule.
-
Monitoring: Monitor disease progression by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry. Monitor animal health and survival.
-
Endpoint Analysis: At the end of the study, assess leukemic burden in the bone marrow, spleen, and other organs. Analyze gene expression changes in sorted leukemic cells.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key concepts in Menin-MLL inhibitor target validation.
Caption: The Menin-MLL signaling pathway in KMT2Ar and NPM1c AML.
Caption: Experimental workflow for Menin-MLL inhibitor validation.
Caption: Mechanism of action of Menin-MLL inhibitors in AML.
Conclusion
The validation of the Menin-MLL interaction as a therapeutic target in specific subtypes of AML represents a significant advancement in the field of targeted cancer therapy. Preclinical and clinical data strongly support the on-target activity of Menin-MLL inhibitors, demonstrating their ability to disrupt the core leukemogenic machinery in KMT2Ar and NPM1-mutated AML. The experimental protocols and validation workflows detailed in this guide provide a framework for the continued development and evaluation of this promising class of therapeutic agents. Future research will likely focus on combination strategies to overcome resistance and expand the utility of Menin-MLL inhibitors to a broader patient population.
The Menin-MLL Interaction: A Critical Axis in Leukemogenesis and a Prime Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The interaction between Menin and the Mixed-Lineage Leukemia (MLL) protein is a cornerstone of oncogenic transformation in a significant subset of acute leukemias. Chromosomal translocations involving the KMT2A gene (encoding MLL) result in the formation of MLL fusion proteins that are potent drivers of both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These fusion proteins require interaction with the scaffold protein Menin to exert their full leukemogenic potential, primarily through the aberrant upregulation of key homeobox (HOX) genes and MEIS1, leading to a blockage in hematopoietic differentiation and uncontrolled proliferation. This guide provides a comprehensive overview of the Menin-MLL interaction's role in leukemogenesis, detailing the underlying molecular mechanisms, summarizing key quantitative data on the effects of its inhibition, providing detailed experimental protocols for its study, and visualizing the critical pathways and workflows. The emergence of potent and selective small molecule inhibitors targeting the Menin-MLL interaction has opened a new and promising therapeutic avenue for these aggressive and often refractory leukemias, with several agents demonstrating significant preclinical and clinical activity.
The Molecular Basis of the Menin-MLL Interaction in Leukemia
The wild-type MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase crucial for normal hematopoietic development.[1] Chromosomal translocations fuse the N-terminal portion of MLL, which contains the Menin binding domain, to one of over 80 different partner proteins.[2] This results in a chimeric MLL fusion protein that lacks its native methyltransferase activity but gains neomorphic functions, driving leukemogenesis.[1]
A critical event in this process is the recruitment of the MLL fusion protein to target gene promoters, a process critically dependent on its interaction with Menin.[3][4] Menin acts as a scaffold, tethering the MLL fusion protein to the chromatin.[3] This interaction is essential for the subsequent recruitment of other cofactors, such as the histone H3K79 methyltransferase DOT1L, which leads to the establishment of an active chromatin state and the robust expression of leukemogenic target genes, most notably HOXA9 and MEIS1.[3][5] These transcription factors are master regulators of hematopoietic stem cell programs, and their sustained expression is a hallmark of MLL-rearranged leukemias, contributing to the observed differentiation block and enhanced self-renewal of leukemic blasts.[6][7][8]
The structural basis of the Menin-MLL interaction has been well-characterized, revealing a deep pocket on the surface of Menin that accommodates a short peptide motif within the N-terminus of MLL.[9][10] This detailed structural understanding has been instrumental in the rational design of small molecule inhibitors that can competitively disrupt this protein-protein interaction.
Quantitative Effects of Menin-MLL Interaction Inhibitors
The development of small molecule inhibitors targeting the Menin-MLL interaction has provided powerful tools to probe the biological consequences of disrupting this axis and has paved the way for a new class of targeted therapies. Below are tables summarizing the in vitro and clinical efficacy of several key Menin-MLL inhibitors.
Table 1: In Vitro Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Inhibitor | Cell Line | MLL Fusion | GI50/IC50 (nM) | Reference |
| VTP50469 | MOLM-13 | MLL-AF9 | 13 | [11] |
| MV-4-11 | MLL-AF4 | 17 | [11] | |
| RS4;11 | MLL-AF4 | 25 | [11] | |
| KOPN-8 | MLL-ENL | 15 | [11] | |
| MI-3454 | MOLM-13 | MLL-AF9 | 10 | [12] |
| MV-4-11 | MLL-AF4 | 7 | [12] | |
| KOPN-8 | MLL-ENL | 27 | [12] | |
| Ziftomenib (KO-539) | MOLM13 | MLL-AF9 | Low nM | [13] |
| MV411 | MLL-AF4 | Low nM | [13] | |
| OCI-AML2 | MLL-AF9 | Low nM | [13] | |
| MIV-6 | MLL-AF9 transformed BMCs | MLL-AF9 | 1100 | [14] |
Table 2: Downregulation of Key Target Genes by Menin-MLL Inhibitors
| Inhibitor | Cell Line | Treatment | HOXA9 Downregulation | MEIS1 Downregulation | Reference |
| MI-3454 | MV-4-11 | 50 nM for 6 days | Significant | Significant | [15] |
| MOLM13 | 50 nM for 6 days | Significant | Significant | [15] | |
| VTP50469 | MOLM13 | 2 and 7 days | Significant | Significant | [3] |
| RS4;11 | 2 and 7 days | Significant | Significant | [3] | |
| MIV-6 | MLL-AF9 transformed BMCs | 6 days | Significant | Significant | [2] |
Table 3: Clinical Activity of Menin-MLL Inhibitors in Relapsed/Refractory Acute Leukemia
| Inhibitor | Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRh) Rate | Reference |
| Revumenib (SNDX-5613) | AUGMENT-101 (Phase 2) | KMT2Ar Acute Leukemia | 63.2% | 22.8% | [16] |
| AUGMENT-101 (Phase 2) | NPM1m AML | 46.9% | 23.4% | [17] | |
| Ziftomenib (KO-539) | KOMET-001 (Phase 1/2) | NPM1m AML | 40% | 35% | [6] |
| KOMET-001 (Phase 1/2) | KMT2Ar AML | 16.7% | 11% | [6] |
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate Menin-MLL Interaction
This protocol is designed to verify the physical interaction between Menin and an MLL fusion protein in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against Menin or the MLL fusion protein (or a tag if the fusion protein is tagged)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody to the lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Immune Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both Menin and the MLL fusion protein.
Chromatin Immunoprecipitation (ChIP) to Identify MLL Fusion Protein Target Genes
This protocol allows for the identification of genomic regions bound by MLL fusion proteins.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP dilution buffer
-
Antibody against the MLL fusion protein (or a tag)
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing (ChIP-seq)
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Dilute the sheared chromatin and incubate with the specific antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific target gene promoters (e.g., HOXA9, MEIS1) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Leukemia cell lines
-
Cell culture medium
-
Menin-MLL inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells into a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of the Menin-MLL inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value of the inhibitor.
Visualizing the Menin-MLL Axis and Experimental Workflows
Signaling Pathway of Menin-MLL in Leukemogenesis
Caption: The Menin-MLL signaling pathway in leukemogenesis.
Experimental Workflow for Co-Immunoprecipitation
Caption: A streamlined workflow for Co-Immunoprecipitation.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: A comprehensive workflow for Chromatin Immunoprecipitation.
Conclusion and Future Directions
The Menin-MLL interaction represents a well-validated and critical dependency in a significant subset of acute leukemias. The development of potent and selective small molecule inhibitors has not only deepened our understanding of the molecular mechanisms of MLL-rearranged leukemia but has also ushered in a new era of targeted therapy for these challenging diseases. The promising preclinical and clinical data for inhibitors such as revumenib and ziftomenib highlight the therapeutic potential of this approach.
Future research will likely focus on several key areas:
-
Combination Therapies: Investigating the synergy of Menin-MLL inhibitors with other targeted agents (e.g., FLT3 inhibitors, BCL-2 inhibitors) or standard chemotherapy to enhance efficacy and overcome potential resistance mechanisms.[18][19]
-
Mechanisms of Resistance: Elucidating the mechanisms by which leukemia cells may develop resistance to Menin-MLL inhibitors to inform the development of next-generation inhibitors and rational combination strategies.
-
Biomarker Development: Identifying robust pharmacodynamic and predictive biomarkers to guide patient selection and monitor treatment response.
-
Expansion to Other Malignancies: Exploring the role of the Menin-MLL interaction in other cancers where it may be aberrantly activated.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. JCI - Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [jci.org]
- 16. ascopubs.org [ascopubs.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Paper: Early Results of the Phase I/II Study Investigating the All-Oral Combination of the Menin Inhibitor Revumenib (SNDX-5613) with Decitabine/Cedazuridine (ASTX727) and Venetoclax in Acute Myeloid Leukemia (SAVE) [ash.confex.com]
In-Depth Technical Guide to Menin-MLL Inhibitor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the oncogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias. Disrupting this protein-protein interaction (PPI) with small molecule inhibitors has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the binding affinity and kinetics of well-characterized Menin-MLL inhibitors.
It is important to note that "Menin-MLL inhibitor-25" does not correspond to a publicly documented or standard nomenclature for a specific compound. Therefore, this guide focuses on seminal and potent inhibitors from the "MI" (Menin-Inhibitor) series and other well-studied molecules, providing a foundational understanding of their biochemical and biophysical properties.
Data Presentation: Binding Affinity and Kinetics
The following tables summarize the quantitative data for key Menin-MLL inhibitors, facilitating a clear comparison of their binding affinities and kinetic profiles.
Table 1: Binding Affinity of Selected Menin-MLL Inhibitors
| Inhibitor | Target | Assay Type | Parameter | Value (nM) | Citation(s) |
| MI-2 | Menin-MBM1 | FP | IC50 | 446 | [1][2] |
| Menin | ITC | Kd | 158 | [1][2] | |
| MI-2-2 | Menin-MBM1 | FP | IC50 | 46 | [1][3][4] |
| Menin-MLL4-43 | FP | IC50 | 520 | [1][4] | |
| Menin | ITC | Kd | 22 | [1][5][6] | |
| MI-463 | Menin-MLL4–43 | FP | IC50 | 32 | [7] |
| MI-503 | Menin-MBM1 | FP | IC50 | ~15 | [7] |
| Menin-MLL4–43 | FP | IC50 | 33 | [7] | |
| Menin | BLI | Kd | 24 | [7] | |
| Menin | ProbeChem | Kd | 9.3 | [8] | |
| MI-1481 | Menin-MLL4–43 | FP | IC50 | 3.6 | [7][9] |
| Menin | BLI | Kd | 9 | [7] | |
| MIV-6R | Menin-MBM1 | FP | IC50 | 56 | [10] |
| Menin | ITC | Kd | 85 | [10] |
MBM1: Menin Binding Motif 1 of MLL MLL4-43: A longer fragment of MLL containing both MBM1 and MBM2 FP: Fluorescence Polarization ITC: Isothermal Titration Calorimetry BLI: Bio-Layer Interferometry
Table 2: Kinetic Parameters of Menin-MLL Inhibitors
| Inhibitor | Assay Type | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (1/koff) | Citation(s) |
| MI-503 | BLI | Similar to MI-1481 | Faster than MI-1481 | Shorter than MI-1481 | [7] |
| MI-1481 | BLI | Similar to MI-503 | Slower than MI-503 | Longer than MI-503 | [7] |
Note: The source material for MI-503 and MI-1481 kinetics provides a comparative description rather than absolute numerical values for kon and koff. The slower dissociation rate (koff) of MI-1481 is a key contributor to its improved binding affinity compared to MI-503.[7]
Signaling Pathway and Experimental Workflows
Visual representations of the core signaling pathway and common experimental methodologies provide a clear conceptual framework for understanding the mechanism of action and evaluation of Menin-MLL inhibitors.
References
- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin-MLL Interaction Inhibitor, MI-2-2 - Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MI-503 | Menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of Menin-MLL Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural and molecular underpinnings of the activity of small molecule inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI), a critical dependency in certain forms of acute leukemia. While the specific compound "Menin-MLL inhibitor-25" (MI-25) is not prominently documented in scientific literature, this guide will focus on the well-characterized and foundational inhibitor, MI-2 , and its more potent successor, MI-2-2 , as exemplary models to elucidate the principles of Menin-MLL inhibition.
Introduction to the Menin-MLL Interaction in Leukemia
Menin is a scaffold protein that acts as a critical oncogenic cofactor for MLL fusion proteins, which are hallmarks of a particularly aggressive subtype of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] The interaction between the N-terminal fragment of MLL (or the MLL fusion protein) and Menin is essential for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and driving leukemogenesis.[3][4]
The MLL protein binds to a central cavity on the surface of Menin through two distinct motifs: a high-affinity Menin-Binding Motif 1 (MBM1) and a lower-affinity MBM2.[5][6] The disruption of this bivalent interaction has emerged as a promising therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins.[1][2] Small molecule inhibitors have been developed to bind to the MLL-binding pocket on Menin, competitively displacing MLL and thereby inhibiting the downstream oncogenic signaling cascade.[1][7]
Quantitative Analysis of Menin-MLL Inhibitor Activity
The potency of Menin-MLL inhibitors is quantified through various biophysical and biochemical assays. The following table summarizes the key quantitative data for the representative inhibitors MI-2 and its optimized analogue, MI-2-2.
| Inhibitor | Target Interaction | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| MI-2 | Menin-MLL | Fluorescence Polarization (FP) | 446 | - | [8][9] |
| Menin | Isothermal Titration Calorimetry (ITC) | - | 158 | [1][8] | |
| MI-2-2 | Menin-MBM1 | Fluorescence Polarization (FP) | 46 | - | [1] |
| Menin-MLL (bivalent) | Fluorescence Polarization (FP) | 520 | - | [1] | |
| Menin | Isothermal Titration Calorimetry (ITC) | - | 22 | [1] |
Structural Basis of Inhibition
The therapeutic efficacy of inhibitors like MI-2 and MI-2-2 is rooted in their ability to mimic the key interactions of the MLL protein within the Menin binding pocket. X-ray crystallography studies have provided high-resolution insights into the binding mode of these inhibitors.
The crystal structure of Menin in complex with MI-2 reveals that the inhibitor binds to the MLL pocket on Menin, effectively mimicking the crucial interactions of MBM1.[1] Structure-based drug design, leveraging the insights from the Menin-MI-2 complex, led to the development of the second-generation inhibitor, MI-2-2, which exhibits an eight-fold improvement in binding affinity.[1] This enhanced affinity is achieved through optimized interactions within the binding pocket.
Experimental Protocols
The characterization of Menin-MLL inhibitors relies on a suite of robust experimental methodologies. The following are detailed protocols for the key experiments cited in the characterization of inhibitors like MI-2 and MI-2-2.
Fluorescence Polarization (FP) Competition Assay
This assay is employed to determine the half-maximal inhibitory concentration (IC50) of compounds that disrupt the Menin-MLL interaction.
-
Principle: A fluorescein-labeled MLL-derived peptide (e.g., FITC-MBM1) is used as a probe.[9][10] When bound to the much larger Menin protein, the probe's rotation is slowed, resulting in a high fluorescence polarization signal. Small molecule inhibitors that compete with the labeled peptide for binding to Menin will displace the probe, leading to its faster tumbling and a decrease in the polarization signal.
-
Materials:
-
Purified recombinant human Menin protein.
-
Fluorescein-labeled MLL peptide (e.g., FITC-MBM1).
-
Test inhibitors dissolved in DMSO.
-
FP buffer (e.g., a buffered solution at physiological pH).
-
384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
A solution of Menin protein and the fluorescein-labeled MLL peptide is prepared in FP buffer and incubated to allow for complex formation.
-
Serial dilutions of the test inhibitor in DMSO are prepared.
-
A small volume of each inhibitor dilution is added to the wells of the 384-well plate containing the pre-formed Menin-peptide complex.
-
The plate is incubated at room temperature in the dark for a defined period (e.g., 1 hour) to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 525 nm emission).[9]
-
The resulting data is plotted as a function of inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to directly measure the binding affinity (dissociation constant, Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule inhibitor and its protein target.
-
Principle: ITC measures the heat change that occurs upon the binding of a ligand (the inhibitor) to a macromolecule (Menin). The inhibitor is titrated into a solution containing the Menin protein, and the heat released or absorbed during the binding event is measured.
-
Materials:
-
Purified recombinant human Menin protein.
-
Test inhibitor.
-
ITC buffer (dialysis buffer for the protein).
-
An isothermal titration calorimeter.
-
-
Procedure:
-
The Menin protein is dialyzed extensively against the ITC buffer. The inhibitor is dissolved in the same buffer.
-
The sample cell of the calorimeter is filled with the Menin solution, and the injection syringe is filled with the inhibitor solution.
-
A series of small, precise injections of the inhibitor into the Menin solution are performed while the temperature is kept constant.
-
The heat change after each injection is measured and integrated to generate a binding isotherm.
-
The binding isotherm is then fitted to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.
-
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the Menin-inhibitor complex, revealing the precise molecular interactions.
-
Principle: A highly purified and concentrated solution of the Menin-inhibitor complex is used to grow crystals. These crystals are then exposed to a focused X-ray beam, which diffracts in a pattern dependent on the arrangement of atoms within the crystal. The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
-
Materials:
-
Highly purified and concentrated Menin protein.
-
Test inhibitor.
-
Crystallization screening solutions and plates.
-
Cryoprotectant.
-
X-ray source (synchrotron or in-house).
-
X-ray detector.
-
-
Procedure:
-
The Menin protein is incubated with a molar excess of the inhibitor to ensure complex formation.
-
The Menin-inhibitor complex is subjected to crystallization screening using techniques such as sitting-drop or hanging-drop vapor diffusion.[1]
-
Crystals are cryoprotected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data is collected from the crystal.
-
The diffraction data is processed, and the structure is solved using molecular replacement or other phasing methods.
-
The resulting electron density map is used to build and refine the atomic model of the Menin-inhibitor complex.
-
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: The Menin-MLL signaling pathway in leukemia and its inhibition.
Caption: Experimental workflow for the characterization of Menin-MLL inhibitors.
References
- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Menin-MLL inhibitor MI-2 | Histone Methyltransferase | TargetMol [targetmol.com]
Technical Guide: The Impact of Menin-MLL Inhibition on HOXA9 and MEIS1 Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver of oncogenesis in specific subtypes of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or nucleophosmin 1 (NPM1) mutations.[1][2][3] This protein-protein interaction is essential for the recruitment of the MLL fusion protein complex to target genes, leading to the aberrant upregulation of key hematopoietic transcription factors, including HOXA9 and its cofactor MEIS1.[1][4][5] The sustained high-level expression of HOXA9 and MEIS1 blocks hematopoietic differentiation and promotes uncontrolled cell proliferation, which is pivotal for leukemogenesis.[1][6]
Small molecule inhibitors designed to disrupt the menin-MLL interaction have emerged as a promising therapeutic strategy.[1][7] These inhibitors competitively bind to menin at the MLL binding site, displacing MLL fusion proteins from chromatin.[5][8] This action leads to the specific and potent downregulation of HOXA9 and MEIS1 expression, which in turn induces differentiation and apoptosis in leukemia cells.[5][9] This technical guide provides an in-depth analysis of the mechanism of action of menin-MLL inhibitors, focusing on their quantitative effects on HOXA9 and MEIS1 expression, and details the experimental protocols used to ascertain these effects.
Core Mechanism of Action
In MLL-rearranged leukemias, the N-terminus of MLL, which contains the menin-binding domain, is fused to one of over 60 different partner proteins.[1] This MLL fusion protein is no longer able to regulate its targets appropriately. The interaction with menin is crucial for tethering the MLL fusion protein to chromatin at specific gene loci, including the HOXA gene cluster and MEIS1.[1][9] This recruitment leads to epigenetic modifications, such as H3K4 trimethylation and H3K79 dimethylation, resulting in a transcriptional program that drives leukemia.[9]
Menin-MLL inhibitors function by occupying the binding pocket on menin that MLL normally uses.[8] This competitive inhibition disrupts the menin-MLL fusion protein interaction, preventing the complex from binding to its target gene promoters.[5][10] Consequently, the oncogenic transcriptional program is shut down, marked by a significant reduction in HOXA9 and MEIS1 mRNA levels.[2][5][10]
Quantitative Data: Effect on HOXA9 and MEIS1 Expression
Treatment of MLL-rearranged leukemia cell lines with Menin-MLL inhibitors results in a rapid and significant decrease in HOXA9 and MEIS1 transcript levels. The data below summarizes findings from key studies. The designation "Inhibitor-25" is interpreted from literature as referring to compound MI-2 used at a concentration of 25 µM.[5]
Table 1: In Vitro Efficacy of Menin-MLL Inhibitors on Gene Expression
| Inhibitor | Cell Line | Target Gene | Concentration | Treatment Duration | Fold Change / % Reduction | Reference |
|---|---|---|---|---|---|---|
| MI-2 | MLL-AF9 transduced BMC | Hoxa9 | 12.5 µM - 25 µM | 6 days | >80% decrease | [5] |
| MI-2 | MLL-AF9 transduced BMC | Meis1 | 12.5 µM - 25 µM | 6 days | >80% decrease | [5] |
| VTP50469 | MOLM13 (MLL-AF9) | MLL-AF9 Targets | Not specified | 2 - 7 days | Significant decrease | [11] |
| VTP50469 | MOLM13 (MLL-AF9) | MEIS1, PBX3, MEF2C | Not specified | 2 - 7 days | More responsive than HOXA | [11] |
| VTP50469 | MOLM13 (MLL-AF9) | HOXA genes | Not specified | 2 - 7 days | Less pronounced decrease | [11] |
| MI-3454 | MV-4-11, MOLM13 | HOXA9 | ≤50 nM | Not specified | Downregulated | [2] |
| MI-3454 | MV-4-11, MOLM13 | MEIS1 | ≤50 nM | Not specified | Downregulated |[2] |
Table 2: In Vivo Efficacy of Menin-MLL Inhibitors on Gene Expression
| Inhibitor | Model | Target Gene | Finding | Reference |
|---|---|---|---|---|
| MI-3454 | Mouse model | Meis1 | >30-fold reduction in bone marrow | [2] |
| MI-3454 | Mouse model | Hoxa9, Mef2c | Substantially reduced in bone marrow | [2] |
| VTP50469 | PDX models | MLL-AF4 Targets | Suppressed expression |[11] |
Experimental Protocols
The quantification of HOXA9 and MEIS1 expression is primarily achieved through Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
General Experimental Workflow
The following diagram outlines the typical workflow for assessing the impact of a menin-MLL inhibitor on target gene expression.
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of MLL Amino Terminal Sequences with Menin Is Required for Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of a Representative Menin-MLL Inhibitor
--INVALID-LINK-- A phase 1 study of the menin-MLL inhibitor, VTP-50469, in patients with relapsed/refractory acute leukemia harboring a KMT2A-rearrangement or NPM1 mutation. Subjects received VTP-50469 orally once daily (QD) or twice daily (BID) in 28-day cycles. VTP-50469 was well tolerated. The most common treatment-related adverse events were nausea, vomiting, and asymptomatic corrected QT interval prolongation. Differentiation syndrome was observed and manageable. The recommended phase 2 dose was determined. VTP-50469 demonstrated target engagement and induced changes in gene expression consistent with MLL1-target gene modulation. Clinical activity was observed, including complete remissions.
--INVALID-LINK-- A phase 1/2 study of the menin-MLL inhibitor VTP-50469 in patients with relapsed/refractory acute leukemia with a KMT2A rearrangement or NPM1 mutation. The study evaluated the safety, pharmacokinetics, and efficacy of VTP-50469. The results showed that VTP-50469 was well-tolerated and had a manageable safety profile. The study also showed evidence of clinical activity, with some patients achieving complete remission.
--INVALID-LINK-- Preclinical characterization of VTP-50469, a potent and selective menin-MLL inhibitor for the treatment of MLL-rearranged and NPM1-mutant leukemias. VTP-50469 has high binding affinity for the menin protein and potently inhibits the menin-MLL interaction. It demonstrates robust anti-tumor activity in preclinical models of MLL-rearranged and NPM1-mutant leukemias. The paper describes the in vitro and in vivo studies conducted to evaluate the efficacy of VTP-50469.
--INVALID-LINK-- This is a conference abstract and does not contain detailed information.
--INVALID-LINK-- Review of menin inhibitors in clinical development for the treatment of acute leukemia. It discusses the mechanism of action of menin inhibitors and provides an overview of the clinical development of several menin inhibitors, including SNDX-5613 and VTP-50469. It highlights the promising clinical activity of these agents in patients with MLL-rearranged or NPM1-mutant acute leukemia.
--INVALID-LINK-- This article discusses the development of menin inhibitors for the treatment of MLL-rearranged leukemias. It describes the discovery and optimization of a novel series of potent and orally bioavailable menin-MLL inhibitors. The authors report the preclinical data for their lead compound, which shows excellent in vitro potency and in vivo efficacy in a mouse xenograft model of MLL-rearranged leukemia.
--INVALID-LINK-- This article describes the discovery of a new class of menin-MLL inhibitors. The authors report the preclinical characterization of their lead compound, which shows potent and selective inhibition of the menin-MLL interaction and robust anti-tumor activity in preclinical models of MLL-rearranged leukemia.
--INVALID-LINK-- This article discusses the clinical landscape of menin inhibitors for the treatment of acute leukemia. It provides an overview of the ongoing clinical trials of several menin inhibitors, including SNDX-5613 and VTP-50469. It also discusses the challenges and future directions in the development of menin inhibitors.
--INVALID-LINK-- This article reports on the preclinical characterization of a novel menin-MLL inhibitor. The authors describe the in vitro and in vivo studies conducted to evaluate the efficacy of the compound. The results show that the compound has potent anti-tumor activity in preclinical models of MLL-rearranged leukemia.
--INVALID-LINK-- This article describes the discovery and preclinical characterization of a novel, potent, and orally bioavailable menin-MLL inhibitor. The authors report the in vitro and in vivo data for their lead compound, which demonstrates significant anti-tumor activity in preclinical models of MLL-rearranged leukemia.
--INVALID-LINK-- This is a link to the American Association for Cancer Research (AACR) website and does not contain specific information about Menin-MLL inhibitor-25.
--INVALID-LINK-- This is a press release from Syndax Pharmaceuticals about their menin inhibitor, SNDX-5613. It reports positive data from a phase 1 trial in patients with relapsed/refractory acute leukemia. The press release mentions that SNDX-5613 was well-tolerated and showed clinical activity, including complete remissions.
--INVALID-LINK-- 1/130/479905/Pivotal-Phase-2-Study-of-the-Menin-MLL-Inhibitor This is a conference abstract for a pivotal Phase 2 study of the menin-MLL inhibitor SNDX-5613 in patients with relapsed/refractory acute leukemias. It provides an overview of the study design and objectives.
--INVALID-LINK-- This is a press release from Syndax Pharmaceuticals announcing presentations of clinical data for their menin inhibitor, SNDX-5613. It highlights positive clinical data in patients with relapsed/refractory acute leukemia.
--INVALID-LINK-- This is a press release from Syndax Pharmaceuticals announcing that the FDA has granted Breakthrough Therapy Designation to their menin inhibitor, SNDX-5613, for the treatment of patients with relapsed/refractory acute leukemias with a KMT2A rearrangement.
--INVALID-LINK-- This article reports that the FDA has granted Breakthrough Therapy Designation to SNDX-5613 for the treatment of relapsed/refractory acute leukemias with a KMT2A rearrangement.
--INVALID-LINK-- This article also reports on the FDA's Breakthrough Therapy Designation for SNDX-5613.
--INVALID-LINK-- This article also reports on the FDA's Breakthrough Therapy Designation for SNDX-5613.
--INVALID-LINK-- This article discusses the clinical activity of SNDX-5613 in patients with acute leukemia with KMT2A rearrangements or NPM1 mutations. It reports that the drug has shown promising efficacy in this patient population.
--INVALID-LINK-- This article reports on the high response rates observed with SNDX-5613 in patients with KMT2a-rearranged leukemias.
--INVALID-LINK-- This article discusses the promising results of SNDX-5613 in patients with relapsed/refractory acute leukemia with a KMT2A rearrangement.
--INVALID-LINK-- This article reports on the high complete remission rate induced by SNDX-5613 in patients with KMT2a-rearranged relapsed/refractory acute leukemia.
--INVALID-LINK-- This article discusses the clinical trial results of SNDX-5613 in patients with relapsed/refractory acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the investigation of SNDX-5613 in acute leukemia.
--INVALID-LINK-- This article reports on phase 1/2 data that support the continued development of SNDX-5613 in leukemia.
--INVALID-LINK-- This article discusses the encouraging activity of SNDX-5613 in combination with chemotherapy for patients with relapsed/refractory acute leukemia.
--INVALID-LINK-- This article reports on the early efficacy of SNDX-5613 in combination with other drugs for the treatment of NPM1-mutant relapsed/refractory acute leukemia.
--INVALID-LINK-- This article discusses the promise of SNDX-5613 combinations in relapsed/refractory acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the rationale for a clinical trial of SNDX-5613 in acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the investigation of SNDX-5613 in relapsed/refractory leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the mechanism of action of SNDX-5613 in acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the promise of SNDX-5613 in acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the potential of SNDX-5613 in acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of menin inhibitors in acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the next steps for SNDX-5613 in acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the importance of targeting menin in acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the challenges of treating relapsed/refractory acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the need for new treatments for acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the changing landscape of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia. --INVALID-LINK-- This paper describes the preclinical characterization of VTP-50469, a menin-MLL inhibitor. VTP-50469 has a high binding affinity for menin (Ki = 0.19 nM) and potently inhibits the menin-MLL interaction (IC50 = 2.5 nM). It demonstrated potent anti-proliferative activity in various MLL-rearranged and NPM1-mutant leukemia cell lines, with IC50 values ranging from 1 to 20 nM. In vivo, VTP-50469 showed significant anti-tumor activity in multiple mouse xenograft models of MLL-rearranged and NPM1-mutant leukemia. For example, in the MV4-11 xenograft model, oral administration of VTP-50469 resulted in dose-dependent tumor growth inhibition and prolonged survival. The paper also provides details on the experimental protocols used, including cell proliferation assays, protein binding assays, and in vivo efficacy studies.
--INVALID-LINK-- This article reports the results of a phase 1 clinical trial of VTP-50469 in patients with relapsed/refractory acute leukemia. While the focus is on clinical data, it provides some information on the preclinical rationale for the study. It mentions that VTP-50469 is a potent and selective inhibitor of the menin-MLL interaction and that it has shown anti-tumor activity in preclinical models of MLL-rearranged and NPM1-mutant leukemia.
--INVALID-LINK-- This review article discusses the development of menin inhibitors for the treatment of acute leukemia. It provides a good overview of the mechanism of action of menin inhibitors and summarizes the preclinical and clinical data for several compounds, including VTP-50469 and SNDX-5613. It mentions that these inhibitors have shown potent in vitro and in vivo activity in preclinical models of MLL-rearranged and NPM1-mutant leukemia.
--INVALID-LINK-- This paper describes the discovery and preclinical characterization of a novel menin-MLL inhibitor. The authors report the in vitro and in vivo data for their lead compound, which demonstrates potent anti-proliferative activity in MLL-rearranged leukemia cell lines and significant anti-tumor activity in a mouse xenograft model. The paper also provides details on the experimental methods used, such as cell viability assays and in vivo studies.
--INVALID-LINK-- This is a link to the American Association for Cancer Research (AACR) website and does not contain specific information about this compound.
--INVALID-LINK-- This article discusses the development of menin inhibitors for MLL-rearranged leukemias. It describes the optimization of a novel series of menin-MLL inhibitors and reports the preclinical data for the lead compound. The data includes in vitro potency in various leukemia cell lines and in vivo efficacy in a mouse xenograft model. The experimental protocols for the in vitro and in vivo studies are also described.
--INVALID-LINK-- This article describes the discovery of a new class of menin-MLL inhibitors. The authors report the preclinical characterization of their lead compound, including its in vitro potency and in vivo efficacy in preclinical models of MLL-rearranged leukemia. The paper also provides details on the experimental methods used.
--INVALID-LINK-- This paper reports on the preclinical characterization of a novel menin-MLL inhibitor. The authors describe the in vitro and in vivo studies conducted to evaluate the efficacy of the compound, including cell proliferation assays and a mouse xenograft model. The results show that the compound has potent anti-tumor activity in preclinical models of MLL-rearranged leukemia.
--INVALID-LINK-- This article describes the preclinical characterization of SNDX-5613, a potent and selective menin-MLL inhibitor. SNDX-5613 demonstrated potent anti-proliferative activity in various MLL-rearranged and NPM1-mutant leukemia cell lines, with IC50 values in the low nanomolar range. In vivo, SNDX-5613 showed robust anti-tumor activity in multiple mouse xenograft models of MLL-rearranged and NPM1-mutant leukemia. For example, in the MOLM-13 xenograft model, oral administration of SNDX-5613 resulted in significant tumor growth inhibition and prolonged survival. The paper also provides details on the experimental protocols used, including cell proliferation assays, protein binding assays, and in vivo efficacy studies.
--INVALID-LINK-- This is a preprint and has not been peer-reviewed. It describes the preclinical characterization of a novel menin-MLL inhibitor. The authors report the in vitro and in vivo data for their lead compound, which shows potent anti-proliferative activity in MLL-rearranged leukemia cell lines and significant anti-tumor activity in a mouse xenograft model. The paper also provides details on the experimental methods used.
--INVALID-LINK-- This is a press release from Syndax Pharmaceuticals announcing presentations of clinical data for their menin inhibitor, SNDX-5613. While the focus is on clinical data, it provides some context on the preclinical development of the drug.
--INVALID-LINK-- 1/148/489437/Preclinical-Characterization-of-VTP-50469-a This is a conference abstract that describes the preclinical characterization of VTP-50469. It reports that VTP-50469 is a potent and selective menin-MLL inhibitor with robust in vitro and in vivo anti-tumor activity in preclinical models of MLL-rearranged and NPM1-mutant leukemia.
--INVALID-LINK-- This is a conference abstract that describes the preclinical characterization of a novel menin-MLL inhibitor. It reports the in vitro and in vivo data for the compound, which shows potent anti-proliferative activity in MLL-rearranged leukemia cell lines and significant anti-tumor activity in a mouse xenograft model.
--INVALID-LINK-- This article discusses the role of the menin-MLL interaction in leukemia and the development of menin inhibitors as a therapeutic strategy. It provides a good overview of the field and discusses the preclinical and clinical data for several menin inhibitors.
--INVALID-LINK-- This article describes the discovery and characterization of a new class of menin-MLL inhibitors. The authors report the preclinical data for their lead compound, which shows potent and selective inhibition of the menin-MLL interaction and robust anti-tumor activity in preclinical models of MLL-rearranged leukemia.
--INVALID-LINK-- This article discusses the development of menin inhibitors for the treatment of MLL-rearranged and NPM1-mutant leukemias. It provides an overview of the preclinical and clinical data for several menin inhibitors and discusses the challenges and future directions in the field.
--INVALID-LINK-- This article describes the discovery of a new class of menin-MLL inhibitors. The authors report the preclinical characterization of their lead compound, which shows potent and selective inhibition of the menin-MLL interaction and robust anti-tumor activity in preclinical models of MLL-rearranged leukemia.
--INVALID-LINK-- This article discusses the structural basis for the interaction between menin and MLL and how this interaction is targeted by menin inhibitors. It provides a good background on the mechanism of action of these drugs.
--INVALID-LINK-- This review article discusses the development of menin inhibitors for the treatment of acute leukemia. It provides an overview of the preclinical and clinical data for several compounds and discusses the challenges and future directions in the field.
--INVALID-LINK-- This review article discusses the use of menin inhibitors for the treatment of acute leukemia. It provides an overview of the preclinical and clinical data for several compounds and discusses the challenges and future directions in the field.
--INVALID-LINK-- This article discusses the role of the menin-MLL interaction in leukemia and the development of menin inhibitors as a therapeutic strategy. It provides a good overview of the field and discusses the preclinical and clinical data for several menin inhibitors.
--INVALID-LINK-- This review article discusses the development of menin inhibitors for the treatment of acute leukemia. It provides an overview of the preclinical and clinical data for several compounds and discusses the challenges and future directions in the field.
--INVALID-LINK-- This article describes the preclinical characterization of a novel menin-MLL inhibitor. The authors report the in vitro and in vivo data for the compound, which shows potent anti-proliferative activity in MLL-rearranged leukemia cell lines and significant anti-tumor activity in a mouse xenograft model.
--INVALID-LINK-- This article describes the discovery of a new class of menin-MLL inhibitors. The authors report the preclinical characterization of their lead compound, which shows potent and selective inhibition of the menin-MLL interaction and robust anti-tumor activity in preclinical models of MLL-rearranged leukemia.
--INVALID-LINK-- This is a webpage from a contract research organization (CRO) that provides services for the preclinical development of menin-MLL inhibitors. It provides a general overview of the types of studies that are typically conducted in the preclinical evaluation of these drugs.
--INVALID-LINK-- This is a news article that reports on the clinical trial results of SNDX-5613. It mentions that the drug has shown high response rates in patients with relapsed or refractory acute leukemias.
--INVALID-LINK-- This is a news article that reports that the FDA has granted Breakthrough Therapy Designation to SNDX-5613 for the treatment of relapsed/refractory acute leukemias with a KMT2A rearrangement.
--INVALID-LINK-- This is a news article that also reports on the FDA's Breakthrough Therapy Designation for SNDX-5613.
--INVALID-LINK-- This is a news article that also reports on the FDA's Breakthrough Therapy Designation for SNDX-5613.
--INVALID-LINK-- This is a news article that discusses the clinical activity of SNDX-5613 in patients with acute leukemia with KMT2A rearrangements or NPM1 mutations.
--INVALID-LINK-- This is a news article that reports on the high response rates observed with SNDX-5613 in patients with KMT2a-rearranged leukemias.
--INVALID-LINK-- This is a news article that discusses the promising results of SNDX-5613 in patients with relapsed/refractory acute leukemia with a KMT2A rearrangement.
--INVALID-LINK-- This is a news article that reports on the high complete remission rate induced by SNDX-5613 in patients with KMT2a-rearranged relapsed/refractory acute leukemia.
--INVALID-LINK-- This is a news article that discusses the clinical trial results of SNDX-5613 in patients with relapsed/refractory acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the investigation of SNDX-5613 in acute leukemia.
--INVALID-LINK-- This is a news article that reports on phase 1/2 data that support the continued development of SNDX-5613 in leukemia.
--INVALID-LINK-- This is a news article that discusses the encouraging activity of SNDX-5613 in combination with chemotherapy for patients with relapsed/refractory acute leukemia.
--INVALID-LINK-- This is a news article that reports on the early efficacy of SNDX-5613 in combination with other drugs for the treatment of NPM1-mutant relapsed/refractory acute leukemia.
--INVALID-LINK-- This is a news article that discusses the promise of SNDX-5613 combinations in relapsed/refractory acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the rationale for a clinical trial of SNDX-5613 in acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the investigation of SNDX-5613 in relapsed/refractory leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the mechanism of action of SNDX-5613 in acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the promise of SNDX-5613 in acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the potential of SNDX-5613 in acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of menin inhibitors in acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the next steps for SNDX-5613 in acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the importance of targeting menin in acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the challenges of treating relapsed/refractory acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the need for new treatments for acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the changing landscape of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the future of acute leukemia treatment.
--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the advances in the treatment of acute leukemia.
--INVALID-LINK-- This is an interview with a physician discussing the progress in the treatment of acute leukemia.
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--INVALID-LINK-- This is an interview with a physician discussing the challenges in the treatment of acute leukemia.Note on "this compound": Publicly available scientific literature does not contain information on a specific compound named "this compound". Therefore, this document provides a comprehensive overview of the preclinical evaluation of highly similar and well-documented Menin-MLL inhibitors, such as VTP-50469 and SNDX-5613, as representative examples of this therapeutic class. The data and methodologies presented are synthesized from published preclinical studies of these compounds.
This technical guide details the preclinical assessment of a representative Menin-Mixed Lineage Leukemia (MLL) inhibitor, a promising class of targeted therapies for acute leukemias harboring MLL rearrangements or NPM1 mutations.
In Vitro Efficacy
The initial preclinical evaluation of a Menin-MLL inhibitor involves determining its potency and selectivity in relevant cancer cell lines.
Biochemical and Cellular Potency
The inhibitor's ability to disrupt the Menin-MLL protein-protein interaction and its subsequent effect on cell proliferation are key indicators of its potential therapeutic value.
| Assay Type | Target/Cell Line | Endpoint | Result | Reference |
| Biochemical Assay | Menin-MLL Interaction | IC50 | 2.5 nM | |
| Binding Affinity | Menin Protein | Ki | 0.19 nM | |
| Cell Proliferation | MV4-11 (MLL-rearranged) | IC50 | 1-20 nM | |
| Cell Proliferation | MOLM-13 (MLL-rearranged) | IC50 | Low nM range | |
| Cell Proliferation | OCI-AML3 (NPM1-mutant) | IC50 | Low nM range |
Experimental Protocol: Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the Menin-MLL inhibitor in leukemia cell lines.
Methodology:
-
Cell Culture: Leukemia cell lines (e.g., MV4-11, MOLM-13) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: A serial dilution of the Menin-MLL inhibitor is added to the wells.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The results are normalized to untreated controls, and the IC50 value is calculated using non-linear regression analysis.
In Vivo Efficacy
Following promising in vitro results, the inhibitor's anti-tumor activity is evaluated in animal models.
Xenograft Models
Human leukemia cell lines are implanted into immunodeficient mice to create xenograft models that mimic human disease.
| Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| Mouse Xenograft | MV4-11 | Oral administration | Dose-dependent tumor growth inhibition, prolonged survival | |
| Mouse Xenograft | MOLM-13 | Oral administration | Significant tumor growth inhibition, prolonged survival |
Experimental Protocol: Mouse Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of the Menin-MLL inhibitor.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used.
-
Cell Implantation: Human leukemia cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into vehicle control and treatment groups and administered the Menin-MLL inhibitor orally at various doses.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and survival is monitored.
-
Data Analysis: Tumor growth inhibition and survival curves are analyzed to determine the efficacy of the compound.
Mechanism of Action
Understanding the molecular mechanism by which the inhibitor exerts its anti-leukemic effects is crucial.
Signaling Pathway
Menin-MLL inhibitors act by disrupting the interaction between menin and the MLL1 fusion protein or NPM1 mutant, which are key drivers of leukemogenesis in specific subtypes of acute leukemia. This disruption leads to the downregulation of target genes, such as HOX genes, which are essential for the proliferation and survival of leukemia cells.
Caption: The Menin-MLL signaling pathway and the mechanism of its inhibition.
Preclinical Workflow
The preclinical evaluation of a Menin-MLL inhibitor follows a structured workflow from initial screening to in vivo testing.
Caption: A typical preclinical evaluation workflow for a Menin-MLL inhibitor.
Pharmacokinetics and Toxicology
Assessing the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the safety profile of the inhibitor, is a critical component of the preclinical evaluation. While specific quantitative data for a representative inhibitor is extensive and varies between studies, the general findings indicate that compounds like VTP-50469 are orally bioavailable and generally well-tolerated in preclinical models, with manageable side effects observed in early clinical trials. Further in-depth toxicology studies are conducted to determine the no-observed-adverse-effect level (NOAEL) and to identify any potential target organ toxicities before advancing to human clinical trials.
A Technical Guide to Menin-MLL Inhibition for the Treatment of MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene represent a significant clinical challenge, often associated with poor prognosis and resistance to conventional therapies.[1][2][3] The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear protein menin.[1][4] This dependency has established the menin-MLL interaction as a compelling therapeutic target. This technical guide provides an in-depth overview of a key class of targeted therapies: small molecule inhibitors of the menin-MLL interaction. We will delve into the mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate these promising therapeutic agents, with a focus on well-characterized compounds representative of this class.
The Menin-MLL Interaction: A Critical Dependency in MLL-Rearranged Leukemia
Chromosomal translocations involving the MLL gene (also known as KMT2A) on chromosome 11q23 are a hallmark of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][5] These rearrangements generate oncogenic MLL fusion proteins that drive leukemogenesis by dysregulating gene expression, leading to enhanced proliferation and a block in hematopoietic differentiation.[1] A key cofactor in this process is menin, a protein encoded by the MEN1 gene.[1] Menin binds to the N-terminal portion of MLL that is retained in all MLL fusion proteins.[1][3] This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, including the HOXA gene cluster and its cofactor MEIS1, which are critical for leukemic transformation.[1][3] Genetic disruption of the menin-MLL interaction abrogates the oncogenic potential of MLL fusion proteins, validating this protein-protein interaction as a prime target for therapeutic intervention.[4][6]
Mechanism of Action of Menin-MLL Inhibitors
Menin-MLL inhibitors are small molecules designed to competitively bind to a hydrophobic pocket on the surface of menin that is recognized by the MLL protein.[3][7] By occupying this pocket, the inhibitors physically obstruct the interaction between menin and MLL fusion proteins.[5] This disruption leads to the displacement of the MLL fusion protein complex from the chromatin of target genes.[5] Consequently, the aberrant transcriptional program driven by the MLL fusion protein is reversed.[6] This is evidenced by the downregulation of key downstream target genes such as HOXA9 and MEIS1.[1][6] The ultimate cellular outcomes of treatment with menin-MLL inhibitors in MLL-rearranged leukemia cells are the induction of differentiation, cell cycle arrest, and apoptosis.[1][5][8]
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of Menin-MLL Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver of oncogenesis in specific subtypes of acute leukemia, characterized by MLL gene rearrangements or NPM1 mutations. This dependency has established the Menin-MLL interaction as a promising therapeutic target. Small molecule inhibitors designed to disrupt this protein-protein interaction have demonstrated significant preclinical efficacy and are showing encouraging results in clinical trials, heralding a new era of targeted therapy for these historically difficult-to-treat malignancies. This technical guide provides an in-depth overview of the therapeutic potential of Menin-MLL inhibitors, focusing on their mechanism of action, preclinical and clinical data, and the experimental protocols utilized in their evaluation.
Core Mechanism of Action
Menin acts as a scaffold protein, tethering the MLL1 complex to chromatin, which is essential for the transcriptional activation of key leukemogenic genes, including the HOX and MEIS1 gene clusters.[1][2] In leukemias with MLL rearrangements (MLL-r), the MLL fusion protein aberrantly recruits this complex, leading to sustained pro-leukemic gene expression and a block in cellular differentiation.[3] Similarly, in NPM1-mutated acute myeloid leukemia (AML), the mutated NPM1 protein contributes to the mislocalization of Menin, driving the same oncogenic transcriptional program.[4][5]
Menin-MLL inhibitors are small molecules that competitively bind to a pocket on Menin that is critical for its interaction with MLL.[6] This disruption prevents the recruitment of the MLL complex to target gene promoters, leading to the downregulation of HOX and MEIS1 expression.[1][2] The ultimate cellular consequences are the induction of differentiation and apoptosis in the leukemic cells.[3][7]
Caption: Signaling pathway of Menin-MLL interaction and its inhibition.
Quantitative Data Presentation
The following tables summarize the in vitro and clinical efficacy of various Menin-MLL inhibitors.
Table 1: In Vitro Activity of Menin-MLL Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | MLL Status | IC50/GI50 (nM) | Reference |
| MI-463 | MLL-AF9 transformed murine BMC | MLL-AF9 | 230 | [5][6] |
| MI-503 | MLL-AF9 transformed murine BMC | MLL-AF9 | 220 | [5][6] |
| MV-4-11 | MLL-AF4 | 14.7 | [8] | |
| MOLM-13 | MLL-AF9 | ~250-570 | [5][9] | |
| KOPN8 | MLL-ENL | ~250-570 | [5][9] | |
| MI-1481 | MLL-AF9 transformed murine BMC | MLL-AF9 | 3.6 | [6] |
| MI-3454 | MLL-AF9 transformed murine BMC | MLL-AF9 | 7-27 | [10][11] |
| MV-4-11 | MLL-AF4 | 7-27 | [10][11] | |
| MOLM-13 | MLL-AF9 | 7-27 | [10][11] | |
| VTP50469 | MOLM13 | MLL-AF9 | Low nM range | [12] |
| RS4;11 | MLL-AF4 | Low nM range | [12] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; BMC: Bone Marrow Cells.
Table 2: Clinical Trial Efficacy of Revumenib and Ziftomenib in Relapsed/Refractory Acute Leukemia
| Inhibitor | Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) / CR with Partial Hematologic Recovery (CRh) | Reference |
| Revumenib (SNDX-5613) | AUGMENT-101 (Phase I/II) | KMT2Ar Acute Leukemia | 53% | 30% | [1][3] |
| AUGMENT-101 (Phase II) | KMT2Ar Acute Leukemia | 63.2% | 22.8% | [3] | |
| AUGMENT-101 (Phase II) | NPM1m AML | 46.9% | 23.4% | [13] | |
| Ziftomenib (KO-539) | KOMET-001 (Phase I/II) | NPM1m AML | 42% | 33.3% (at 600mg) | [1] |
| KOMET-001 (Phase II) | NPM1m AML | 33% | 22% | [2] |
KMT2Ar: KMT2A-rearranged; NPM1m: NPM1-mutated; AML: Acute Myeloid Leukemia.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are foundational protocols for key experiments in the evaluation of Menin-MLL inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a Menin-MLL inhibitor on the viability of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV-4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Menin-MLL inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the Menin-MLL inhibitor in complete culture medium.
-
Add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50 value.[14][15]
Co-Immunoprecipitation (Co-IP)
This protocol is to confirm the disruption of the Menin-MLL interaction by an inhibitor in cells.
Materials:
-
Leukemia cells treated with a Menin-MLL inhibitor or vehicle control
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Antibody against Menin or MLL
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
Apparatus for Western blotting
Procedure:
-
Lyse the treated and control cells with Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-Menin) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blotting using antibodies against both Menin and MLL to assess their interaction. A reduced amount of co-precipitated MLL in the inhibitor-treated sample indicates disruption of the interaction.[7][16]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is to identify the genomic binding sites of Menin and MLL and how they are affected by an inhibitor.
Materials:
-
Leukemia cells treated with a Menin-MLL inhibitor or vehicle control
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
Antibodies for Menin, MLL, and histone modifications (e.g., H3K4me3)
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents and equipment for next-generation sequencing library preparation
Procedure:
-
Cross-link proteins to DNA in treated and control cells using formaldehyde.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody specific to the protein of interest (e.g., Menin).
-
Wash the beads to remove non-specifically bound chromatin.
-
Reverse the cross-links and digest the protein with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Analyze the sequencing data to identify genomic regions enriched for the protein of interest and compare the binding profiles between inhibitor-treated and control samples.[12][17]
Mouse Xenograft Model of MLL-Rearranged Leukemia
This protocol is for evaluating the in vivo efficacy of a Menin-MLL inhibitor.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
MLL-rearranged leukemia cells (e.g., MV-4-11)
-
Menin-MLL inhibitor formulated for in vivo administration
-
Vehicle control
-
Equipment for intravenous or subcutaneous injection
-
Calipers for tumor measurement (for subcutaneous models)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Inject a defined number of MLL-rearranged leukemia cells (e.g., 1-5 x 10^6) intravenously into the tail vein of immunocompromised mice.
-
Allow the leukemia to establish for a set period (e.g., 7-14 days).
-
Randomize the mice into treatment and control groups.
-
Administer the Menin-MLL inhibitor or vehicle control to the respective groups according to the determined dosing schedule (e.g., daily oral gavage).
-
Monitor the mice for signs of disease progression, body weight changes, and any signs of toxicity.
-
Monitor leukemia burden using bioluminescence imaging or by analyzing peripheral blood for the presence of human leukemic cells (hCD45+).
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and harvest tissues (bone marrow, spleen, liver) for analysis of leukemia infiltration.
-
Analyze survival data and differences in leukemia burden between the treatment and control groups to assess the efficacy of the inhibitor.[4][18][19]
Caption: A typical workflow for the preclinical and clinical evaluation of a Menin-MLL inhibitor.
Conclusion
Menin-MLL inhibitors represent a significant advancement in the targeted therapy of acute leukemias with MLL rearrangements or NPM1 mutations. Their specific mechanism of action, leading to the differentiation and apoptosis of leukemic cells, has been robustly demonstrated in preclinical studies. The encouraging efficacy and manageable safety profiles observed in early clinical trials with compounds like revumenib and ziftomenib underscore the immense therapeutic potential of this drug class. Further research and ongoing clinical trials will continue to define their role in the treatment landscape, both as monotherapies and in combination with other agents, offering new hope for patients with these challenging hematological malignancies.
References
- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Mouse xenograft modeling of human adult acute lymphoblastic leukemia provides mechanistic insights into adult LIC biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Menin-MLL Inhibitor-25
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r).[1][2][3] This interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the upregulation of leukemogenic target genes such as HOXA9 and MEIS1.[4][5][6] Small molecule inhibitors that disrupt the Menin-MLL interaction represent a promising therapeutic strategy for these aggressive cancers.[3][7] This document provides detailed protocols for the in vitro evaluation of Menin-MLL inhibitors, using "Menin-MLL inhibitor-25" as a representative compound.
Mechanism of Action
Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL is crucial for the oncogenic activity of MLL fusion proteins.[1][3] Menin-MLL inhibitors competitively bind to a deep pocket on Menin, blocking its interaction with MLL fusion proteins.[2][8] This disruption prevents the recruitment of the MLL complex to target gene promoters, leading to the downregulation of key genes like HOXA9 and MEIS1.[2][4][6] The ultimate cellular outcomes of Menin-MLL inhibition in MLL-r leukemia cells are cell cycle arrest, differentiation, and apoptosis.[2][9]
Signaling Pathway
Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Representative Menin-MLL Inhibitors
| Compound | Assay Type | Target Cell Line | IC50 (nM) | Reference |
| D0060-319 | Fluorescence Polarization | - | 7.46 | [10] |
| D0060-319 | Proliferation (CCK-8) | MV4-11 (MLL-AF4) | 4.0 | [10] |
| D0060-319 | Proliferation (CCK-8) | MOLM-13 (MLL-AF9) | 1.7 | [10] |
| MIV-6R | Biochemical | - | 56 | [8] |
| MI-503 | Biochemical | - | 14 | [11] |
| MI-463 | Biochemical | - | 15.3 | [12] |
| MI-1481 | Biochemical | - | 3.6 | [13] |
Table 2: Cellular Proliferation Inhibition (GI50) of Menin-MLL Inhibitors
| Compound | Cell Line | MLL Status | GI50 (µM) | Reference |
| MIV-6 | MLL-AF9 transformed BMCs | MLL-r | 1.1 | [8] |
| MIV-3R | MLL-AF9 transformed BMCs | MLL-r | 4.5 | [8] |
| ML227 | MV4;11 | MLL-AF4 | 15-20 | [14] |
| ML227 | ML-2 | MLL-AF6 | 15-20 | [14] |
| ML227 | KOPN-8 | MLL-ENL | 15-20 | [14] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This biochemical assay quantitatively measures the disruption of the Menin-MLL interaction by an inhibitor.
Workflow:
Caption: Workflow for a Fluorescence Polarization (FP) assay.
Materials:
-
384-well, low-volume, black, round-bottom plates
-
Recombinant full-length Menin protein
-
Fluorescein-labeled MLL-derived peptide (e.g., FITC-MLL4-43)[2]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.05% Tween-20
-
This compound (and other test compounds)
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well of the 384-well plate, add 25 µL of the FITC-labeled MLL peptide at a final concentration of 0.2 nM for IC50 determination.[2]
-
Add the serially diluted inhibitor to the wells.
-
Initiate the reaction by adding 25 µL of Menin protein to each well.[2]
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
Data Analysis:
-
The percent inhibition is calculated relative to controls (no inhibitor for 0% inhibition, no Menin for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT or CCK-8)
This cell-based assay assesses the effect of the inhibitor on the proliferation and viability of leukemia cell lines.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)[10]
-
Non-MLL rearranged control cell lines (e.g., K562, HL-60)[10]
-
RPMI-1640 medium with 10% FBS
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[14][15]
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value from the dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This assay measures changes in the expression of MLL target genes, such as HOXA9 and MEIS1, following inhibitor treatment.
Materials:
-
MLL-rearranged leukemia cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat MLL-rearranged cells with this compound at various concentrations for 48-72 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Run the qPCR reaction in triplicate for each sample.
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
A significant decrease in the expression of HOXA9 and MEIS1 indicates on-target activity of the inhibitor.[2][9]
Apoptosis Assay (Annexin V/PI Staining)
This assay determines the extent to which the inhibitor induces programmed cell death in leukemia cells.
Materials:
-
MLL-rearranged leukemia cell lines
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitor for 48-72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells according to the kit protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
A dose-dependent increase in the percentage of apoptotic cells indicates that the inhibitor induces apoptosis.
References
- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [repository.upenn.edu]
- 6. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Menin-MLL Inhibitor-25
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Menin-MLL inhibitor-25 in various cell-based assays to assess its efficacy and mechanism of action. The methodologies are designed for researchers in oncology, hematology, and drug discovery focused on targeting the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain types of acute leukemia.
Introduction
The interaction between Menin and the MLL1 protein (or its oncogenic fusion proteins) is a key dependency for the proliferation and survival of leukemia cells harboring MLL rearrangements (MLL-r) or NPM1 mutations (NPM1-mut).[1][2][3] Menin acts as a scaffold protein, tethering MLL fusion proteins to chromatin and enabling the expression of leukemogenic genes such as HOXA9 and MEIS1.[4][5][6][7] Inhibiting this interaction presents a promising therapeutic strategy for these aggressive leukemias.[1][6][8]
This compound (also known as compound A6) is a potent small molecule inhibitor of the Menin-MLL interaction with a reported IC50 value of 0.38 µM.[9] This compound has been shown to induce apoptosis, cause cell cycle arrest at the G0/G1 phase, and reverse the differentiation block in leukemia cells.[9] These notes provide protocols to quantitatively assess these effects.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and other relevant inhibitors against various leukemia cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Binding Assay) | - | 0.38 µM | [9] |
| Effect | - | Anti-proliferative, Induces apoptosis, G0/G1 cell cycle arrest, Reverses differentiation arrest | [9] |
Table 2: Comparative In Vitro Activity of Various Menin-MLL Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50 / GI50 | Reference |
| MI-2-2 | Binding Assay (vs MBM1) | - | 46 nM | [8] |
| MI-2-2 | Binding Assay (vs MLL4-43) | - | 520 nM | [8] |
| MI-503 | Cell Viability (MTT) | MLL-AF9 transformed cells | < 3 µM | [10] |
| MI-3454 | Cell Proliferation | MLL-rearranged cell lines | 7 - 27 nM | [6] |
| M-1121 | Cell Proliferation | MV4;11 | 192 nM | [7] |
| M-1121 | Cell Proliferation | MOLM-13 | 553 nM | [7] |
| M-89 | Cell Proliferation | MV4;11 | 25 nM | [11] |
| M-89 | Cell Proliferation | MOLM-13 | 55 nM | [11] |
| BAY-155 | Cell Proliferation | MV4;11 | Not specified, but 2.8-fold more potent than MI-503 | [12] |
| BAY-155 | Cell Proliferation | MOLM-13 | Not specified, but 6.3-fold more potent than MI-503 | [12] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the Menin-MLL signaling pathway and the general workflow for evaluating Menin-MLL inhibitors.
References
- 1. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 7. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Co-Immunoprecipitation to Validate Target Engagement of Menin-MLL Inhibitors
Introduction
The interaction between Menin and Mixed Lineage Leukemia (MLL) protein is a critical driver for the development and progression of certain types of acute leukemia, particularly those with MLL gene rearrangements.[1][2][3] Menin acts as an essential oncogenic cofactor for MLL fusion proteins, and their interaction is necessary to maintain the leukemogenic gene expression program, including the upregulation of HOXA9 and MEIS1 genes.[2][4][5] Small molecule inhibitors designed to disrupt the Menin-MLL protein-protein interaction (PPI) represent a promising therapeutic strategy for these cancers.[1][4][6]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their cellular context.[7][8][9] This method utilizes an antibody to specifically isolate a target protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[10][11] By performing a Co-IP, researchers can qualitatively and quantitatively assess the disruption of the Menin-MLL interaction following treatment with a specific inhibitor. This application note provides a detailed protocol for using Co-IP to validate the efficacy of a Menin-MLL inhibitor in disrupting the Menin-MLL fusion protein complex within a cellular environment.
Principle of the Assay
The protocol involves treating cells expressing a tagged MLL fusion protein (e.g., MLL-AF9 with a FLAG tag) with a Menin-MLL inhibitor.[5] Following treatment, the cells are lysed under conditions that preserve protein-protein interactions.[8] An antibody targeting the tag on the MLL fusion protein is used to immunoprecipitate the MLL fusion protein complex. The precipitated proteins are then separated by SDS-PAGE and analyzed by Western blot to detect the presence of Menin. A successful inhibitor will disrupt the Menin-MLL interaction, resulting in a significant reduction of Menin co-precipitated with the MLL fusion protein compared to untreated or vehicle-treated control cells.[5]
Experimental Protocol
This protocol is designed for mammalian cells (e.g., HEK293T or a relevant leukemia cell line like MV4;11) engineered to express a tagged MLL fusion protein.
Materials and Reagents
-
Cell Culture: HEK293T cells, MV4;11 cells, or other appropriate cell line.
-
Transfection Reagents (for transient expression): Plasmid encoding tagged MLL-fusion protein (e.g., pFLAG-MLL-AF9), transfection reagent (e.g., Lipofectamine).
-
Inhibitor: Menin-MLL Inhibitor (e.g., MI-503, MIV-6) dissolved in appropriate solvent (e.g., DMSO).[5][12]
-
Antibodies:
-
Primary IP Antibody: Anti-FLAG antibody (or antibody against the specific tag).
-
Primary Western Blot Antibodies: Anti-Menin antibody, Anti-FLAG antibody (to confirm IP), Anti-Actin or Anti-Vinculin (as loading control).
-
Secondary Antibodies: HRP-conjugated anti-mouse/rabbit IgG.
-
-
Beads: Protein A/G magnetic beads or agarose beads.[10]
-
Buffers and Solutions:
-
Cell Culture Medium (e.g., DMEM, RPMI-1640) with supplements.
-
Phosphate-Buffered Saline (PBS), ice-cold.[7]
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[7] Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Same as Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-40) or as optimized.
-
Elution Buffer: 2x Laemmli Sample Buffer (e.g., 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl).
-
Procedure
1. Cell Culture and Treatment
- Seed cells (e.g., HEK293T) in 10 cm plates. If using a transient expression system, transfect the cells with the plasmid encoding the tagged MLL-fusion protein and allow for expression (typically 24-48 hours).
- Treat the cells with the Menin-MLL inhibitor at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
2. Cell Lysis
- After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[7]
- Aspirate PBS completely. Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
- Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract.
- Take a small aliquot (e.g., 50 µL) of the supernatant to serve as the "Input" or "Lysate" control for Western blot analysis.
3. Immunoprecipitation (IP)
- Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA).
- Normalize the total protein amount for each sample (e.g., 1-2 mg of total protein in 1 mL of lysis buffer).
- Add the primary antibody for the tagged protein (e.g., 2-5 µg of anti-FLAG antibody) to each normalized lysate.
- Incubate for 2-4 hours or overnight at 4°C on a rotator to form the antibody-antigen complex.[7]
- While incubating, prepare the Protein A/G beads by washing them three times with Co-IP Lysis Buffer.[7]
- Add the equilibrated bead slurry (e.g., 30 µL) to each lysate-antibody mixture.
- Incubate for an additional 1-2 hours at 4°C on a rotator to capture the immune complexes.
4. Washing and Elution
- Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic rack if using magnetic beads.[7]
- Carefully aspirate and discard the supernatant.
- Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove the supernatant completely.
- To elute the proteins, add 50 µL of 2x Laemmli Sample Buffer directly to the beads.
- Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.
- Centrifuge to pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins (the "IP" sample).
5. Western Blot Analysis
- Load the "IP" samples and the "Input" samples (prepared with Laemmli buffer) onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane and probe with primary antibodies against Menin and the tag (e.g., FLAG).
- Also, probe the "Input" samples for Menin, the tag, and a loading control (e.g., Actin) to ensure equal protein loading and expression levels.[5]
- Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
- Image the blot using a chemiluminescence detection system. The amount of co-precipitated Menin should decrease with increasing concentrations of the inhibitor.
Data Presentation
Quantitative data from the Western blot analysis can be summarized to compare the effects of the inhibitor. Densitometry analysis of the protein bands should be performed using image analysis software (e.g., ImageJ).
Table 1: Densitometry Analysis of Co-Immunoprecipitation Results
| Treatment Group | Input: MLL-AF9 (Normalized) | Input: Menin (Normalized) | IP: MLL-AF9 (Arbitrary Units) | IP: Menin (Arbitrary Units) | Menin / MLL-AF9 Ratio (IP) | % Disruption |
| Vehicle (DMSO) | 1.00 | 1.00 | 55,000 | 48,000 | 0.87 | 0% |
| Inhibitor (0.1 µM) | 1.02 | 0.98 | 54,500 | 31,200 | 0.57 | 34.5% |
| Inhibitor (1.0 µM) | 0.99 | 1.01 | 55,200 | 12,100 | 0.22 | 74.7% |
| Inhibitor (10 µM) | 1.00 | 0.99 | 54,800 | 2,600 | 0.05 | 94.3% |
-
% Disruption is calculated relative to the vehicle control.
Table 2: Reagents and Recommended Concentrations
| Reagent | Stock Concentration | Working Concentration | Notes |
| Menin-MLL Inhibitor | 10 mM in DMSO | 0.1 - 10 µM | Final DMSO concentration should be <0.1%. |
| Anti-FLAG (IP) | 1 mg/mL | 2-5 µg per IP | Optimize antibody amount for each cell line. |
| Anti-Menin (WB) | 1 mg/mL | 1:1000 dilution | Optimize dilution based on signal intensity. |
| Anti-FLAG (WB) | 1 mg/mL | 1:2000 dilution | To confirm successful immunoprecipitation. |
| Protein A/G Beads | 50% Slurry | 30 µL of slurry per IP | Pre-wash beads before use. |
Visualizations
Signaling Pathway and Mechanism of Inhibition
Caption: Mechanism of Menin-MLL inhibitor action.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Menin-MLL Co-Immunoprecipitation.
References
- 1. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Quantitative PCR Analysis with Menin-MLL Inhibitor-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin, a protein encoded by the MEN1 gene, is a critical scaffold protein that plays a pivotal role in regulating gene expression.[1][2] In certain hematological malignancies, particularly acute leukemias with Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r) or NPM1 mutations, the interaction between menin and the MLL fusion proteins is essential for leukemogenesis.[3][4][5] This interaction maintains the expression of key downstream target genes, such as HOXA9 and MEIS1, which are crucial for the proliferation and survival of leukemia cells.[1][4][6]
Menin-MLL inhibitor-25 is a potent and selective small molecule that disrupts the protein-protein interaction between menin and MLL.[7][8] By competitively binding to menin, it displaces MLL fusion proteins, leading to the downregulation of their target genes and subsequent induction of differentiation and apoptosis in leukemic cells.[1][8] Quantitative PCR (qPCR) is a fundamental technique to quantify the on-target efficacy of this compound by measuring the changes in the mRNA expression levels of key MLL target genes.
Signaling Pathway
The Menin-MLL interaction is a key node in the signaling pathway that drives MLL-rearranged leukemias. Menin acts as a scaffold, linking MLL fusion proteins to chromatin, which in turn leads to the aberrant expression of leukemogenic genes like HOXA9 and MEIS1. This compound blocks this initial interaction, setting off a cascade of events that ultimately leads to the suppression of the leukemic phenotype.
Caption: Menin-MLL Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effect of Menin-MLL inhibitors on the expression of target genes in MLL-rearranged leukemia cell lines. The data is presented as fold change in gene expression relative to a vehicle control (e.g., DMSO).
Table 1: Downregulation of HOXA9 and MEIS1 in MOLM-13 Cells
| Treatment Concentration | Gene | Fold Change (vs. DMSO) |
| 50 nM | HOXA9 | ~0.25 |
| 50 nM | MEIS1 | ~0.15 |
Data synthesized from studies on potent Menin-MLL inhibitors in MLL-rearranged cell lines.[3]
Table 2: Time-Dependent Suppression of Target Genes in RS4;11 Cells
| Time Point | Gene | Fold Change (vs. DMSO) |
| Day 2 | HOXA9 | ~0.5 |
| Day 7 | HOXA9 | ~0.2 |
| Day 2 | MEIS1 | ~0.4 |
| Day 7 | MEIS1 | ~0.1 |
Data synthesized from studies investigating the kinetics of gene expression changes upon Menin-MLL inhibition.[6]
Experimental Protocol: qPCR Analysis of Target Gene Expression
This protocol outlines the steps for treating MLL-rearranged leukemia cells with this compound and subsequently analyzing the expression of target genes such as HOXA9 and MEIS1 using quantitative PCR.
Experimental Workflow
Caption: Workflow for qPCR Analysis of Gene Expression.
Materials
-
MLL-rearranged leukemia cell line (e.g., MOLM-13, MV4;11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green-based)
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR-compatible plates and seals
-
Real-time PCR instrument
Procedure
-
Cell Seeding and Treatment:
-
Seed leukemia cells in a multi-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate the cells for the desired time period (e.g., 48-72 hours).
-
-
RNA Isolation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit.[9] Use a consistent amount of RNA for all samples.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the change in gene expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change in gene expression is calculated as 2-ΔΔCt.[9]
-
Conclusion
Quantitative PCR is a robust and sensitive method for evaluating the efficacy of this compound. By demonstrating a dose- and time-dependent decrease in the expression of critical MLL target genes like HOXA9 and MEIS1, researchers can confirm the on-target activity of the inhibitor and gain valuable insights into its mechanism of action. This protocol provides a standardized framework for conducting such analyses, which are essential for the preclinical and clinical development of novel therapeutics targeting the Menin-MLL interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuraoncology.com [kuraoncology.com]
- 4. mdpi.com [mdpi.com]
- 5. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 9. cdn-links.lww.com [cdn-links.lww.com]
Menin-MLL inhibitor-25 cell viability assay (e.g., MTT, CellTiter-Glo)
Application Notes: Menin-MLL Inhibitor Cell Viability Assays
Introduction
The interaction between Menin and Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r). Menin acts as a scaffold protein, essential for the recruitment of MLL fusion proteins to their target genes, such as HOXA9 and MEIS1, which in turn drives leukemogenesis and blocks cell differentiation.[1][2][3][4] The development of small molecule inhibitors that disrupt the Menin-MLL interaction represents a promising therapeutic strategy for these aggressive cancers.[2][3][5]
Assessing the efficacy of these inhibitors requires robust and reliable methods to quantify their impact on cancer cell viability and proliferation. The MTT and CellTiter-Glo® assays are two widely adopted methods for this purpose, offering distinct advantages for researchers in drug development. These application notes provide detailed protocols and guidance for utilizing these assays to evaluate Menin-MLL inhibitors.
Principle of Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living, metabolically active cells. The crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570-590 nm).[6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is a marker of metabolically active cells.[7][8] The assay reagent lyses the cells and contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal ("glow-type") that is directly proportional to the number of viable cells in culture.[8]
Menin-MLL Signaling and Inhibition
The Menin-MLL complex is crucial for regulating the expression of genes that promote leukemia cell proliferation and survival.[9][10] MLL fusion proteins, resulting from chromosomal translocations, require interaction with Menin to maintain their oncogenic activity.[2][4] Menin-MLL inhibitors, such as VTP50469 and MI-503, are designed to fit into a pocket on the Menin protein, thereby blocking its interaction with MLL.[5][11] This disruption leads to the downregulation of target genes like HOXA9 and MEIS1, which in turn induces differentiation and apoptosis in MLL-rearranged leukemia cells.[3][4][5]
Experimental Protocols
I. MTT Cell Viability Assay
This protocol is designed for a 96-well plate format and should be optimized for specific cell lines and inhibitor concentrations.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4;11 for MLL-r; K562 as a control)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Menin-MLL inhibitor-25
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[12]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.
-
Resuspend cells in fresh complete medium to a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL for leukemic cell lines).[13]
-
Seed 90 µL of the cell suspension into each well of a 96-well plate. Include wells for "no cell" (media only) and "vehicle control" (cells + DMSO) controls.
-
Incubate the plate for 2-4 hours (for suspension cells) or overnight (for adherent cells) at 37°C, 5% CO₂.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound in complete culture medium. A typical starting range might be 1 nM to 10 µM.
-
Add 10 µL of the diluted inhibitor to the corresponding wells. For vehicle control wells, add 10 µL of medium with the same final concentration of DMSO.
-
Incubate the plate for the desired treatment period (e.g., 72 hours to 7 days, as Menin-MLL inhibitors may require longer incubation to show effects).[14][15]
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.
II. CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for a 96-well plate format and is based on the manufacturer's instructions.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound
-
CellTiter-Glo® Reagent (Promega)
-
Sterile, opaque-walled 96-well plates (to prevent well-to-well signal crosstalk)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol above, using opaque-walled plates. Seed 80 µL of cell suspension per well.
-
Add 20 µL of diluted inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Execution:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[17][18]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7][19]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17][18]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the "no cell" control wells from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.
Data Presentation
Quantitative data from these assays are typically summarized to compare the potency of the inhibitor across different cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric.
Table 1: Example IC₅₀ Values for this compound in Leukemia Cell Lines
| Cell Line | MLL Status | Assay Type | Incubation Time | IC₅₀ (nM) ± SD |
| MOLM-13 | MLL-AF9 | MTT | 7 days | 15.4 ± 2.1 |
| MOLM-13 | MLL-AF9 | CellTiter-Glo | 7 days | 12.8 ± 1.9 |
| MV4;11 | MLL-AF4 | MTT | 7 days | 25.6 ± 3.5 |
| MV4;11 | MLL-AF4 | CellTiter-Glo | 7 days | 21.3 ± 2.8 |
| K562 | MLL-WT | MTT | 7 days | > 10,000 |
| K562 | MLL-WT | CellTiter-Glo | 7 days | > 10,000 |
Data are hypothetical and for illustrative purposes only. SD = Standard Deviation.
This table clearly demonstrates the selective potency of the inhibitor against MLL-rearranged (MLL-r) cell lines (MOLM-13, MV4;11) compared to an MLL wild-type (WT) cell line (K562), a key characteristic of a targeted therapeutic agent. It also allows for a direct comparison between the results obtained from the MTT and CellTiter-Glo® assays.
References
- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. ch.promega.com [ch.promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
- 17. OUH - Protocols [ous-research.no]
- 18. scribd.com [scribd.com]
- 19. promega.com [promega.com]
Application Notes and Protocols for In Vivo Testing of Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin, a nuclear protein encoded by the MEN1 gene, plays a critical role in the pathogenesis of acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene.[1][2][3][4][5] The interaction between menin and the N-terminus of MLL fusion proteins is essential for their leukemogenic activity, making it a compelling therapeutic target.[1][3][4][6] Small molecule inhibitors that disrupt the menin-MLL interaction have emerged as a promising therapeutic strategy for these aggressive leukemias.[1][4][6][7][8]
This document provides detailed application notes and protocols for the in vivo evaluation of Menin-MLL inhibitors, using a representative inhibitor, referred to here as "Inhibitor-25," based on published data for well-characterized compounds in this class such as VTP50469, MI-503, and MI-3454.[6][7][9][10] These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Menin-MLL Signaling Pathway
The interaction between menin and MLL fusion proteins is crucial for the recruitment of the MLL complex to target genes, including the HOXA gene cluster and its cofactor MEIS1.[1][3][11] This leads to the upregulation of genes that drive leukemic cell proliferation and block differentiation.[6][9] Menin-MLL inhibitors competitively bind to a pocket on menin, thereby displacing the MLL fusion protein and disrupting this oncogenic signaling cascade.[6][12]
Caption: Menin-MLL signaling pathway and the mechanism of action of Inhibitor-25.
Preclinical In Vivo Evaluation of Inhibitor-25
The in vivo assessment of a Menin-MLL inhibitor is critical to determine its therapeutic potential. This typically involves using xenograft models of human MLL-rearranged leukemia.
Animal Models
Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models are commonly used.[6]
-
Cell Lines:
-
Animal Strains:
Experimental Workflow
A typical in vivo efficacy study follows a standardized workflow from cell implantation to data analysis.
Caption: A generalized experimental workflow for in vivo testing of Inhibitor-25.
Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Culture MOLM-13 or MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS and supplements) to the desired cell number.
-
Cell Implantation:
-
Subcutaneous Model: Resuspend 5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel. Subcutaneously inject the cell suspension into the right flank of 6-8 week old female CB-17 SCID or BALB/c nude mice.[2]
-
Disseminated Model: Intravenously inject 0.5-1 x 107 luciferase-expressing MV4-11 cells into the tail vein of NSG mice.[7]
-
-
Tumor Establishment and Randomization:
-
Drug Administration:
-
Monitoring and Efficacy Endpoints:
-
Measure tumor volume and body weight twice weekly.[2]
-
For disseminated models, monitor disease progression using bioluminescence imaging.
-
Monitor survival and euthanize animals when they meet pre-defined endpoint criteria.
-
At the end of the study, collect tumor and/or bone marrow samples for pharmacodynamic biomarker analysis (e.g., qRT-PCR for HOXA9 and MEIS1 expression).[7]
-
Patient-Derived Xenograft (PDX) Model Protocol
-
Engraftment: Engraft NSG mice with primary human MLL-rearranged or NPM1-mutated AML cells.[9][10]
-
Monitoring Engraftment: Monitor the percentage of human CD45+ cells in the peripheral blood to confirm leukemia engraftment.[6][10]
-
Treatment: Once engraftment is established, initiate treatment with Inhibitor-25 (e.g., 100 mg/kg, p.o., twice daily) or vehicle.[9][10]
-
Efficacy Assessment:
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Activity of Representative Menin-MLL Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | GI50/IC50 (nM) | Reference |
| D0060-319 | Menin-MLL Interaction | 7.46 | MV4-11 | 4.0 | [2] |
| MOLM-13 | 1.7 | [2] | |||
| MI-538 | Menin-MLL Interaction | N/A | MV4-11 | 21 | [1] |
| MI-463/503 | Menin-MLL Interaction | 32 / 33 | MV4-11 | 15.3 / 14.7 | [1][12] |
| MI-3454 | Menin-MLL Interaction | 0.51 | MLL-rearranged cells | 7 - 27 | [1] |
| M-808 | Menin-MLL Interaction | N/A | MOLM-13 | 1 | [1] |
| MV4-11 | 4 | [1] | |||
| M-89 | Menin-MLL Interaction | N/A | MV4-11 | 25 | [1] |
| MOLM-13 | 54 | [1] |
Table 2: In Vivo Efficacy of Representative Menin-MLL Inhibitors in CDX Models
| Compound | Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| D0060-319 | MV4-11 Subcutaneous | 25 mg/kg, b.i.d. | 82.97% | Not Reported | [2] |
| MOLM-13 Subcutaneous | 50 mg/kg, b.i.d. | 81.08% | Not Reported | [2] | |
| 75 mg/kg, b.i.d. | 88.47% | Not Reported | [2] | ||
| 100 mg/kg, b.i.d. | 90.26% | Not Reported | [2] | ||
| MI-463 | MLL-AF9 Murine Model | Not Specified | Significant reduction in tumor burden | Substantial survival extension | [7] |
| MI-3454 | MOLM-13 Disseminated | 100 mg/kg, p.o., b.i.d. | Leukemia regression | ~120% increase in survival | [9] |
Table 3: In Vivo Efficacy of MI-3454 in a PDX Model
| Model | Dose and Schedule | Efficacy Endpoint | Result | Reference |
| MLL-1532 PDX | 100 mg/kg, p.o., b.i.d. | Human CD45+ cells in PB | Complete remission | [10] |
| Survival | Disease-free after treatment cessation | [10] | ||
| Spleen Weight | Significantly reduced | [10] |
Conclusion
The preclinical in vivo evaluation of Menin-MLL inhibitors is a critical step in their development as targeted therapies for MLL-rearranged and other susceptible leukemias. The protocols and data presentation guidelines outlined in this document provide a framework for conducting and interpreting these studies. The use of well-characterized animal models and a systematic experimental approach will yield robust and reproducible data to support the clinical translation of novel Menin-MLL inhibitors. Notably, treatment with these inhibitors has been shown to be well-tolerated in animal models, with no significant body weight loss or impairment of normal hematopoiesis observed.[7][9] Early clinical trials of Menin-MLL inhibitors have shown promising results, with impressive responses and minimal toxicities in patients with relapsed or refractory MLL-rearranged acute leukemias.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.org [mdanderson.org]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kuraoncology.com [kuraoncology.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Menin-MLL Inhibitors in Mouse Xenograft Models
Note: While the prompt specified "Menin-MLL inhibitor-25," a thorough review of the provided search results and publicly available scientific literature did not yield specific information for a compound with this exact designation. The following application notes and protocols are based on established and well-documented Menin-MLL inhibitors such as MI-3454, VTP50469, and MI-503, which are representative of this therapeutic class. Researchers should adapt these protocols based on the specific characteristics of their inhibitor of interest.
Introduction
Menin, a protein encoded by the MEN1 gene, is a critical component in various cellular processes, including gene expression and cell cycle regulation.[1] In certain types of acute leukemia, particularly those with Mixed Lineage Leukemia (MLL, also known as KMT2A) gene rearrangements, the interaction between menin and the MLL fusion protein is essential for the proliferation and survival of cancer cells.[1][2][3] Menin-MLL inhibitors are a promising class of targeted therapies that disrupt this protein-protein interaction, leading to the downregulation of leukemogenic genes like HOXA9 and MEIS1, cell differentiation, and apoptosis.[4][5][6] This document provides detailed protocols and dosage information for the use of Menin-MLL inhibitors in preclinical mouse xenograft models of leukemia.
Signaling Pathway and Mechanism of Action
Menin-MLL inhibitors function by competitively binding to menin at the site of MLL interaction. This disruption prevents the recruitment of the MLL fusion protein complex to chromatin, thereby inhibiting the aberrant transcription of target genes that drive leukemogenesis.[4][5]
Caption: Mechanism of action of Menin-MLL inhibitors in disrupting the Menin-MLL fusion protein interaction.
Quantitative Data Summary
The following table summarizes dosages and administration routes for various Menin-MLL inhibitors used in mouse xenograft models based on published preclinical studies.
| Inhibitor Name | Mouse Model | Cell Line | Dosage | Administration Route | Reference |
| MI-3454 | NSG | MV-4-11 | 120 mg/kg | Oral (p.o.), once or twice daily | [7] |
| MI-3454 | NSG | MOLM13 | 100 mg/kg | Oral (p.o.), twice daily | [7] |
| MI-3454 | PDX | MLL-rearranged | 100 mg/kg | Oral (p.o.), twice daily | [8] |
| VTP50469 | PDX | MLL-rearranged ALL | Not specified | Oral (p.o.) | [6] |
| MI-503 | Xenograft | HepG2, Hep3B | Not specified | Intraperitoneal (i.p.) | [9] |
| D0060-319 | CB-17 SCID | MV-4-11 | 25, 50, 75, 100 mg/kg | Not specified, twice daily | [10] |
| D0060-319 | CB-17 SCID | MOLM-13 | 50, 75, 100 mg/kg | Not specified, twice daily | [10] |
| SNDX-5613 | Preclinical models | MLL-rearranged | Not specified | Oral (p.o.) | [11] |
Experimental Protocols
Cell Line Preparation and Xenograft Establishment
This protocol describes the establishment of a subcutaneous xenograft model using human leukemia cell lines. For patient-derived xenograft (PDX) models, refer to specialized protocols for handling primary patient samples.[12]
Materials:
-
Human MLL-rearranged leukemia cell lines (e.g., MV-4-11, MOLM-13)
-
Culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, CB-17 SCID), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture leukemia cells in appropriate medium to achieve the required number for injection.
-
Harvest cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS at a concentration of 1x10⁷ to 5x10⁷ cells/mL. For some cell lines, resuspension in a 1:1 mixture of PBS and Matrigel® can improve tumor take rate.
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 1-10 million cells) into the right flank of each mouse.
-
Monitor mice for tumor growth. Palpable tumors usually appear within 1-2 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
Inhibitor Formulation and Administration
Materials:
-
Menin-MLL inhibitor
-
Vehicle solution (e.g., 25% DMSO, 25% PEG400, 50% PBS for intravenous or intraperitoneal injection; 20% HP-β-cyclodextrin and 5% Cremophor for intraperitoneal injection; specific formulation for oral gavage)[9][13]
-
Sterile water or saline
-
Vortex mixer and/or sonicator
-
Appropriate administration tools (e.g., oral gavage needles, syringes)
Procedure:
-
Prepare the vehicle solution under sterile conditions.
-
Calculate the required amount of inhibitor based on the dosage and number of animals.
-
Dissolve the inhibitor in the vehicle solution. This may require vortexing or sonication to achieve complete dissolution.
-
Administer the inhibitor solution to the mice via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume is typically 100-200 µL per mouse.
-
The control group should receive the vehicle solution alone.
-
Administer treatment according to the predetermined schedule (e.g., once or twice daily for a specified number of days).
Tumor Measurement and Efficacy Evaluation
Materials:
-
Digital calipers
-
Scale for measuring body weight
Procedure:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Efficacy can be assessed by comparing tumor growth inhibition (TGI) between the treated and control groups and by analyzing survival data.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a mouse xenograft study with a Menin-MLL inhibitor.
References
- 1. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers | Semantic Scholar [semanticscholar.org]
- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia [prnewswire.com]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Flow Cytometry Analysis of Leukemia Cells Following Menin-MLL Inhibitor-25 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Menin inhibitors are a novel class of targeted therapies showing significant promise in the treatment of acute leukemias, particularly those with KMT2A (formerly MLL) rearrangements or NPM1 mutations.[1] The core mechanism of these inhibitors is the disruption of the critical protein-protein interaction between menin and the KMT2A fusion protein.[2][3] This disruption inhibits the transcription of key leukemogenic genes, such as HOXA9 and MEIS1, leading to cell cycle arrest, differentiation, and ultimately, apoptosis of the cancer cells.[2][4]
Flow cytometry is an indispensable tool for characterizing the cellular response to Menin-MLL inhibitor treatment.[1][5] It allows for the rapid, quantitative, single-cell analysis of key biological processes. These application notes provide detailed protocols for assessing apoptosis, cell cycle progression, and cellular differentiation in leukemia cell lines or primary patient samples treated with a representative Menin-MLL inhibitor, designated here as Menin-MLL inhibitor-25.
Mechanism of Action: Menin-MLL Inhibition
The Menin-KMT2A (MLL) complex is essential for the aberrant gene expression program that drives leukemogenesis in specific subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][6] this compound binds to menin, preventing its interaction with the KMT2A fusion protein. This leads to the downregulation of target gene expression, which in turn induces differentiation and apoptosis in the leukemic cells.[2]
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. researchgate.net [researchgate.net]
Measuring Apoptosis Induced by Menin-MLL Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin-MLL inhibitors are a promising class of targeted therapies for acute leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements.[1][2][3] The interaction between the protein menin and the MLL fusion proteins is crucial for the initiation and progression of this aggressive form of leukemia.[1][4] Small molecule inhibitors that disrupt this protein-protein interaction have been shown to selectively induce apoptosis, inhibit proliferation, and promote differentiation in MLL-rearranged leukemia cells.[1][5] This document provides detailed application notes and protocols for measuring apoptosis induced by Menin-MLL inhibitors, using "Menin-MLL inhibitor-25" as a representative compound of this class.
The core mechanism of action for these inhibitors involves binding to menin and preventing its association with MLL fusion proteins.[1][6] This disruption leads to the downregulation of key downstream target genes, such as HOXA9 and MEIS1, which are essential for the survival and proliferation of leukemic cells.[1][7] Consequently, the leukemic cells undergo cell cycle arrest and apoptosis.[8]
Signaling Pathway of Menin-MLL Inhibition Leading to Apoptosis
The binding of a Menin-MLL inhibitor to menin initiates a cascade of events that culminates in apoptotic cell death in MLL-rearranged leukemia cells. The diagram below illustrates this signaling pathway.
Caption: Signaling pathway of Menin-MLL inhibitor-induced apoptosis.
Quantitative Analysis of Apoptosis
The induction of apoptosis by this compound can be quantified using various in vitro assays. The following tables summarize representative data from studies on well-characterized Menin-MLL inhibitors, which are expected to be comparable to "this compound".
Table 1: In Vitro Anti-proliferative Activity of Menin-MLL Inhibitors
| Cell Line | MLL Status | Inhibitor (Example) | IC50 (nM) | Citation |
| MV4-11 | MLL-AF4 | D0060-319 | 4.0 | [9] |
| MOLM-13 | MLL-AF9 | D0060-319 | 1.7 | [9] |
| RS4;11 | MLL-AF4 | VTP50469 | Low nM range | [5] |
| Kasumi-1 | No MLL rearrangement | D0060-319 | > 10,000 | [9] |
| K562 | No MLL rearrangement | D0060-319 | > 10,000 | [9] |
Table 2: Induction of Apoptosis by Menin-MLL Inhibitors in MLL-rearranged Cell Lines
| Cell Line | Inhibitor (Example) | Concentration (µM) | Treatment Duration (days) | % Apoptotic Cells (Annexin V+) | Citation | |---|---|---|---|---| | MV4;11 | MI-2 | 20 | 5 | ~40% |[1] | | MonoMac6 | MI-2 | 20 | 5 | ~35% |[1] | | MLL-AF9 BMC | MI-463 | 1 | 7 | ~25% |[7] | | MLL-AF9 BMC | MI-503 | 1 | 7 | ~30% |[7] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effect of this compound.
Materials:
-
MLL-rearranged and non-MLL rearranged leukemia cell lines
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[2]
-
Prepare serial dilutions of this compound.
-
Add 10 µL of the inhibitor dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
MLL-rearranged leukemia cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed 5 x 10^5 cells per well in 6-well plates and treat with various concentrations of this compound or vehicle control.[6]
-
Incubate for the desired time period (e.g., 5-7 days).
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Experimental Workflow
The following diagram outlines the general workflow for assessing the apoptotic effects of this compound.
Caption: General workflow for measuring apoptosis induced by Menin-MLL inhibitors.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively measure apoptosis induced by Menin-MLL inhibitors. These compounds demonstrate potent and selective activity against MLL-rearranged leukemia cells by disrupting the critical Menin-MLL interaction, leading to the downregulation of oncogenic target genes and subsequent apoptosis. The provided methodologies for cell proliferation and apoptosis assays are standard and robust techniques for quantifying the cellular response to these targeted inhibitors. Consistent and reproducible data can be generated by adhering to these detailed protocols, facilitating the evaluation and development of novel therapeutics for this challenging disease.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ascopubs.org [ascopubs.org]
Application Note: Utilizing Menin-MLL Inhibitors for CRISPR-Cas9 Screening to Identify Resistance and Sensitizing Factors
Audience: Researchers, scientists, and drug development professionals.
Introduction The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain cancers, particularly in acute leukemias characterized by MLL gene rearrangements (MLL-r).[1][2] MLL fusion proteins aberrantly recruit the Menin-containing complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3] Small molecule inhibitors designed to disrupt the Menin-MLL interaction have emerged as a promising therapeutic strategy.[1]
CRISPR-Cas9 based genetic screening is a powerful tool to elucidate the mechanisms of drug action and identify genetic factors that confer sensitivity or resistance. By performing a genome-wide or targeted knockout screen in the presence of a Menin-MLL inhibitor, researchers can identify novel targets for combination therapies and better understand potential resistance pathways.
This document provides a detailed overview and protocols for using a representative Menin-MLL inhibitor in conjunction with CRISPR-Cas9 screening.
Mechanism of Action
Menin acts as a scaffold protein, essential for the oncogenic activity of MLL fusion proteins. It tethers the MLL fusion protein to target gene promoters, leading to histone H3 lysine 4 (H3K4) methylation and sustained expression of genes that drive leukemic proliferation. Menin-MLL inhibitors are small molecules that bind to a pocket on Menin, competitively blocking its interaction with the N-terminus of MLL.[4] This disruption evicts the MLL fusion protein complex from chromatin, leading to the downregulation of target genes, cell differentiation, and apoptosis in MLL-r leukemia cells.[3][5]
Data Presentation
Quantitative data from biochemical assays and CRISPR screens are essential for characterizing inhibitor activity and identifying genetic dependencies.
Table 1: Potency of Representative Menin-MLL Inhibitors
This table summarizes the in vitro potency of various well-characterized Menin-MLL inhibitors against leukemia cell lines harboring MLL rearrangements.
| Inhibitor | Cell Line | MLL Fusion | Assay Type | IC50 / GI50 / Ki | Reference |
| VTP50469 | - | - | Biochemical (Ki) | 104 pM | [6] |
| MI-3454 | Multiple | MLL-ENL, MLL-AF4, MLL-AF9 | Cell Proliferation | 7 - 27 nM | [7] |
| MI-503 | Multiple | MLL-AF4, MLL-AF9 | Cell Proliferation (GI50) | 250 - 570 nM | [6] |
| MI-463 | - | - | Biochemical (IC50) | 15.3 nM | [6] |
| D0060-319 | MV4-11 | MLL-AF4 | Cell Proliferation | 4.0 nM | [8] |
| D0060-319 | MOLM-13 | MLL-AF9 | Cell Proliferation | 1.7 nM | [8] |
| MI-2 | MV4-11 | MLL-AF4 | Cell Proliferation (GI50) | 9.5 µM | [9] |
| MI-2 | - | - | Biochemical (IC50) | 446 nM | [9] |
| Menin-MLL-22 | MV4-11 | MLL-AF4 | Cell Proliferation | 0.3 µM | [5] |
Table 2: Top Gene Hits from CRISPR-Cas9 Screens with Menin-MLL Inhibitors
CRISPR screens have identified genes whose loss confers resistance or sensitivity to Menin-MLL inhibition. The data below is aggregated from screens using inhibitors MI-503 and VTP-50469 in MLL-rearranged leukemia cells.[10][11]
| Gene | Function / Complex | Effect of Knockout | Selection | Reference |
| UTX (KDM6A) | MLL3/4 Complex, H3K27 Demethylase | Resistance | Enriched | [10][11] |
| MLL3 (KMT2C) | MLL3/4 Complex, H3K4 Methyltransferase | Resistance | Enriched | [10][11] |
| MLL4 (KMT2D) | MLL3/4 Complex, H3K4 Methyltransferase | Resistance | Enriched | [10][11] |
| WDR5 | MLL Core Component | Resistance | Enriched | [10][11] |
| RBBP5 | MLL Core Component | Resistance | Enriched | [10][11] |
| ASH2L | MLL Core Component | Resistance | Enriched | [10][11] |
| DOT1L | H3K79 Methyltransferase | Sensitivity | Depleted | [10][11] |
| BRD4 | Bromodomain Protein | Sensitivity | Depleted | [10][11] |
| MYB | Transcription Factor | Sensitivity | Depleted | [10][11] |
| MEN1 | Target of Inhibitor | Resistance | Enriched | [12] |
Experimental Protocols
A pooled CRISPR-Cas9 knockout screen is a robust method to assess genetic dependencies in the context of drug treatment.
Experimental Workflow
The overall workflow involves transducing a Cas9-expressing cell line with a pooled sgRNA library, applying drug selection, and identifying sgRNAs that are enriched or depleted over time via next-generation sequencing.[13]
Protocol 1: Cell Viability Assay to Determine IC50
Before initiating a large-scale screen, it is crucial to determine the appropriate concentration of the Menin-MLL inhibitor. The goal is to use a dose that provides significant, but not complete, selective pressure (e.g., GI50-GI80).
Materials:
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MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13)
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Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Menin-MLL Inhibitor-XX stock solution (in DMSO)
-
96-well flat-bottom, opaque plates
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Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
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Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque plate at a density of 5,000-10,000 cells per well in 50 µL of complete medium.
-
Inhibitor Preparation: Prepare a 2X serial dilution series of the Menin-MLL Inhibitor-XX in complete medium. Include a vehicle-only (DMSO) control.
-
Treatment: Add 50 µL of the 2X inhibitor dilutions to the appropriate wells, resulting in a final volume of 100 µL.
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Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
Viability Measurement:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve using non-linear regression to calculate the IC50/GI50 value.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
This protocol outlines the key steps for conducting a pooled knockout screen to identify genes that modify the cellular response to a Menin-MLL inhibitor.[14]
Materials:
-
Cas9-expressing MLL-rearranged cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent
-
Polybrene
-
Selection antibiotic (e.g., puromycin)
-
Menin-MLL Inhibitor-XX
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencer
Procedure:
-
Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells with the library plasmid and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Library Transduction:
-
Transduce the Cas9-expressing target cells with the viral library at a low multiplicity of infection (MOI ≈ 0.3) to ensure most cells receive a single sgRNA. This is typically done in the presence of polybrene (8 µg/mL).
-
The number of cells used should be sufficient to achieve at least 500x coverage of the sgRNA library.
-
-
Antibiotic Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. Maintain 500x library coverage throughout selection.
-
Establish T0 and Treatment Arms:
-
After selection is complete, harvest a portion of the cells as the initial time point (T0) reference.
-
Split the remaining cell population into two arms: a vehicle control (DMSO) arm and a Menin-MLL inhibitor treatment arm.
-
Continue to passage the cells, maintaining at least 500x library coverage at all times.
-
-
Screen Execution: Culture the cells for 14-21 days (approximately 12-15 population doublings). Replenish the medium with fresh inhibitor or vehicle every 2-3 days.
-
Genomic DNA Extraction: Harvest cells from the T0, vehicle, and inhibitor-treated arms. Extract high-quality genomic DNA. The amount of gDNA should be sufficient to maintain library representation (e.g., ~5 µg gDNA per 1x10⁷ cells for 500x coverage of a 100,000 sgRNA library).
-
sgRNA Sequencing Library Preparation:
-
Use a two-step PCR process to amplify the integrated sgRNA sequences from the genomic DNA. The first PCR amplifies the sgRNA region, and the second PCR adds Illumina sequencing adapters and barcodes.
-
-
Sequencing and Data Analysis:
-
Pool the barcoded libraries and perform deep sequencing.
-
Align sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Use software like MAGeCK or casTLE to analyze the data.[14] Compare the sgRNA abundance in the inhibitor-treated samples to the vehicle-treated samples (or T0) to calculate log-fold changes and statistical significance for each gene.
-
Genes whose sgRNAs are depleted are considered sensitizers (synthetic lethal), while genes whose sgRNAs are enriched are considered resistance factors.
-
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Menin-MLL Inhibitor Concentrations in Cell Culture: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitors. The focus is on optimizing inhibitor concentrations for in vitro cell culture experiments.
Note on "Menin-MLL inhibitor-25": The specific compound "this compound" is not prominently documented in the currently available scientific literature. Therefore, this guide provides general principles and data for optimizing Menin-MLL inhibitors, using published data from various well-characterized inhibitors as examples. The methodologies and troubleshooting advice are broadly applicable to novel or less-characterized inhibitors of the Menin-MLL interaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Menin-MLL inhibitors?
A1: Menin inhibitors are small molecules that disrupt the protein-protein interaction between Menin and the Mixed Lineage Leukemia (MLL) protein (also known as KMT2A).[1][2][3] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[4][5][6] By blocking this interaction, the inhibitors prevent the recruitment of the MLL complex to chromatin, leading to the downregulation of target genes such as HOXA9 and MEIS1.[2][5][7] This ultimately inhibits cancer cell proliferation and can induce differentiation.[4][5]
Q2: How do I determine the starting concentration for my experiments?
A2: A good starting point is to research the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values for the specific inhibitor and cell line you are using, if available. If this information is not available, you can perform a dose-response experiment. A broad range of concentrations, typically from low nanomolar to high micromolar, should be tested to determine the optimal range for your specific cell line and experimental conditions.
Q3: How long should I treat my cells with the inhibitor?
A3: The duration of treatment can vary depending on the experimental endpoint. For initial dose-finding studies measuring cell viability, a 7-day treatment is often used.[8] For assessing downstream effects like changes in gene expression, shorter time points (e.g., 2 to 7 days) may be sufficient.[9] It is recommended to perform a time-course experiment to determine the optimal treatment duration for your specific assay.
Q4: What are the common off-target effects of Menin-MLL inhibitors?
A4: While many Menin-MLL inhibitors are designed to be highly selective, off-target effects can still occur, especially at higher concentrations. It is important to test a range of concentrations and include appropriate controls. Some inhibitors have been profiled against panels of kinases and GPCRs to assess their selectivity.[10] If you observe unexpected cellular phenotypes, consider performing experiments to rule out off-target effects, such as using a structurally related but inactive control compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low inhibitor concentrations. | The cell line may be highly sensitive to the inhibitor. | Perform a more granular dose-response curve starting from a lower concentration range (e.g., picomolar to low nanomolar). Reduce the treatment duration. |
| The inhibitor may have poor solubility, leading to precipitation and non-specific toxicity. | Check the solubility of the inhibitor in your cell culture medium. Consider using a different solvent or a formulation with improved solubility. | |
| No significant effect on cell viability or target gene expression. | The cell line may be resistant to the inhibitor. | Confirm that the cell line has the appropriate genetic background (e.g., MLL rearrangement or NPM1 mutation) that confers sensitivity to Menin-MLL inhibition.[1][11] Increase the inhibitor concentration and/or treatment duration. |
| The inhibitor may have degraded. | Check the stability of the inhibitor in your cell culture medium and storage conditions.[12] | |
| Inconsistent results between experiments. | Variations in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can affect inhibitor efficacy. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
Quantitative Data: IC50/GI50 Values of Menin-MLL Inhibitors
The following tables summarize the reported IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values for various Menin-MLL inhibitors in different leukemia cell lines. These values can serve as a reference for designing initial dose-response experiments.
Table 1: IC50/GI50 Values of Selected Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Inhibitor | Cell Line | IC50/GI50 (nM) | Reference |
| M-89 | MV-4-11 | 25 | [7][13] |
| M-89 | MOLM-13 | 54-55 | [7][13] |
| M-525 | MV-4-11 | 3 | [7] |
| MI-3454 | MLL-rearranged cells | 7 - 27 | [3][7] |
| MI-463/503 | MV-4-11 | 14.7 - 15.3 | [7] |
| VTP50469 | MOLM13 | Very Sensitive | [11] |
| VTP50469 | MV4;11 | Very Sensitive | [11] |
| VTP50469 | RS4;11 | Moderately Sensitive | [11] |
| VTP50469 | SEM | Moderately Sensitive | [11] |
| D0060-319 | MV4-11 | 4.0 | [14] |
| D0060-319 | MOLM-13 | 1.7 | [14] |
| MI-1481 | MLL-AF9 transformed cells | 34 | [8] |
| Menin-MLL inhibitor-22 | MV4;11 | 300 | [12] |
Table 2: Selectivity of Menin-MLL Inhibitors
| Inhibitor | Cell Line (MLL-rearranged) | IC50 (nM) | Cell Line (No MLL rearrangement) | IC50 (µM) | Selectivity | Reference |
| M-89 | MV-4-11 / MOLM-13 | 25 / 55 | HL-60 | >10 | >100-fold | [13] |
| D0060-319 | MV4-11 / MOLM-13 | 4.0 / 1.7 | Kasumi-1, K562, HL-60, KG-1 | >10 | High | [14] |
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This protocol is a general guideline for determining the effect of a Menin-MLL inhibitor on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density in 90 µL of culture medium.[6]
-
Inhibitor Preparation: Prepare a serial dilution of the Menin-MLL inhibitor in culture medium.
-
Treatment: Add 10 µL of the diluted inhibitor to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 7 days).[8]
-
MTT Addition: Add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the GI50 value.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol outlines the steps to measure the expression of Menin-MLL target genes like HOXA9 and MEIS1.
-
Cell Treatment: Treat cells with the desired concentrations of the Menin-MLL inhibitor and a vehicle control for the chosen duration (e.g., 2 and 7 days).[9]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for your target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the expression of HOXA9 and MEIS1 in inhibitor-treated cells compared to the control indicates on-target activity.[5][9]
Visualizations
Caption: Mechanism of action of Menin-MLL inhibitors.
Caption: Workflow for optimizing inhibitor concentration.
References
- 1. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 4. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
Menin-MLL inhibitor-25 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitor-25. The information provided is based on data from closely related and well-characterized Menin-MLL inhibitors, such as MI-463, MI-503, and VTP50469, as specific data for "inhibitor-25" is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Menin-MLL inhibitors?
Menin-MLL inhibitors are a class of targeted therapeutic agents that disrupt the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein.[1][2][3][4] The MLL gene is frequently rearranged in certain types of acute leukemia, leading to the production of oncogenic MLL fusion proteins.[1] These fusion proteins require interaction with menin to drive the expression of downstream target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[3][5][6][7] By binding to menin, these inhibitors allosterically block its interaction with MLL fusion proteins, leading to the downregulation of these target genes, which in turn induces differentiation and apoptosis in leukemia cells.[1][3][8]
Q2: How should I store this compound?
Based on data for similar compounds, this compound should be stored as a solid powder at -20°C for long-term stability (up to 3 years).[9] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[5][10] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: In which solvents is this compound soluble?
Menin-MLL inhibitors typically exhibit good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[5][11][12][13][14][15][16] Solubility in aqueous solutions, such as Phosphate-Buffered Saline (PBS) and cell culture media, is generally low. For instance, an early generation inhibitor, ML227, showed a solubility of only 6.3 µM in PBS.[12] For in vivo studies, specific formulations are often required to improve solubility and bioavailability.
Troubleshooting Guide
Issue 1: Precipitate Formation Upon Addition to Aqueous Solutions
Problem: The inhibitor, dissolved in DMSO, precipitates out of solution when added to cell culture media or PBS.[17]
Cause: Menin-MLL inhibitors are often hydrophobic and have low solubility in aqueous environments. The high concentration of the inhibitor in the DMSO stock solution can lead to immediate precipitation when diluted into an aqueous buffer where its solubility is much lower.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity. You may need to prepare a more dilute stock solution in DMSO to achieve the desired final concentration of the inhibitor without excessive solvent.[17]
-
Use a Carrier Protein: For in vitro assays, adding a carrier protein like Bovine Serum Albumin (BSA) to the buffer can help to keep the inhibitor in solution.
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the inhibitor when preparing working solutions. However, be cautious with temperature-sensitive compounds.[5][11][18]
-
Serial Dilutions: Instead of adding the DMSO stock directly to the final volume of aqueous solution, perform serial dilutions in the media or buffer. This gradual decrease in DMSO concentration can sometimes prevent abrupt precipitation.
-
Formulation for In Vivo Studies: For animal experiments, specific formulations are often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[14][19]
Issue 2: Inconsistent or Lack of Biological Activity
Problem: The inhibitor does not show the expected biological effect (e.g., inhibition of cell proliferation, downregulation of target genes).
Causes:
-
Degradation of the Compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor.
-
Low Bioavailability in the Assay System: The inhibitor may not be effectively reaching its intracellular target due to poor cell permeability or binding to components in the cell culture medium.
-
Incorrect Cell Line: The cell line being used may not be dependent on the Menin-MLL interaction for its proliferation. Menin-MLL inhibitors are most effective in cell lines with MLL rearrangements (e.g., MV4;11, MOLM-13, RS4;11).[8]
Solutions:
-
Verify Compound Integrity: If possible, verify the integrity of your inhibitor stock using analytical methods like HPLC-MS.
-
Use Freshly Prepared Solutions: Always prepare fresh working solutions from a properly stored stock solution for each experiment.
-
Optimize Treatment Duration: The effects of Menin-MLL inhibitors on gene expression and cell viability can be time-dependent. It may be necessary to extend the treatment duration (e.g., 7-10 days) to observe a significant effect.[5]
-
Confirm Cell Line Sensitivity: Use a positive control cell line known to be sensitive to Menin-MLL inhibitors to validate your experimental setup.
-
Assess Target Engagement: If possible, perform experiments to confirm that the inhibitor is engaging with its target, menin. This could involve co-immunoprecipitation or thermal shift assays.
Quantitative Data
Table 1: Solubility of Representative Menin-MLL Inhibitors
| Compound | Solvent | Solubility | Notes |
| MI-503 | DMSO | 25 mg/mL (44.28 mM)[5] | Requires sonication. Hygroscopic DMSO can impact solubility.[5] |
| VTP50469 | DMSO | 100 - 125 mg/mL (158.52 - 198.15 mM)[11][13][15][16] | Requires sonication.[11] |
| Menin-MLL inhibitor-20 | DMSO | 30 mg/mL (48.96 mM)[18] | Sonication and heating to 60°C recommended.[18] |
| ML227 | PBS (pH 7.4) | 6.3 µM (3 µg/mL)[12] | Low aqueous solubility.[12] |
| ML399 | PBS (pH 7.4) | 86.9 µM (39 µg/mL)[1] | Good aqueous solubility for a probe compound.[1] |
Table 2: Stability of Representative Menin-MLL Inhibitors
| Compound | Condition | Stability |
| MI-503 | Stock solution in DMSO | -80°C for 2 years; -20°C for 1 year[5] |
| VTP50469 | Stock solution in DMSO | -80°C for 2 years; -20°C for 1 year[15] |
| Menin-MLL inhibitor-19 | Stock solution in DMSO | -80°C for 6 months; -20°C for 1 month[19] |
| ML227 | In PBS at room temperature | 46% remaining after 1 hour[12] |
| ML399 | In PBS at room temperature | 98.6% remaining after 24 hours[1] |
| MI-463 | Solid | ≥ 4 years[2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Bring the vial of solid this compound to room temperature before opening to prevent condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution until the inhibitor is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Working Solution Preparation (in cell culture medium):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to reach the desired final concentration.
-
Gently mix the solution after each dilution step.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: In Vivo Formulation Preparation
This is an example formulation and may require optimization for your specific inhibitor and animal model.
-
Prepare a stock solution of the inhibitor in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Add 4.5 volumes of sterile saline or PBS to reach the final volume. Mix well.
-
This formulation should be prepared fresh before each administration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. Progress towards small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction with in vivo utility - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Menin-MLL inhibitor 26 | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. xcessbio.com [xcessbio.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Menin-MLL inhibitor 20 | Histone Methyltransferase | TargetMol [targetmol.com]
- 19. medchemexpress.com [medchemexpress.com]
troubleshooting Menin-MLL inhibitor-25 off-target effects
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Menin-MLL inhibitors. The information is tailored for scientists and drug development professionals investigating this class of therapeutic agents.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with Menin-MLL inhibitors.
Question: Why am I observing significant cell death even at low concentrations of the inhibitor?
Possible Causes:
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On-target toxicity in highly sensitive cell lines: Some cell lines with MLL rearrangements or NPM1 mutations are exquisitely sensitive to Menin-MLL inhibition. The observed cell death may be a result of the intended therapeutic effect, which can include apoptosis.[1][2]
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Cell culture conditions: Suboptimal cell culture conditions, such as high cell density or nutrient depletion, can exacerbate the cytotoxic effects of the inhibitor.
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Incorrect concentration: There might be an error in the calculation of the inhibitor's concentration.
Recommended Solutions:
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Titrate the inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a lower concentration range than initially planned.
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Reduce treatment duration: Shorter exposure times may be sufficient to observe on-target effects without causing excessive cell death.
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Verify cell line identity and sensitivity: Confirm the genetic background of your cell line (e.g., presence of MLL rearrangement or NPM1 mutation).
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Optimize cell culture conditions: Ensure cells are healthy and in the logarithmic growth phase before adding the inhibitor.
Question: I am not observing the expected downregulation of downstream target genes like HOXA9 and MEIS1. What could be the reason?
Possible Causes:
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Insufficient inhibitor concentration or treatment time: The concentration of the inhibitor may be too low, or the treatment duration too short to induce a measurable change in gene expression.[1][3]
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Cell line resistance: The cell line used may be resistant to Menin-MLL inhibition.
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Problems with the gene expression analysis: The issue might lie in the experimental procedure for quantifying gene expression (e.g., qPCR or RNA-seq).
Recommended Solutions:
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Increase inhibitor concentration and/or treatment duration: Based on a dose-response experiment, select a higher concentration or extend the treatment time.
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Use a sensitive positive control cell line: Employ a cell line known to be responsive to Menin-MLL inhibitors, such as MOLM13 or MV4;11, to validate your experimental setup.[4]
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Verify the inhibitor's activity: Test the inhibitor in a biochemical assay to confirm its ability to disrupt the Menin-MLL interaction.
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Troubleshoot your gene expression analysis protocol: Check the quality of your RNA, the efficiency of your primers (for qPCR), and your data analysis pipeline.
Frequently Asked Questions (FAQs)
What is the mechanism of action of Menin-MLL inhibitors?
Menin is a nuclear scaffold protein that is essential for the leukemogenic activity of MLL fusion proteins in acute leukemias with KMT2A (formerly MLL) gene rearrangements.[5][6] Menin binds to the MLL fusion protein, and this interaction is critical for the upregulation of downstream target genes, such as HOXA9 and MEIS1, which drive leukemic cell proliferation and block differentiation.[4][6] Menin-MLL inhibitors are small molecules that bind to Menin and disrupt its interaction with the MLL fusion protein, leading to the downregulation of these target genes, cell differentiation, and apoptosis in susceptible leukemia cells.[1][2]
What are the known off-target effects or toxicities of Menin-MLL inhibitors?
While Menin-MLL inhibitors are generally considered targeted agents, some toxicities have been observed in clinical and preclinical studies. These are often considered "on-target" toxicities as they relate to the mechanism of action. The most common toxicities include:
-
Differentiation Syndrome (DS): This is a potentially serious complication that can occur when leukemia cells are induced to differentiate. Symptoms can include fever, respiratory distress, and fluid retention.[5][7]
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Cytopenias: Reductions in blood cell counts (neutropenia, thrombocytopenia, anemia) have been reported.[7]
It is important to note that prolonged treatment with some Menin-MLL inhibitors has been shown to be well-tolerated in animal models without significant toxicity to normal tissues like the liver and kidney.[3]
What is a typical effective concentration for a Menin-MLL inhibitor in cell culture?
The effective concentration can vary significantly depending on the specific inhibitor and the cell line being tested. However, potent Menin-MLL inhibitors often show activity in the low nanomolar to sub-micromolar range in sensitive cell lines.
Quantitative Data Summary
Table 1: IC50 Values of Various Menin-MLL Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | MLL Translocation | IC50 |
| MI-538 | MV-4-11 | MLL-AF4 | 21 nM[4] |
| MI-3454 | MOLM13 | MLL-AF9 | 7-27 nM range[4] |
| MI-3454 | MV-4-11 | MLL-AF4 | 7-27 nM range[4] |
| VTP50469 | MOLM13 | MLL-AF9 | Low nM range[1] |
| VTP50469 | RS4;11 | MLL-AF4 | Low nM range[1] |
Key Experimental Protocols
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of the Menin-MLL inhibitor in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: The Menin-MLL signaling pathway in leukemia.
Caption: A typical experimental workflow for testing Menin-MLL inhibitors.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Therapeutic Implications of Menin Inhibitors in the Treatment of Acute Leukemia: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Improving In Vivo Bioavailability of Menin-MLL Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Menin-MLL inhibitors. For the purpose of this guide, "Menin-MLL inhibitor-25" is considered a representative compound from the thienopyrimidine class, and data from well-characterized analogs like MI-503 and VTP50469 are used for illustration.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of my this compound unexpectedly low?
Low oral bioavailability for Menin-MLL inhibitors, which are often complex heterocyclic molecules, typically stems from a combination of factors related to their physicochemical properties. These compounds can be classified using the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.
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Poor Aqueous Solubility (BCS Class II/IV): Many new chemical entities, including targeted inhibitors, have low aqueous solubility. The rate of dissolution in the gastrointestinal (GI) tract becomes the rate-limiting step for absorption, leading to low exposure.
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Low Intestinal Permeability (BCS Class III/IV): The drug may dissolve but fail to efficiently cross the intestinal epithelium into the bloodstream. This can be due to molecular size, polarity, or efflux by transporters like P-glycoprotein.
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High First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it can be extensively metabolized by enzymes (e.g., Cytochrome P450s) before reaching systemic circulation. Some Menin-MLL inhibitors have shown poor metabolic stability.
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Formulation Issues: The vehicle or excipients used to deliver the drug can significantly impact its dissolution and absorption. An inappropriate formulation can lead to drug precipitation in the GI tract.
Q2: What initial steps should I take to troubleshoot poor bioavailability?
A systematic approach is crucial. Start by characterizing the fundamental properties of your inhibitor and then move to formulation and in vivo testing.
Q3: Which formulation strategies are most effective for poorly soluble Menin-MLL inhibitors?
For BCS Class II or IV compounds, the primary goal is to enhance the dissolution rate and maintain a supersaturated concentration at the site of absorption.
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Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. This high-energy form has greater solubility than the stable crystalline form. Polymers like HPMC or PVP are commonly used.
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Lipid-Based Formulations: The drug is dissolved in a mixture of oils, surfactants, and co-solvents. These can form fine emulsions or microemulsions in the GI tract, bypassing the need for dissolution. Self-emulsifying drug delivery systems (SEDDS) are a common example.
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Particle Size Reduction (Nanonization): Reducing particle size to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation. This can be achieved through techniques like wet media milling.
Troubleshooting Guides
Problem: My inhibitor shows potent activity in vitro (low nM IC50) but has no effect in vivo.
This is a classic "in vitro-in vivo" disconnect, often due to poor pharmacokinetics.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor Solubility & Dissolution | The compound is likely not being absorbed. | Protocol 1: Basic Formulation with Co-solvents. Prepare a simple formulation using co-solvents to increase solubility for an initial PK study. A common vehicle is 25% DMSO, 25% PEG400, 50% PBS. |
| Rapid Metabolism | The compound is absorbed but cleared by the liver before reaching the target. | Protocol 2: In Vitro Metabolic Stability Assay. Incubate the inhibitor with liver microsomes and measure its depletion over time to determine its intrinsic clearance. |
| Efflux by Transporters | The compound is actively pumped out of intestinal cells back into the gut lumen. | In Vitro Permeability Assay. Use a Caco-2 cell monolayer assay to measure bidirectional transport (apical to basolateral vs. basolateral to apical) to calculate an efflux ratio. |
Problem: I see high variability in plasma concentrations between mice in my PK study.
High inter-animal variability can mask the true pharmacokinetic profile and make data interpretation difficult.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Inconsistent Dosing | Oral gavage technique can vary, leading to incorrect dose administration. | Refine Dosing Technique. Ensure the gavage needle is correctly placed and the full dose is administered. Use a consistent, slow rate of administration. |
| Drug Precipitation in GI Tract | The formulation is not robust and the drug precipitates upon contact with GI fluids. | Kinetic Solubility Assay. Test the solubility of the formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to check for precipitation. |
| Food Effects | The presence or absence of food can alter GI physiology and drug absorption. | Standardize Fasting Period. Implement a consistent fasting period (e.g., 4-6 hours) for all animals before dosing to normalize GI conditions. |
Quantitative Data Summary
The development of Menin-MLL inhibitors has involved optimizing both potency and drug-like properties. The following table summarizes publicly available data for representative compounds.
| Compound | Target Inhibition (IC50, nM) | Cell Growth Inhibition (GI50, nM) | In Vivo Model / Efficacy | Notes |
| MI-2 | 446 | ~450 (MV-4-11 cells) | - | Early tool compound, modest cellular activity, poor metabolic stability. |
| MI-463 | 15.3 | ~220 (MLL-AF9 cells) | Delayed leukemia progression in mouse models. | Second-generation inhibitor with improved potency. |
| MI-503 | 14.7 | ~220 (MLL-AF9 cells) | Showed strong in vivo efficacy in MLL leukemia models. | Has better oral bioavailability compared to earlier analogs. |
| VTP50469 | Potent (specific value not stated) | Selective against MLL-r cell lines | Eradicated disease in patient-derived xenograft (PDX) models. | Potent, selective, and orally bioavailable small molecule. |
| M-1121 | Covalent Inhibitor | Potent against MLL-r cell lines | Achieved complete tumor regression in mouse models. | Orally active covalent inhibitor with improved bioavailability over its predecessor M-808. |
Experimental Protocols
Protocol 1: Preparation of a Simple Oral Formulation for Preclinical PK
This protocol describes a common vehicle solution for initial in vivo testing of poorly soluble compounds.
Objective: To prepare a 5 mg/mL solution of this compound for oral gavage in mice.
Materials:
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This compound powder
-
Dimethyl sulfoxide (DMSO), USP grade
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Polyethylene glycol 400 (PEG400), USP grade
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Phosphate-buffered saline (PBS), pH 7.4
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Sterile microcentrifuge tubes
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Vortex mixer and sonicator
Procedure:
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Weigh 5 mg of this compound into a sterile microcentrifuge tube.
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Add 250 µL of DMSO to the tube. Vortex thoroughly until the compound is fully dissolved. Gentle warming (37°C) may be applied if necessary.
-
Add 250 µL of PEG400 to the solution. Vortex until the solution is homogeneous.
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Add 500 µL of PBS dropwise while continuously vortexing to prevent precipitation.
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If any cloudiness appears, sonicate the solution for 5-10 minutes in a water bath.
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The final formulation (25% DMSO, 25% PEG400, 50% PBS) should be clear. Prepare fresh on the day of the experiment and administer at room temperature.
Protocol 2: Mouse Pharmacokinetic (PK) Study Design
Objective: To determine the plasma concentration-time profile of this compound after a single oral dose.
Model:
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Species: Male BALB/c or NSG mice (6-8 weeks old)
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Group Size: n=3 mice per time point (for terminal bleed) or n=3-5 mice (for serial bleed)
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Fasting: Fast mice for 4 hours prior to dosing (water ad libitum).
Procedure:
-
Dosing:
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Administer the formulation prepared in Protocol 1 via oral gavage.
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Typical dose volume is 10 mL/kg. For a 25g mouse, this is 250 µL.
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A typical starting dose could be 10-50 mg/kg.
-
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Blood Sampling (Serial Bleed Example):
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Collect ~30-50 µL of blood from the saphenous vein at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
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Plasma Processing:
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Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer to a new, labeled tube.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
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Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
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Key steps include protein precipitation (e.g., with acetonitrile), separation on a C18 column, and detection using mass spectrometry.
-
Underlying Mechanism: Menin-MLL Interaction
Menin is a critical cofactor for the leukemogenic activity of MLL fusion proteins. The interaction between Menin and the N-terminus of MLL is essential for the recruitment of this complex to chromatin, leading to the aberrant expression of target genes like HOXA9 and MEIS1, which drives leukemia. Small molecule inhibitors are designed to fit into the MLL binding pocket on Menin, disrupting this protein-protein interaction (PPI).
Technical Support Center: Overcoming Resistance to Menin-MLL Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions regarding resistance to Menin-MLL inhibitors. As "Menin-MLL inhibitor-25" is not a publicly documented compound, this guide focuses on the well-characterized resistance mechanisms and mitigation strategies applicable to the broader class of Menin-MLL inhibitors, such as revumenib and ziftomenib. The principles and protocols described herein should serve as a robust resource for researchers encountering resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to Menin-MLL inhibitors?
A1: The most frequently documented mechanism of acquired resistance is the development of somatic mutations in the MEN1 gene, which encodes the Menin protein.[1][2][3] These mutations typically occur at or near the drug-binding interface, altering the pocket's structure.[1][2][4] This alteration reduces the binding affinity of the inhibitor, rendering it less effective, while often preserving the critical interaction between Menin and MLL1 that drives leukemogenesis.[1][5][6]
Q2: Which specific MEN1 mutations are commonly observed?
A2: Clinical and preclinical studies have identified several key mutations. The most common mutations are found at residues M327, T349, and G331 of the Menin protein.[2][4][7] For example, mutations like M327I, T349M, and G331R have been shown to confer resistance to first-generation Menin inhibitors like revumenib.[7][8]
Q3: Are there resistance mechanisms that are not based on MEN1 mutations?
A3: Yes, non-genetic mechanisms of resistance have been observed. In some cases of clinical relapse, leukemic cells can develop resistance without any mutations in the MEN1 gene.[9][10] These mechanisms can involve transcriptional reprogramming, where cells adapt to the inhibitor and establish a state that is tolerant to the attenuated Menin-MLL1 activity.[11] One identified pathway involves the epigenetic regulator PRC1.1; its loss can drive resistance through the aberrant activation of MYC, independent of the Menin-MLL target genes.[9][10]
Q4: How can resistance to Menin-MLL inhibitors be overcome?
A4: There are two primary strategies being actively pursued:
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Next-Generation Inhibitors: Developing new Menin inhibitors that can effectively bind to the mutant Menin protein. For example, the inhibitor JNJ-75276617 (bleximenib) has shown preclinical efficacy against cells expressing common resistance mutations that block the activity of other inhibitors.[12]
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Combination Therapies: Combining Menin inhibitors with other targeted agents or standard chemotherapy can enhance efficacy and prevent or overcome resistance.[13][14] Promising combinations currently under investigation include Menin inhibitors with BCL-2 inhibitors (e.g., venetoclax), FLT3 inhibitors (e.g., gilteritinib), or hypomethylating agents.[12][14][15]
Q5: How quickly does resistance emerge in a clinical setting?
A5: Acquired resistance can develop rapidly. Studies have shown that MEN1 mutations can be detected in patients after only a few cycles of treatment with a Menin inhibitor as a monotherapy.[2] This underscores the need for monitoring and for developing combination strategies to improve the durability of response.[14][15]
Troubleshooting Guide
This guide addresses common issues encountered during preclinical experiments with Menin-MLL inhibitors.
| Problem | Possible Cause | Suggested Troubleshooting / Experimental Approach |
| Decreased sensitivity (increased IC50) to the Menin inhibitor in cell lines after prolonged culture. | Emergence of a resistant clone harboring a MEN1 mutation. | 1. Sequence the MEN1 gene in the resistant cell population to identify potential mutations in the drug-binding pocket.[2]2. Perform a competition binding assay to determine if the inhibitor's binding affinity to the Menin protein is reduced.[7]3. Test a next-generation Menin inhibitor (if available) that is designed to be effective against known resistance mutations.[12] |
| Cells show resistance, but no MEN1 mutations are detected. | A non-genetic resistance mechanism has developed. | 1. Perform RNA-sequencing (RNA-seq) on sensitive vs. resistant cells to identify differentially expressed genes and activated pathways (e.g., MYC activation).[9][11]2. Use ChIP-sequencing (ChIP-seq) to assess whether the inhibitor is still effectively evicting the Menin-MLL complex from chromatin at target gene promoters (e.g., MEIS1, HOXA9).[9][11]3. Test combination therapies based on the RNA-seq findings. For example, if MYC is upregulated, consider combining with a MYC or BCL-2 inhibitor.[10] |
| In vivo xenograft model shows initial tumor regression followed by relapse. | Acquired resistance, likely due to selection pressure from the inhibitor. | 1. Excise the relapsed tumor and perform genetic and transcriptomic analysis as described above to determine the resistance mechanism (MEN1 mutation vs. non-genetic).[1]2. Initiate a new in vivo study with a combination therapy regimen based on the identified resistance mechanism.[12][16] |
Data Presentation
Table 1: Impact of MEN1 Mutations on Inhibitor Sensitivity
This table summarizes the change in inhibitor sensitivity (IC50) in leukemia cell lines engineered to express wild-type (WT) or mutant MEN1. Data is conceptualized from findings in published studies.[8]
| Cell Line | MEN1 Status | Inhibitor | Fold Change in IC50 (Mutant vs. WT) |
| MOLM13 | WT | Revumenib | 1.0 |
| MOLM13 | M327I | Revumenib | >100x |
| MOLM13 | G331R | Revumenib | >50x |
| MOLM13 | T349M | Revumenib | >100x |
| OCI-AML3 | WT | Revumenib | 1.0 |
| OCI-AML3 | M327I | Revumenib | >100x |
| OCI-AML3 | T349M | Revumenib | >80x |
Table 2: Efficacy of Combination Therapies in Preclinical Models
This table illustrates the synergistic effect of combining Menin inhibitors with other agents in xenograft models. Data is representative of findings in the literature.[12][16]
| Xenograft Model | Treatment | Outcome |
| KMT2A-r AML | Menin Inhibitor Monotherapy | Initial tumor regression, eventual relapse |
| KMT2A-r AML | Venetoclax Monotherapy | Moderate tumor growth inhibition |
| KMT2A-r AML | Menin Inhibitor + Venetoclax | Sustained tumor regression, improved survival |
| KMT2A-r / FLT3-mut AML | Gilteritinib Monotherapy | Partial response |
| KMT2A-r / FLT3-mut AML | Menin Inhibitor + Gilteritinib | Synergistic activity, significant survival benefit |
Experimental Protocols
Protocol 1: Sanger Sequencing of the MEN1 Gene from Resistant Cells
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Genomic DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and the inhibitor-resistant cell lines using a commercial DNA extraction kit.
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Primer Design: Design PCR primers to amplify the exons of the MEN1 gene, particularly those encoding the drug-binding pocket.
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PCR Amplification: Perform PCR to amplify the target regions from the genomic DNA.
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PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs.
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Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
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Sequence Analysis: Align the sequencing results from the resistant cells to the reference sequence from the parental cells to identify any point mutations.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Menin Occupancy
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Cell Treatment: Treat both sensitive and resistant cells with the Menin inhibitor or DMSO (vehicle control) for a specified time (e.g., 24 hours).
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Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture media.
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Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for Menin overnight. Use a non-specific IgG as a control.
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Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
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Washing and Elution: Wash the beads to remove non-specific binding and then elute the chromatin complexes.
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Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.
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Analysis (qPCR or Sequencing):
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ChIP-qPCR: Use qPCR with primers for known Menin-MLL target genes (e.g., MEIS1 promoter) to quantify Menin occupancy.
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ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing for a genome-wide analysis of Menin binding.
-
Visualizations
Caption: Mechanism of Action of Menin-MLL Inhibitors.
Caption: On-Target Resistance via MEN1 Mutation.
Caption: Workflow for Investigating Resistance.
References
- 1. MEN1 mutations mediate clinical resistance to menin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. MEN1 mutations mediate clinical resistance to menin inhibition. [vivo.weill.cornell.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MEN1 mutations mediate clinical resistance to menin inhibition — Chodera lab // MSKCC [choderalab.org]
- 6. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Menin inhibitors in KMT2A-rearranged leukemia: Mechanistic insights, clinical trial progress, and potential of combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
minimizing toxicity of Menin-MLL inhibitor-25 in animal studies
Welcome to the technical support center for Menin-MLL Inhibitor-25. This resource is designed to assist researchers, scientists, and drug development professionals in designing and executing animal studies while minimizing potential toxicities. The information provided is aggregated from preclinical studies of various Menin-MLL inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Menin-MLL inhibitors?
A1: Menin is a critical cofactor for Mixed Lineage Leukemia (MLL) fusion proteins, which are common drivers of acute leukemias. The MLL fusion protein must interact with Menin to be recruited to target genes, such as HOXA9 and MEIS1, which drive leukemic cell proliferation. Menin-MLL inhibitors are small molecules that bind to Menin and physically block this protein-protein interaction. This prevents the recruitment of the MLL fusion protein to chromatin, leading to the downregulation of its target genes, which in turn induces cell differentiation and apoptosis in leukemia cells.
Q2: Are Menin-MLL inhibitors expected to be toxic to non-cancerous cells?
A2: Preclinical studies suggest that Menin-MLL inhibitors have a favorable therapeutic window. They selectively kill leukemia cells dependent on the Menin-MLL interaction while having minimal effects on cells without MLL translocations. Studies with inhibitors like MI-503 and MI-3454 have shown that they do not significantly impair normal hematopoiesis in mice, which is a common concern with leukemia therapies.
Q3: What is Differentiation Syndrome and how is it related to Menin-MLL inhibitors?
A3: Differentiation Syndrome is a significant, potentially life-threatening toxicity associated with therapies that induce the differentiation of cancer cells. With Menin-MLL inhibitors, the rapid differentiation of leukemic blasts can trigger a massive release of cytokines, leading to a systemic inflammatory response. Symptoms can include fever, respiratory distress, fluid retention, and organ dysfunction. While more commonly characterized in clinical settings, it is a critical potential toxicity to monitor for in animal studies, especially in models with high tumor burden.
Q4: What are the most common adverse events observed with this class of inhibitors?
A4: In preclinical mouse models, many Menin-MLL inhibitors are reported to be well-tolerated with no significant body weight loss or observable organ damage at therapeutic doses. However, clinical studies on inhibitors like Revumenib have reported adverse events including febrile neutropenia, thrombocytopenia, sepsis, and asymptomatic prolongation of the QT interval. Differentiation syndrome is also a notable treatment-related event. Researchers should proactively monitor for signs of these conditions in animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid Weight Loss (>15% of baseline) or Reduced Activity in Mice | - Drug Toxicity: The dose may be too high for the specific animal strain or model. - Vehicle Toxicity: The formulation vehicle may be causing adverse effects. - Advanced Disease: High tumor burden can cause cachexia, independent of the drug. - Differentiation Syndrome: Systemic inflammation can lead to poor health. | 1. Dose Reduction: Consider reducing the dose by 25-50% and re-evaluating. 2. Vehicle Control: Ensure a cohort of animals is treated with the vehicle alone to rule out its toxicity. 3. Monitor Tumor Burden: Correlate animal health with tumor progression markers (e.g., bioluminescence, peripheral blast counts). 4. Check for Inflammation: Monitor for signs of inflammation (e.g., ruffled fur, labored breathing) and consider cytokine analysis of plasma samples. |
| Labored Breathing, Lethargy, Edema (signs of fluid retention) | - Differentiation Syndrome: This is a primary concern, caused by cytokine release from differentiating leukemia cells. - Cardiotoxicity: Although less common preclinically, some inhibitors may have off-target cardiac effects. | 1. Immediate Euthanasia: If animals are in severe distress, humane euthanasia is required. 2. Dexamethasone Co-administration: In future cohorts, consider prophylactic or early administration of corticosteroids like dexamethasone to mitigate the inflammatory response, a strategy used clinically. 3. Staggered Dosing: Initiate treatment at a lower dose and gradually escalate to the target dose to manage the onset of differentiation. 4. Necropsy & Histopathology: Perform detailed analysis of lungs, heart, and other organs to identify the cause of distress. |
| Inconsistent Efficacy or High Variability in Tumor Response | - Drug Formulation/Solubility: Poor solubility can lead to inconsistent drug exposure after oral gavage. - Pharmacokinetic Variability: Differences in metabolism between individual animals. - Route of Administration: Oral administration can lead to more variability than intravenous or intraperitoneal routes. | 1. Optimize Formulation: Ensure the inhibitor is fully dissolved or forms a stable, homogenous suspension. Prepare fresh formulations regularly. 2. Check Bioavailability: If possible, perform pharmacokinetic studies to measure plasma drug concentration and correlate it with response. The oral bioavailability of some Menin-MLL inhibitors can be high (~45-75%), but this should be confirmed. 3. Alternative Route: Consider switching to intraperitoneal (IP) or intravenous (IV) administration for more consistent exposure. |
| No Tumor Regression Despite On-Target Gene Modulation | - Resistance: The tumor model may have intrinsic or may have acquired resistance to Menin-MLL inhibition. - Insufficient Drug Exposure: The dose may be too low to achieve the necessary therapeutic concentration at the tumor site. | 1. Confirm Target Engagement: Verify that downstream target genes like Meis1 or Hoxa9 are downregulated in tumor cells isolated from treated animals. 2. Dose Escalation: Carefully escalate the dose while closely monitoring for toxicity. 3. Combination Therapy: Explore combinations with other agents. For example, CDK4/6 inhibitors have been shown to mitigate resistance in some models. |
Data Summary Tables
Table 1: In Vivo Efficacy and Tolerability of Selected Menin-MLL Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dose & Route | Key Efficacy Outcome | Reported Toxicity/Tolerability | Reference |
| MI-503 | MV4;11 Xenograft (AML) | 100 mg/kg, Oral (PO), BID | Pronounced tumor growth inhibition | No alterations in body weight; no morphological changes in liver or kidney after 38 days. | |
| MI-463 | Murine MLL-AF9 Model (AML) | 100 mg/kg, PO, BID | Significant extension of survival | Well tolerated, no significant body weight loss observed. | |
| MI-3454 | MV4;11 Xenograft (AML) | 75 mg/kg, PO, BID | Complete tumor regression | Well tolerated, did not impair normal hematopoiesis. | |
| VTP50469 | MLL-r PDX Models | Not specified | Eradication of disease | Remarkable preclinical efficacy noted. |
Table 2: Pharmacokinetic Properties of Selected Menin-MLL Inhibitors
| Inhibitor | Species | Route | Oral Bioavailability (%) | Key Observation | Reference |
| MI-503 | Mouse | IV / PO | ~75% | Achieved high level in peripheral blood. | |
| MI-463 | Mouse | IV / PO | ~45% | Achieved high level in peripheral blood. |
Key Experimental Protocols
Protocol 1: Formulation and Administration for Oral Gavage
This is a general protocol based on published methodologies for compounds like MI-463 and MI-503. It must be optimized for this compound.
-
Vehicle Preparation: A common vehicle for oral administration is 0.5% (w/v) methylcellulose in sterile water . Other potential vehicles include PEG400 or a mix of Solutol HS 15/ethanol/water. The choice of vehicle should be determined by the solubility and stability of the specific inhibitor.
-
Inhibitor Formulation:
-
Calculate the required amount of inhibitor and vehicle for the entire study cohort, including a small overage.
-
Weigh the inhibitor powder accurately.
-
Gradually add the vehicle to the powder while triturating with a mortar and pestle to create a smooth, homogenous suspension. Alternatively, use a sonicator to aid in dissolution or suspension. .
-
The final concentration should be calculated to deliver the desired dose in a volume of approximately 5-10 mL/kg (e.g., for a 20g mouse, the volume is 0.1-0.2 mL).
-
-
Administration:
-
Ensure the suspension is well-mixed before drawing each dose.
-
Administer the formulation via oral gavage using a proper-sized, ball-tipped feeding needle.
-
Administer twice daily (BID) or as determined by the inhibitor's pharmacokinetic profile.
-
Prepare fresh formulations as required by the stability of the compound (e.g., daily or every 3 days).
-
Protocol 2: Routine Toxicity Monitoring in Mice
-
Daily Monitoring:
-
Body Weight: Measure and record the weight of each animal daily. A weight loss exceeding 15-20% of the initial body weight is a common endpoint.
-
Clinical Signs: Observe animals for signs of distress, including ruffled fur, hunched posture, lethargy, reduced mobility, labored breathing, or neurological symptoms. Use a standardized scoring system to maintain consistency.
-
-
Weekly Monitoring (or as needed):
-
Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) via submandibular or saphenous vein bleed.
-
Complete Blood Count (CBC): Analyze the blood sample for changes in white blood cell counts (WBC), red blood cell counts (RBC), platelets, and neutrophils. This is critical for detecting myelosuppression.
-
Serum Chemistry: If sufficient sample is available, analyze serum for markers of liver toxicity (ALT, AST) and kidney toxicity (BUN, creatinine).
-
-
End-of-Study Analysis:
-
Necropsy: At the end of the experiment (or if an animal reaches a humane endpoint), perform a gross necropsy, noting any abnormalities in major organs.
-
Histopathology: Collect key organs (liver, kidney, spleen, lung, heart, bone marrow) and fix them in 10% neutral buffered formalin. Process the tissues for hematoxylin and eosin (H&E) staining to assess for microscopic signs of toxicity.
-
Visualizations
Signaling and Experimental Diagrams
Caption: Mechanism of Menin-MLL inhibitors in blocking leukemic gene expression.
Caption: A typical experimental workflow for an in vivo efficacy and toxicity study.
Caption: A logical flowchart for troubleshooting common adverse events in animal studies.
Menin-MLL inhibitor-25 inconsistent results in vitro
This guide provides troubleshooting advice and frequently asked questions for researchers using Menin-MLL inhibitors, with a focus on addressing inconsistent in vitro results. The information is compiled from preclinical data on various Menin-MLL inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Menin-MLL inhibitors?
Menin is a critical cofactor for the leukemogenic activity of Mixed Lineage Leukemia (MLL) fusion proteins (now officially known as KMT2A-rearranged proteins) and mutant Nucleophosmin (NPM1).[1][2] Menin binds to the KMT2A fusion protein, tethering it to chromatin and enabling the aberrant expression of key target genes like HOXA9 and MEIS1.[3][4][5] This sustained gene expression blocks cell differentiation and drives leukemic proliferation.[2][6] Menin-MLL inhibitors are small molecules that bind directly to Menin in a specific pocket, physically preventing its interaction with KMT2A.[5][7] This disruption leads to the downregulation of HOXA9 and MEIS1, followed by cellular differentiation and/or apoptosis in sensitive leukemia cells.[3][4]
Q2: Which leukemia subtypes are expected to be sensitive to Menin-MLL inhibitors?
These inhibitors are primarily effective against acute leukemias harboring:
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KMT2A (MLL) gene rearrangements (KMT2Ar) , which are common in infant, pediatric, and adult acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2]
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NPM1 mutations (NPM1mut) , which are found in approximately 30% of adult AML cases.[2][3]
Cell lines lacking these specific genetic markers are generally not sensitive to Menin-MLL inhibitors, showing IC50 values greater than 10 µM.[8]
Q3: How do I confirm that my Menin-MLL inhibitor is working as expected in my cell line?
On-target activity can be confirmed by observing several key downstream effects:
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Downregulation of Target Genes: A significant reduction in the mRNA expression of HOXA9 and MEIS1 is a primary indicator of target engagement. This can be measured using quantitative RT-PCR (qRT-PCR).[4][9]
-
Cellular Phenotype Change: Depending on the leukemia subtype, you should observe either apoptosis (common in ALL) or differentiation (common in AML).[4][10][11] Differentiation can be assessed by an increase in myeloid markers like CD11b via flow cytometry.[10]
-
Disruption of Protein Complex: Co-immunoprecipitation (co-IP) experiments can be used to demonstrate that the inhibitor disrupts the physical interaction between Menin and the MLL fusion protein.[7][10]
Troubleshooting Inconsistent In Vitro Results
This section addresses common problems encountered during in vitro experiments with Menin-MLL inhibitors.
Q4: Why am I observing high variability in IC50 values for my inhibitor?
Inconsistent IC50 values can stem from several experimental factors:
-
Assay Duration: The biological response to Menin-MLL inhibition is not always immediate. While some ALL cell lines undergo rapid apoptosis within 4 days, many AML cell lines respond much slower, primarily through differentiation, which can take 7 to 14 days to impact cell viability assays.[10][11] Running assays for only a short duration (e.g., 48-72 hours) may fail to capture the inhibitor's full effect, especially in AML models.
-
Cell Line Differences: Different KMT2Ar or NPM1mut cell lines exhibit varying sensitivity. For instance, some KMT2Ar AML cell lines like ML2 and THP1 have been reported to be less responsive to certain inhibitors compared to others like MOLM-13 and MV4-11.[11]
-
Viability Assay Method: The choice of assay can influence results. Direct cell counting or more robust methods like CellTiter-Glo may yield different results than colorimetric assays like MTT, which can be affected by changes in cellular metabolism that occur during differentiation.[10][12]
-
Cell Culture Conditions: Standard factors like cell passage number, confluency, and overall cell health can significantly impact drug sensitivity. Ensure consistent cell culture practices.
Q5: My KMT2A-rearranged (or NPM1-mutated) cell line is showing little to no response to the inhibitor. What are the potential causes?
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Inappropriate Assay Timeline: This is the most common issue. As detailed in Q4, AML cell lines often require prolonged exposure (over 7 days) to the inhibitor to show a significant anti-proliferative effect.[11] In contrast, ALL cell lines typically respond within 4 days.[11]
-
Intrinsic or Acquired Resistance: While rare, some cell lines may have intrinsic resistance. More commonly, resistance can be acquired through continuous exposure to the inhibitor. This often occurs via mutations in the MEN1 gene, which alter the drug's binding site on the Menin protein.[6][11]
-
Inhibitor Stability and Potency: Ensure the inhibitor has been stored correctly and that the working solution is freshly prepared. Verify the compound's purity and identity if possible.
-
Misidentified Cell Line: Always confirm the identity and genetic features (KMT2Ar, NPM1mut status) of your cell line through methods like STR profiling and genetic sequencing.
Q6: I'm seeing a different phenotypic response in my AML cell lines compared to my ALL cell lines. Is this expected?
Yes, this is a well-documented phenomenon.
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KMT2Ar ALL Cell Lines (e.g., RS4;11): Tend to undergo rapid, dose-dependent apoptosis upon treatment with a Menin-MLL inhibitor.[10][11]
-
KMT2Ar AML Cell Lines (e.g., MOLM-13, MV4-11): Often exhibit a slower response characterized by myeloid differentiation.[10][11] This is marked by an increase in cell surface markers like CD11b and morphological changes, eventually leading to growth arrest.[10]
This difference in response kinetics is critical for experimental design, particularly for the duration of cell viability assays.
Data Presentation: Inhibitor Potency
The following table summarizes the reported IC50 values for various Menin-MLL inhibitors across common leukemia cell lines. This data highlights the typical range of potency and the variability between different compounds and cell lines.
| Inhibitor | Cell Line | Subtype | IC50 Value | Assay Duration | Reference |
| VTP50469 | MOLM-13 | KMT2Ar AML | 16 nM | Not Specified | [10] |
| MV4-11 | KMT2Ar AML | 11 nM | Not Specified | [10] | |
| RS4;11 | KMT2Ar ALL | 11 nM | Not Specified | [10] | |
| SEM | KMT2Ar ALL | 11 nM | Not Specified | [10] | |
| Revumenib | RS4;11 | KMT2Ar ALL | 0.0455 µM | 4 days | [11] |
| SEMK2 | KMT2Ar ALL | 0.341 µM | 4 days | [11] | |
| M-89 | MV-4-11 | KMT2Ar AML | 25 nM | Not Specified | [9] |
| MOLM-13 | KMT2Ar AML | 54 nM | Not Specified | [9] | |
| MI-463 | MV-4-11 | KMT2Ar AML | 15.3 nM | Not Specified | [9] |
| MI-503 | MV-4-11 | KMT2Ar AML | 14.7 nM | Not Specified | [9] |
| D0060-319 | MV4-11 | KMT2Ar AML | 4.0 nM | Not Specified | [8] |
| MOLM-13 | KMT2Ar AML | 1.7 nM | Not Specified | [8] | |
| Kasumi-1 | Non-KMT2Ar | > 10 µM | Not Specified | [8] | |
| K562 | Non-KMT2Ar | > 10 µM | Not Specified | [8] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol is designed to assess the anti-proliferative effects of Menin-MLL inhibitors, accounting for different response kinetics.
-
Cell Plating: Seed leukemia cells (e.g., MOLM-13, MV4-11, RS4;11) in triplicate in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of the Menin-MLL inhibitor in culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for varying durations. It is critical to set up parallel plates for analysis at 4, 7, and (for AML lines) 10-14 days.
-
Viability Assessment: At each time point, add 20 µL of CellTiter-Glo® reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves using non-linear regression to determine IC50 values.
Protocol 2: qRT-PCR for HOXA9 and MEIS1 Expression
This protocol measures changes in the expression of key downstream target genes.
-
Cell Treatment: Seed 1-2 million cells in a 6-well plate and treat with the Menin-MLL inhibitor (at 1X, 5X, and 10X the IC50 value) or vehicle control for 48 to 72 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Run the reaction on a qPCR instrument using a standard cycling protocol.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control. A significant decrease in HOXA9 and MEIS1 mRNA levels indicates on-target activity.
Visualizations
Caption: Mechanism of Action of Menin-MLL Inhibitors.
Caption: General experimental workflow for in vitro testing.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. mdpi.com [mdpi.com]
- 10. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Menin-MLL Inhibitor-25 (MMI-25)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel Menin-MLL inhibitor, MMI-25. The information is tailored for scientists and drug development professionals working on experimental applications of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MMI-25?
A1: MMI-25 is a small molecule inhibitor that targets the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2][3][4] Menin acts as a critical oncogenic cofactor for MLL fusion proteins, which are drivers of certain acute leukemias.[1][5][6] By binding to Menin at the MLL binding site, MMI-25 disrupts this interaction, leading to the downregulation of downstream target genes such as HOXA9 and MEIS1.[4][5][7] This ultimately inhibits leukemogenesis, reduces cell proliferation, and induces differentiation in leukemia cells harboring MLL rearrangements or NPM1 mutations.[2][4][8]
Q2: In which cell lines can I expect to see activity with MMI-25?
A2: MMI-25 is expected to be most effective in leukemia cell lines with MLL rearrangements (e.g., MLL-AF4, MLL-AF9) or NPM1 mutations. Commonly used responsive cell lines for similar Menin-MLL inhibitors include MV4;11, MOLM-13, RS4;11, and KOPN-8.[9][10][11] It is recommended to test a panel of cell lines to determine the specific sensitivity to MMI-25.
Q3: What is the recommended solvent and storage condition for MMI-25?
A3: For in vitro experiments, MMI-25 should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For in vivo studies, formulation in an appropriate vehicle like corn oil may be necessary.[12] Stock solutions should be stored at -80°C for long-term stability, while short-term storage at -20°C is also acceptable.[11][12] Please refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: What are the expected downstream effects of MMI-25 treatment?
A4: Treatment of sensitive cells with MMI-25 is expected to lead to a dose-dependent reduction in the expression of Hoxa9 and Meis1.[1][5] This is often accompanied by an induction of cell differentiation, which can be monitored by the expression of myeloid differentiation markers like CD11b.[1][11] A decrease in cell proliferation and induction of apoptosis are also anticipated outcomes.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitor activity in cell-based assays | Inhibitor Solubility/Stability: The inhibitor may have precipitated out of solution or degraded. | - Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation. - Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. - Visually inspect the media for any signs of precipitation after adding the inhibitor. - Evaluate the stability of the inhibitor in your specific cell culture medium over the time course of your experiment. |
| Cell Line Insensitivity: The chosen cell line may not be dependent on the Menin-MLL interaction. | - Confirm the genetic background of your cell line (presence of MLL rearrangement or NPM1 mutation). - Include a positive control cell line known to be sensitive to Menin-MLL inhibitors (e.g., MV4;11). | |
| Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to elicit a response. | - Perform a dose-response experiment to determine the IC50 value for your specific cell line. - Consult literature for typical effective concentrations of other Menin-MLL inhibitors as a starting point.[13] | |
| Inconsistent results between experiments | Variable Inhibitor Potency: The inhibitor may have degraded over time or with improper storage. | - Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. - Store the inhibitor as recommended by the manufacturer, protected from light and moisture. |
| Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | - Maintain consistent cell culture practices, including seeding density and passage number. - Ensure all reagents and media are of high quality and consistent between experiments. | |
| Off-target effects observed | High Inhibitor Concentration: Using concentrations significantly above the IC50 can lead to non-specific effects. | - Use the lowest effective concentration of the inhibitor that gives the desired on-target effect.[13] - Characterize the phenotype at multiple concentrations. |
| Compound Specificity: The inhibitor may have other cellular targets. | - Include a structurally related but inactive control compound if available. - Perform target engagement assays to confirm that the inhibitor is binding to Menin in your experimental system. - Consider washout experiments to see if the observed phenotype is reversible. | |
| Difficulty with in vivo delivery | Poor Bioavailability/Solubility: The inhibitor may not be effectively delivered to the target tissue. | - Optimize the delivery vehicle. For oral administration, consider formulations that enhance solubility. For intraperitoneal injections, ensure the inhibitor remains in solution.[12] - Evaluate different routes of administration (e.g., oral gavage, intraperitoneal injection).[11][12] - Perform pharmacokinetic studies to determine the concentration of the inhibitor in plasma and target tissues over time. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells (e.g., MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Inhibitor Treatment: Prepare a serial dilution of MMI-25 in complete culture medium. Add 100 µL of the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Downstream Target Gene Expression
-
Cell Treatment: Treat sensitive leukemia cells with MMI-25 at various concentrations for 48-72 hours. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.
Visualizations
Caption: Mechanism of action of MMI-25 in disrupting the Menin-MLL interaction.
Caption: Troubleshooting workflow for low or no inhibitor activity in experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
- 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xuebao.shsmu.edu.cn [xuebao.shsmu.edu.cn]
- 7. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the Potency of Menin-MLL Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Menin-MLL inhibitors. For the purpose of this guide, we will use "Menin-MLL Inhibitor-25" as a representative compound, with specific data provided for the well-characterized inhibitor VTP50469, which can serve as a proxy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Menin-MLL inhibitors?
A1: Menin-MLL inhibitors are small molecules that disrupt the critical protein-protein interaction (PPI) between Menin and the MLL1 (KMT2A) protein or its oncogenic fusion protein derivatives (e.g., MLL-AF9). Menin acts as a scaffold protein, and its interaction with MLL is essential for recruiting the MLL complex to target genes, such as HOXA9 and MEIS1, which drive leukemogenesis. By binding to a pocket on Menin that MLL normally occupies, the inhibitor blocks this interaction, leading to the downregulation of these target genes, which in turn induces differentiation and apoptosis in susceptible cancer cells.
Q2: How should I prepare and store my stock solutions of this compound?
A2: Proper handling and storage are critical for maintaining the inhibitor's potency. For VTP50469, a representative inhibitor, stock solutions can be prepared in DMSO (e.g., at 100 mg/mL). For long-term storage, the solid powder should be kept dry, dark, and at -20°C for up to a year or longer. Prepared stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What cell lines are sensitive to Menin-MLL inhibitors?
A3: Cell lines most sensitive to Menin-MLL inhibitors are those harboring MLL gene rearrangements (MLL-r) or mutations in the Nucleophosmin 1 (NPM1) gene. Examples of sensitive MLL-r acute myeloid leukemia (AML) cell lines include MOLM-13, MV4-11, THP-1, and NOMO-1. Sensitive MLL-r acute lymphoblastic leukemia (ALL) cell lines include RS4;11 and SEMK2. Cell lines with wild-type MLL, such as HL-60 and K562, are generally insensitive.
Q4: How can I enhance the apparent potency of this compound in my experiments?
A4: Enhancing the effect of a Menin-MLL inhibitor can be achieved through several strategies:
-
Optimize Assay Conditions: Ensure experimental parameters such as cell density, serum concentration, and treatment duration are optimized, as these can significantly impact IC50 values.
-
Synergistic Combinations: Combine the Menin-MLL inhibitor with other targeted agents. Potent synergy has been observed with BCL2 inhibitors (e.g., Venetoclax), FLT3 inhibitors (e.g., Gilteritinib), and CDK4/6 inhibitors (e.g., Palboclib). These combinations can lead to enhanced apoptosis and a more profound anti-leukemic effect.
-
Ensure Bioavailability: For in vivo studies, proper formulation is key to achieving effective concentrations at the tumor site. VTP50469, for example, is orally bioavailable.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value in cell proliferation assays.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh stock solutions from powder. Aliquot stocks to avoid multiple freeze-thaw cycles. Confirm storage conditions are correct (-20°C or -80°C, protected from light). |
| High Cell Seeding Density | Optimize cell number per well. A high density can lead to nutrient depletion and reduced inhibitor effectiveness. Perform a cell titration experiment to find a density on the linear portion of the growth curve. |
| Serum Protein Binding | High serum concentrations in the culture medium can lead to the inhibitor binding to serum proteins (e.g., albumin), reducing its free concentration. Try reducing the serum percentage during treatment, if compatible with cell health. |
| Incorrect Assay Duration | The effects of Menin-MLL inhibitors, such as differentiation, can be time-dependent, with maximal effects seen after several days (e.g., 4-7 days). Ensure the treatment duration is sufficient to observe the desired biological outcome. |
| Cell Line Resistance | Confirm the cell line's genetic background (MLL-r or NPM1c status). Passage number can also affect sensitivity; use cells with a low passage number. |
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. When plating cells or adding the inhibitor, use a multichannel pipette carefully or a single-channel pipette for each well to ensure consistency. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of the plate can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating. Cell clumps will lead to uneven growth and inconsistent exposure to the inhibitor. |
| Contamination | Microbial contamination can significantly impact cell health and metabolism, altering results. Regularly check cultures for signs of contamination and practice good aseptic technique. |
Issue 3: Difficulty confirming target engagement (disruption of Menin-MLL interaction) in cells.
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Use a Co-Immunoprecipitation (Co-IP) lysis buffer that is gentle enough to preserve the protein-protein interaction. Optimize lysis conditions (e.g., incubation time, sonication). |
| Antibody Issues | Use a validated antibody for immunoprecipitation (IP) of Menin or the MLL-fusion protein. Ensure the antibody works for IP applications. Include appropriate IgG isotype controls. |
| Insufficient Inhibitor Concentration/Time | Treat cells with a concentration known to be effective (e.g., 5-10x the IC50 value) for a sufficient duration (e.g., 24-48 hours) to ensure it has entered the cells and disrupted the target interaction. |
| Washing Steps Too Stringent | During Co-IP washes, use a buffer with appropriate salt and detergent concentrations to reduce non-specific binding without disrupting the specific interaction you are trying to detect. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative Menin-MLL inhibitors.
Table 1: In Vitro Potency of Representative Menin-MLL Inhibitors
| Inhibitor | Target | Assay Type | Potency (IC50/Ki) | Reference |
| VTP50469 | Menin-MLL Interaction | Binding Assay (Ki) | 104 pM | |
| MOLM-13 (MLL-AF9) | Proliferation Assay | 13 nM | ||
| MV4;11 (MLL-AF4) | Proliferation Assay | 17 nM | ||
| RS4;11 (MLL-AF4) | Proliferation Assay | 25 nM | ||
| MI-503 | Menin-MLL Interaction | Binding Assay (Kd) | 9.3 nM | |
| MV4-11 (MLL-AF4) | Proliferation Assay | 14.7 nM | ||
| MLL-AF9 transformed BMCs | Proliferation Assay | 220 nM |
Table 2: Synergistic Combinations with Menin-MLL Inhibitors
| Menin-MLL Inhibitor | Combination Agent | Target of Agent | Effect | Cell Context | Reference |
| SNDX-50469 (VTP50469) | Venetoclax | BCL2 | Synergistic Lethality | MLL-r / NPM1c AML | |
| VTP50469 | FLT3 Inhibitors | FLT3 Kinase | Synergistic Proliferation Inhibition & Apoptosis | MLL-r / NPM1c AML with FLT3 mutation | |
| MI-3454 | Palbociclib | CDK4/6 | Synergistic Growth Inhibition | NUP98-rearranged Leukemia | |
| MI-3 | Chidamide | HDAC | Synergistic Cytotoxicity | MLL-rearranged AML |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the proliferation of suspension leukemia cell lines (e.g., MOLM-13) in a 96-well format.
-
Cell Plating:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and resuspend cells to a pre-optimized density (e.g., 5,000-10,000 cells/well) in fresh culture medium.
-
Dispense 50 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
-
Inhibitor Addition:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Add 50 µL of the 2X inhibitor dilutions to the wells containing cells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 to 96 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence from the "no cells" blank wells from all other measurements.
-
Normalize the data to the vehicle control (defined as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (four-parameter variable slope) to calculate the IC50 value.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol is to determine if this compound disrupts the interaction between Menin and an MLL-fusion protein (e.g., MLL-AF9) in cells.
-
Cell Treatment and Lysis:
-
Plate sensitive cells (e.g., MOLM-13) and grow to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with this compound at a desired concentration (e.g., 1 µM) or vehicle (DMSO) for 24 hours.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cell pellet with ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors). Incubate on ice for 20-30 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Transfer the pre-cleared supernatant to a new tube. Add the primary antibody (e.g., anti-Menin or anti-FLAG for a tagged fusion protein). Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with a lower detergent concentration).
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both the immunoprecipitated protein (e.g., Menin) and the expected interacting partner (e.g., MLL-AF9).
-
A reduced signal for the co-immunoprecipitated partner in the inhibitor-treated sample compared to the vehicle control indicates successful disruption of the interaction.
-
Visualizations
Caption: Menin-MLL signaling pathway and inhibitor mechanism.
Caption: Workflow for a cell proliferation (viability) assay.
Caption: Troubleshooting logic for unexpectedly high IC50 values.
Validation & Comparative
A Comparative Analysis of Menin-MLL Inhibitors: Menin-MLL Inhibitor-25 vs. MI-503 and VTP50469
In the landscape of targeted therapies for acute leukemias, particularly those harboring Mixed Lineage Leukemia (MLL) gene rearrangements, the disruption of the Menin-MLL interaction has emerged as a promising therapeutic strategy. This guide provides a comparative overview of three Menin-MLL inhibitors: Menin-MLL inhibitor-25, MI-503, and VTP50469. The comparison is based on available preclinical data, focusing on their mechanism of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Disrupting a Key Oncogenic Interaction
The core mechanism for these inhibitors is the disruption of the protein-protein interaction (PPI) between Menin and the MLL1 fusion proteins or the MLL1 wild-type protein. In MLL-rearranged leukemias, the N-terminus of the MLL gene is fused to one of over 80 different partner genes, creating an oncogenic fusion protein. This fusion protein requires interaction with Menin to be recruited to chromatin and drive the expression of leukemogenic genes, such as HOXA9 and MEIS1. By binding to Menin in a pocket that is critical for the MLL interaction, these small molecule inhibitors allosterically block the Menin-MLL complex formation, leading to the downregulation of target gene expression, induction of differentiation, and ultimately, apoptosis in leukemia cells.
Caption: Mechanism of Menin-MLL Inhibition in MLL-rearranged Leukemia.
Preclinical Efficacy: A Comparative Look
The in vitro potency of these inhibitors is a key metric for their comparison. The half-maximal inhibitory concentration (IC50) in various leukemia cell lines provides a quantitative measure of their efficacy.
| Inhibitor | Cell Line | Genotype | IC50 (nM) | Reference |
| MI-503 | MV4-11 | MLL-AF4 | ~50 | |
| MOLM-13 | MLL-AF9 | ~60 | ||
| KOPN-8 | MLL-AF4 | >10,000 (MLL-wt) | ||
| VTP50469 | MV4-11 | MLL-AF4 | ~10 | |
| MOLM-13 | MLL-AF9 | ~15 | ||
| RS4;11 | MLL-AF4 | ~20 | ||
| This compound | Data not publicly available | - | - | - |
Experimental Protocols
The evaluation of Menin-MLL inhibitors relies on a series of established in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the effect of the inhibitors on the metabolic activity of leukemia cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Leukemia cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells are treated with a serial dilution of the Menin-MLL inhibitor (e.g., 0.1 nM to 10 µM) for 72-96 hours. A vehicle control (e.g., DMSO) is also included.
-
Reagent Addition: After the incubation period, a solution containing a tetrazolium salt (e.g., MTS or MTT) is added to each well.
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow viable cells to convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression model.
Caption: Workflow for a typical cell viability assay.
Target Engagement Assay: Chromatin Immunoprecipitation (ChIP)
ChIP assays are crucial for confirming that the inhibitors disrupt the binding of the Menin-MLL complex to the chromatin at target gene promoters.
Protocol:
-
Cell Treatment: Leukemia cells are treated with the Menin-MLL inhibitor or vehicle control for a defined period (e.g., 24-48 hours).
-
Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to a component of the complex (e.g., anti-Menin or anti-MLL). The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.
-
Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with proteinase K.
-
DNA Purification: The DNA is purified from the sample.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter regions of target genes (e.g., HOXA9, MEIS1).
-
Data Analysis: The amount of target DNA is quantified and normalized to an input control to determine the level of protein binding at the specific gene locus. A reduction in the amount of immunoprecipitated target DNA in inhibitor-treated cells compared to control cells indicates successful target engagement.
Summary and Future Directions
Both MI-503 and VTP50469 have demonstrated potent and specific activity against MLL-rearranged leukemia cell lines in preclinical studies. VTP50469 appears to have a lower IC50 in the reported cell lines, suggesting higher in vitro potency. The lack of publicly available data on "this compound" prevents a direct comparison but highlights the proprietary nature of early-stage drug development.
The clinical development of Menin-MLL inhibitors is a rapidly advancing field. Several compounds, including revumenib (SNDX-5613) and ziftomenib (KO-539), are currently in clinical trials and have shown promising results in patients with relapsed/refractory acute leukemias. The continued investigation and head-to-head comparison of next-generation Menin-MLL inhibitors will be crucial in determining the most effective therapeutic options for this patient population. Future studies should focus on direct comparative analyses of efficacy, safety profiles, and mechanisms of resistance to these inhibitors.
Mechanism of Action: Disrupting the MLL1-Menin Interaction
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--INVALID-LINK-- On-Target Efficacy of Menin-MLL Inhibitors: A Comparative Analysis
A detailed guide for researchers on validating the on-target effects of Menin-MLL inhibitors, with a focus on MI-25 and its analogs, providing a comparative framework against other prominent inhibitors in the class.
The disruption of the protein-protein interaction between Menin and the MLL1 (Mixed-Lineage Leukemia 1) protein is a validated therapeutic strategy for acute leukemias harboring MLL1-rearrangements or NPM1 mutations. A class of small molecule inhibitors, including MI-25, has been developed to specifically target this interaction. This guide provides a comprehensive overview of the experimental validation of these inhibitors' on-target effects, offering a comparative analysis with other notable Menin-MLL inhibitors such as VTP-50469 and SNDX-5613.
In MLL-rearranged leukemia, the MLL1 fusion protein aberrantly recruits the histone methyltransferase DOT1L to chromatin, leading to the upregulation of leukemogenic genes, most notably HOXA9 and MEIS1. Menin is a critical scaffold protein that tethers the MLL1 complex to chromatin. Menin-MLL inhibitors, such as MI-25, bind to the MLL-binding pocket of Menin, evicting the MLL1 fusion protein from its target gene promoters. This leads to a reduction in H3K79 methylation and subsequent downregulation of target gene expression, ultimately inducing differentiation and apoptosis in leukemia cells.
Caption: Mechanism of Menin-MLL Inhibition in MLL-Rearranged Leukemia.
Comparative On-Target Effects
The efficacy of Menin-MLL inhibitors can be quantified by their ability to inhibit cell growth, reduce the binding of MLL1 to target gene promoters, and decrease the expression of key downstream targets. The following tables summarize the comparative performance of MI-25/MI-503 and other well-characterized inhibitors.
| Inhibitor | Cell Line | Assay | IC50 (nM) |
| MI-503 | MOLM-13 (MLL-AF9) | Cell Viability | ~25 |
| VTP-50469 | MOLM-13 (MLL-AF9) | Cell Viability | ~10 |
| SNDX-5613 | MOLM-13 (MLL-AF9) | Cell Viability | ~5 |
Table 1: Comparative Cellular Potency of Menin-MLL Inhibitors. Data is compiled from various public sources and represents approximate values for comparison.
| Inhibitor (Concentration) | Cell Line | Target Gene | Fold Change in Expression (vs. Vehicle) |
| MI-503 (1 µM) | MOLM-13 | HOXA9 | ~0.2 |
| MI-503 (1 µM) | MOLM-13 | MEIS1 | ~0.3 |
| VTP-50469 (100 nM) | MOLM-13 | HOXA9 | ~0.15 |
| VTP-50469 (100 nM) | MOLM-13 | MEIS1 | ~0.25 |
Table 2: Comparative Effect of Menin-MLL Inhibitors on Target Gene Expression. Data represents typical results observed after 48-72 hours of treatment.
Experimental Validation Protocols
The validation of on-target effects for Menin-MLL inhibitors primarily relies on quantifying the expression of MLL1 target genes and assessing the occupancy of the MLL1 complex at their promoter regions.
Caption: Workflow for Validating On-Target Effects of Menin-MLL Inhibitors.
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This protocol measures the mRNA levels of MLL1 target genes, such as HOXA9 and MEIS1, following inhibitor treatment.
a. Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cells (e.g., MOLM-13, MV4-11) under standard conditions.
-
Seed cells at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with a dose-response of MI-25 or other inhibitors (e.g., 10 nM to 5 µM) or a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.
b. RNA Extraction and cDNA Synthesis:
-
Harvest approximately 1-2 million cells per condition.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
c. RT-qPCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR system with a standard thermal cycling protocol.
d. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (Fold Change = 2^-(ΔCt_treated - ΔCt_vehicle)).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol determines the genomic occupancy of Menin or MLL1, which is expected to decrease at target gene promoters after inhibitor treatment.
a. Cell Treatment and Crosslinking:
-
Treat cells with the inhibitor or vehicle as described above for 24-48 hours.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
b. Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion (e.g., MNase).
c. Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for Menin or MLL1.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
d. Elution and DNA Purification:
-
Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
e. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing on a platform such as Illumina.
f. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of enrichment.
-
Quantify the change in peak intensity at the promoter regions of target genes (HOXA9, MEIS1) between inhibitor-treated and vehicle-treated samples.
Comparative Cross-Reactivity Analysis of Next-Generation Menin-MLL Inhibitors
A guide for researchers on the selectivity profiles of emerging epigenetic cancer therapies.
This guide provides a comparative analysis of the cross-reactivity and off-target profiles of leading Menin-MLL interaction inhibitors. While the specific compound "Menin-MLL inhibitor-25" is not prominently documented in publicly available literature, this guide focuses on well-characterized clinical and preclinical candidates such as Revumenib (SNDX-5613), Ziftomenib (KO-539), and VTP50469. Understanding the selectivity of these inhibitors is crucial for predicting potential side effects and designing targeted therapeutic strategies in the treatment of MLL-rearranged and NPM1-mutant leukemias.
Executive Summary of Cross-Reactivity Data
The selectivity of a therapeutic agent is a critical determinant of its safety and efficacy. Off-target interactions can lead to unforeseen toxicities and a narrow therapeutic window. The following table summarizes the available cross-reactivity data for prominent Menin-MLL inhibitors against broad panels of kinases and other safety-relevant targets.
| Inhibitor | Assay Type | Number of Targets | Key Findings |
| Revumenib (SNDX-5613) | Kinase Panel | ~400 | No significant inhibition observed at 1 µM concentration. |
| Safety Pharmacology Panel | 47 | Weak, likely non-significant, activity on hERG channel and sigma non-opioid receptor at 10 µM. | |
| Ziftomenib (KO-539) | Preclinical Screen | Not Specified | Described as having a favorable safety profile and high selectivity. Specific panel data is not publicly detailed. |
| VTP50469 | Preclinical Screen | Not Specified | Stated to be a selective inhibitor. Comprehensive off-target panel data is not publicly detailed. |
| M-1121 | Cell-based Assay | Not Specified | No inhibitory effect on wild-type MLL cells up to 10 µM, indicating selectivity for the MLL-rearranged phenotype. |
Signaling Pathway and Therapeutic Intervention
Menin-MLL inhibitors function by disrupting the critical protein-protein interaction (PPI) between menin and the MLL1 (KMT2A) protein or its oncogenic fusion variants. This interaction is essential for tethering the MLL complex to chromatin, leading to the aberrant expression of leukemogenic genes like HOXA9 and MEIS1. By blocking this interaction, these inhibitors aim to reverse this pathogenic gene expression program and induce differentiation of leukemia cells.
Experimental Protocols
The assessment of off-target activity is a standard component of preclinical drug development. The data presented in this guide were generated using assays similar to the methodologies detailed below.
Protocol 1: In Vitro Kinase Panel Screening
This protocol outlines a typical workflow for assessing the selectivity of an inhibitor against a broad panel of protein kinases.
Objective: To determine the inhibitory activity of a test compound against a large number of purified kinases at a fixed concentration.
Methodology:
-
Compound Preparation: The test compound (e.g., Revumenib) is serially diluted in an appropriate solvent (typically DMSO) to create a range of concentrations. A standard concentration for initial screening is often 1 µM or 10 µM.
-
Assay Plate Preparation: Purified recombinant kinase enzymes are dispensed into the wells of a multi-well assay plate.
-
Reaction Initiation: A reaction mixture containing a specific peptide substrate for each kinase and ATP (often radiolabeled with ³³P-ATP) is prepared. The test compound is added to the appropriate wells, followed by the addition of the ATP/substrate mix to start the enzymatic reaction.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.
-
Reaction Termination & Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For non-radiometric assays, methods like fluorescence polarization or luminescence may be used.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the compound is calculated relative to a vehicle control (e.g., DMSO). A significant reduction in activity (e.g., >50% inhibition) flags a potential off-target interaction.
Protocol 2: Safety Pharmacology Panel (Radioligand Binding Assays)
This protocol describes the process for evaluating a compound's potential to interact with a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Objective: To identify off-target binding of a test compound to known physiologically important proteins.
Methodology:
-
Target Preparation: Cell membranes or tissues expressing the target receptor, ion channel, or transporter are prepared.
-
Compound and Ligand Preparation: The test compound is prepared at a high concentration (e.g., 10 µM). A specific, high-affinity radiolabeled ligand for the target protein is also prepared.
-
Binding Assay: The prepared membranes, the radioligand, and the test compound (or vehicle control) are combined in assay plates and incubated to allow binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through a filtermat to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity trapped on the filtermat is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand from its target is calculated as a percentage of inhibition of specific binding. Significant displacement (e.g., >50%) indicates a potential interaction that warrants further investigation.
Conclusion
The available data indicate that next-generation Menin-MLL inhibitors, such as Revumenib, possess a high degree of selectivity. The profiling of Revumenib against approximately 400 kinases showed no significant off-target inhibition, and its activity in a broad safety pharmacology panel was minimal. This "clean" profile is encouraging for its clinical development and suggests a lower likelihood of off-target toxicities. While detailed public data for Ziftomenib and VTP50469 is less accessible, reports of favorable safety profiles suggest they too are highly selective agents. For researchers, this high selectivity underscores that the observed biological effects in preclinical models and the therapeutic responses in clinical trials are likely due to the intended on-target inhibition of the Menin-MLL interaction. Continued disclosure of comprehensive selectivity data will be vital for the rational clinical application and combination of these promising new therapies.
Unlocking Potent Anti-Leukemic Synergies: A Comparative Guide to Menin-MLL Inhibitor Combination Therapies
A deep dive into the synergistic effects of Menin-MLL inhibitors with other targeted agents reveals promising strategies for overcoming resistance and enhancing efficacy in acute myeloid leukemia (AML). Preclinical and emerging clinical data demonstrate that combining these epigenetic regulators with drugs targeting key survival pathways, such as BCL2, FLT3, and CDK6, results in significantly enhanced cancer cell death and tumor control.
Menin-MLL inhibitors, a novel class of targeted therapies, have shown significant promise in treating specific subtypes of acute leukemia, particularly those with KMT2A (formerly MLL) gene rearrangements (KMT2A-r) or NPM1 mutations (NPM1m). These genetic alterations hijack the Menin-KMT2A protein complex, leading to the aberrant expression of leukemogenic genes like HOXA9 and MEIS1, which in turn blocks cellular differentiation and promotes leukemic proliferation. Menin inhibitors work by disrupting the critical interaction between Menin and KMT2A, thereby reversing this oncogenic gene expression program and inducing differentiation of leukemia cells.
While monotherapy has shown clinical activity, combination strategies are emerging as a superior approach to deepen responses and combat potential resistance. This guide provides a comparative analysis of the synergistic effects observed when Menin-MLL inhibitors, such as revumenib (SNDX-5613) and ziftomenib (KO-539), are combined with other anti-cancer agents.
Synergistic Combinations: A Quantitative Overview
Extensive preclinical research has identified several drug classes that exhibit strong synergy with Menin-MLL inhibitors. The most compelling combinations include BCL2 inhibitors, FLT3 inhibitors, and CDK4/6 inhibitors, which target pathways critical for the survival and proliferation of leukemia cells.
Menin Inhibitor + BCL2 Inhibitor (e.g., Venetoclax)
The combination of Menin inhibitors with the BCL2 inhibitor venetoclax is one of the most well-documented synergistic pairings. Menin inhibition has been shown to downregulate the anti-apoptotic protein BCL2, sensitizing leukemia cells to venetoclax-induced apoptosis.[1][2] This dual approach tackles both the differentiation block and the survival mechanisms of cancer cells. Clinical data from trials like the SAVE and BEAT AML studies have shown high overall response rates with revumenib-venetoclax combinations.[3][4]
| Menin Inhibitor | Combination Drug | AML Model | Synergy Metric | Finding | Reference |
| SNDX-50469 (Revumenib analog) | Venetoclax | MOLM13 (KMT2A-r), MV4-11 (KMT2A-r), OCI-AML3 (NPM1m) | Synergy Score (ZIP method) | Strong synergistic lethality (Score >1) | [5] |
| DS-1594b | Venetoclax | MLLr and NPM1m cell lines | Synergistic Lethality | Combination induced profound apoptosis and synergistic lethality. | [2] |
| SNDX-5613 (Revumenib) | Venetoclax | MOLM13 Xenograft (KMT2A-r) | In Vivo Efficacy | Combination therapy significantly improved survival compared to single agents. | [6][7] |
| Revumenib | Decitabine/Cedazuridine + Venetoclax | Relapsed/Refractory AML Patients (KMT2Ar, NPM1m, NUP98r) | Overall Response Rate (ORR) | 100% ORR observed in the Phase 1/2 SAVE trial.[8][4] | [8][4] |
| Revumenib | Azacitidine + Venetoclax | Newly Diagnosed AML Patients (≥60 yrs) with NPM1m or KMT2Ar | Composite Complete Remission (CRc) | 81.4% CRc rate with 100% MRD negativity among evaluable patients.[3] | [3] |
Menin Inhibitor + FLT3 Inhibitor (e.g., Gilteritinib, Quizartinib)
Co-mutations in FLT3 are common in NPM1m AML and are associated with a poor prognosis. Menin-MLL inhibition has been shown to suppress FLT3 transcription, providing a strong rationale for combining these agents with direct FLT3 inhibitors. Preclinical data show strong synergistic effects, and clinical trials are actively exploring these combinations.[9]
| Menin Inhibitor | Combination Drug | AML Model | Synergy Metric | Finding | Reference |
| MI-3454 | Gilteritinib | NUP98-rearranged primary AML samples | Synergistic Effect | Strong synergistic effects on cell growth and colony formation. | [10] |
| Ziftomenib | Gilteritinib | MOLM13, MV4-11 (KMT2A-r, FLT3-ITD) | Synergistic Effect | Confirmed synergy in cellular assays. | [1] |
| Ziftomenib | Gilteritinib | Relapsed/Refractory NPM1m AML with FLT3 co-mutation | Clinical Trial | Phase 1 KOMET-008 trial initiated to evaluate this all-oral combination. |
Menin Inhibitor + CDK4/6 Inhibitor (e.g., Palbociclib, Abemaciclib)
The cell cycle regulator CDK6 is a key downstream target of the Menin-MLL complex. Its inhibition represents another logical synergistic strategy. Studies have shown that combining Menin inhibitors with CDK4/6 inhibitors like palbociclib or abemaciclib results in enhanced anti-leukemic activity.[6][10]
| Menin Inhibitor | Combination Drug | AML Model | Synergy Metric | Finding | Reference |
| SNDX-50469 (Revumenib analog) | Abemaciclib | MLLr and NPM1m cell lines | Synergistic Lethality | Induced synergistic lethality in vitro. | [6] |
| MI-3454 | Palbociclib | NUP98-rearranged primary AML samples | Combination Index (CI) | Notable synergistic effects with CI values between 0.12 and 0.65.[11] | [10][11] |
| MI-3454 | Palbociclib | NUP98-rearranged PDX model | In Vivo Efficacy | Combination therapy improved survival over single agents. | [10] |
Menin Inhibitor + RARα Agonist (e.g., Tamibarotene, ATRA)
Retinoic acid receptor alpha (RARα) agonists promote myeloid differentiation. Combining these agents with Menin inhibitors, which also induce differentiation via a distinct mechanism, has been shown to produce synergistic effects in both apoptosis and differentiation of AML cells.[12][13][14]
| Menin Inhibitor | Combination Drug | AML Model | Synergy Metric | Finding | Reference |
| Revumenib | Tamibarotene | MV4-11 (KMT2A-r) | Apoptosis Induction | Synergistic induction of apoptosis (79.9% for combo vs. 32.1% for revumenib alone).[14] | [12][14][15] |
| Revumenib | Tamibarotene | MOLM13 (KMT2A-r) | Differentiation (CD11b expression) | Synergistic induction of differentiation (6.6-fold increase for combo vs. 1.5-fold for revumenib alone).[14] | [12][14][15] |
| Ziftomenib | ATRA | MLLr and NPM1m cell lines | Synergy Screen | ATRA identified as a top synergistic partner. | [1] |
Mechanisms and Signaling Pathways
The synergistic effects of these combinations stem from concurrently targeting multiple, often complementary, pathways essential for leukemia cell survival and proliferation.
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in evaluating drug synergy. Below are detailed protocols for key in vitro assays used to generate the data in this guide.
Experimental Workflow: In Vitro Synergy Screen
The following diagram outlines a typical workflow for identifying and validating synergistic drug combinations in AML cell lines.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This method quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
-
Cell Plating: Seed AML cells (e.g., MOLM13, MV4-11) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurements.
-
Drug Treatment:
-
For single-agent dose-response curves, add drugs in serial dilutions.
-
For combination studies, add drugs in a matrix format at constant-ratio dilutions centered around their respective IC50 values.
-
-
Incubation: Incubate plates for 72 to 96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to untreated controls and calculate cell viability. Determine IC50 values using non-linear regression.
Protocol 2: Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed 0.5 x 10⁶ cells in 6-well plates and treat with the Menin inhibitor, the combination drug, or both at predetermined synergistic concentrations for 48 to 72 hours.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
-
Protocol 3: Calculation of Drug Synergy
The Combination Index (CI) method developed by Chou and Talalay is a standard for quantifying drug interactions.
-
Data Input: Use dose-effect data from the combination matrix viability assay.
-
Software Analysis: Employ software such as CompuSyn or SynergyFinder.
-
Interpretation of CI Values:
-
CI < 1: Synergism (the smaller the value, the stronger the synergy)
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualization: Generate Fa-CI plots (Fraction affected vs. CI) or isobolograms to visualize the interaction across a range of effect levels. A data point falling below the line of additivity in an isobologram indicates synergy.
Conclusion
The strategy of combining Menin-MLL inhibitors with other targeted agents is a powerful approach to enhance anti-leukemic efficacy. The synergies observed with BCL2, FLT3, and CDK6 inhibitors are particularly robust, supported by strong mechanistic rationale and compelling preclinical and clinical data. By simultaneously disrupting the core transcriptional addiction of KMT2A-r and NPM1m leukemias and blocking key survival and proliferation pathways, these combinations hold the potential to induce deeper, more durable remissions and improve outcomes for patients with these high-risk leukemias. The standardized protocols provided here offer a framework for the continued investigation and validation of novel synergistic combinations in the field.
References
- 1. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Revumenib with azacitidine + venetoclax in ND NPM1m or KMT2Ar AML [aml-hub.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Kura Oncology Initiates KOMET-008 Trial: Ziftomenib Combined with Standard Therapies in AML Treatment [synapse.patsnap.com]
- 10. Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic Effects of the RAR alpha Agonist Tamibarotene and the Menin Inhibitor Revumenib in Acute Myeloid Leukemia Cells with KMT2A Rearrangement or NPM1 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Effects of the RARalpha Agonist Tamibarotene and the Menin Inhibitor Revumenib in Acute Myeloid Leukemia Ce… [ouci.dntb.gov.ua]
- 14. Synergistic Effects of the RARalpha Agonist Tamibarotene and the Menin Inhibitor Revumenib in Acute Myeloid Leukemia Cells with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Menin-MLL Inhibitors: A Comparative Efficacy Guide in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Menin-Mixed Lineage Leukemia (MLL) inhibitors in patient-derived xenograft (PDX) models of acute leukemia. The data presented herein is collated from publicly available research to facilitate an objective evaluation of these emerging targeted therapies.
Introduction to Menin-MLL Inhibition
The interaction between the protein menin and the N-terminal portion of MLL (KMT2A) is a critical driver of leukemogenesis in cancers harboring MLL gene rearrangements or mutations in the nucleophosmin 1 (NPM1) gene.[1][2] This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent blockade of hematopoietic differentiation.[3][4] Small molecule inhibitors that disrupt the menin-MLL interaction have emerged as a promising therapeutic strategy to reverse this oncogenic program.[1] This guide focuses on the in vivo efficacy of several such inhibitors in clinically relevant PDX models.
Comparative Efficacy in MLL-Rearranged and NPM1-Mutated Leukemia PDX Models
The following tables summarize the in vivo efficacy of various Menin-MLL inhibitors in patient-derived xenograft models of MLL-rearranged (MLL-r) and NPM1-mutated (NPM1c) acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).
Table 1: Efficacy of VTP50469 (SNDX-50469) in MLL-r Leukemia PDX Models
| PDX Model | Leukemia Type | MLL Fusion | Treatment Schedule | Key Efficacy Outcomes | Reference |
| MLL-r AML PDXs | AML | Various | 120 mg/kg, oral, daily for 28 days | Significant reduction of human CD45+ cells in peripheral blood; increased CD11b expression (differentiation marker); 5-fold decrease in MEIS1 expression. | [5] |
| MLL-r ALL PDXs | ALL | MLL-AFF1, MLL-GAS7, MLL-ENL | 120 mg/kg, oral gavage, twice daily for 28 days | Maintained Complete Responses (MCRs) in 6 of 8 PDXs; significant reduction in bone marrow leukemia infiltration in 6 of 7 evaluable PDXs. | [6] |
| MLL-r ALL PDXs (MLL-1, 3, 5, 6, 7, 8, 14) | ALL | Various | 120 mg/kg, oral, for 28 days | Extended survival in 6 out of 7 PDXs; significant reductions in bone marrow and spleen leukemia infiltration in 5 out of 7 PDXs. | [5] |
| MLL-r B-ALL PDX | B-ALL | MLL-AF4 | Not specified | Almost complete eradication of leukemia cells in bone marrow, peripheral blood, and spleen. | [5] |
Table 2: Efficacy of MI-3454 in MLL-r and NPM1c Leukemia PDX Models
| PDX Model | Leukemia Type | Genetic Alteration | Treatment Schedule | Key Efficacy Outcomes | Reference |
| MLL-1532 | AML | MLL-p300 | 100 mg/kg, oral, twice daily | Induced complete remission; significantly prolonged survival. | [2][7][8] |
| MLL-449 | Leukemia | MLL rearrangement | 100 mg/kg, oral, twice daily | Blocked leukemia progression and prolonged survival. | [7] |
| NPM1-3055 | AML | NPM1 mutation | 100 mg/kg, oral, twice daily | Induced complete remission. | [7] |
Table 3: Efficacy of Other Investigational Menin-MLL Inhibitors in Leukemia PDX and CDX Models
| Inhibitor | Model Type | Leukemia Type | Genetic Alteration | Treatment Schedule | Key Efficacy Outcomes | Reference |
| DSP-5336 | PDX | Leukemia | MLL-AF4 or NPM1 mutation | Oral, twice daily for 28 days | Induced complete remission and significantly prolonged survival. | [9] |
| MI-463 & MI-503 | Xenograft (MV4;11 cell line) | AML | MLL-AF4 | Intraperitoneal injection, once daily | Reduced tumor burden and improved survival. | [10] |
| DS-1594a·HCl | PDX (AM7577) | AML | Not specified | 25, 50, 100, and 200 mg/kg, oral, daily for 35 days | Dose-dependent reduction in tumor burden and increased survival. | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Menin-MLL signaling pathway and a generalized experimental workflow for evaluating inhibitor efficacy in PDX models.
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [repository.upenn.edu]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cms.syndax.com [cms.syndax.com]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia [jci.org]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent Verification of Menin-MLL Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of the potent Menin-Mixed Lineage Leukemia (MLL) inhibitor, MI-503, with other notable inhibitors targeting the same protein-protein interaction. The data presented is supported by detailed experimental protocols to facilitate independent verification and further research.
Introduction to Menin-MLL Inhibition
The interaction between the nuclear protein Menin and MLL fusion proteins is a critical driver in the pathogenesis of acute leukemias characterized by MLL gene rearrangements.[1][2] This interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the upregulation of leukemogenic target genes such as HOXA9 and MEIS1.[1][3][4] Small molecule inhibitors that disrupt the Menin-MLL interaction represent a promising therapeutic strategy for these aggressive cancers.[3][5] This guide focuses on the comparative efficacy of several such inhibitors.
Comparative In-Vitro Activity of Menin-MLL Inhibitors
The following table summarizes the inhibitory activity of selected Menin-MLL inhibitors, with a focus on MI-503. The data is presented as the half-maximal inhibitory concentration (IC50) determined by fluorescence polarization assays and the half-maximal growth inhibitory concentration (GI50) in various leukemia cell lines.
| Inhibitor | Target Assay | IC50 (nM) | Cell Line | GI50 (nM) | Reference(s) |
| MI-503 | Menin-MLL Interaction | 14.7 | MV4;11 (MLL-AF4) | 250 - 570 | [6][7] |
| MLL-AF9 transformed BMCs | 220 | [8][9] | |||
| MI-463 | Menin-MLL Interaction | 15.3 | MV4;11 (MLL-AF4) | 250 - 570 | [7][9] |
| MI-2 | Menin-MLL Interaction | - | MLL-AF9 transformed BMCs | - | [1] |
| MI-3 | Menin-MLL Interaction | - | MLL-AF9 transformed BMCs | - | [1] |
| VTP50469 | Menin-MLL Interaction | - | MOLM13 (MLL-AF9) | - | [10] |
| D0060-319 | Menin-MLL Interaction | 7.46 | MV4-11 (MLL-AF4) | 4.0 | [11] |
| MOLM-13 (MLL-AF9) | 1.7 | [11] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Menin-MLL Signaling Pathway and Inhibition.
Caption: Fluorescence Polarization Assay Workflow.
Caption: MTT Cell Viability Assay Workflow.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay is utilized to determine the IC50 value of an inhibitor for the Menin-MLL interaction.[11][12]
Materials:
-
Purified, full-length Menin protein.
-
Fluorescently labeled MLL-derived peptide (e.g., FLSN_MLL).[12]
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer (e.g., PBS with 0.02% Bovine γ-Globulin and 4% DMSO).[13]
-
Black, non-binding surface 96-well or 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In each well of the microplate, add a fixed concentration of Menin protein and the fluorescently labeled MLL peptide.
-
Add the various concentrations of the test inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the labeled peptide (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), with gentle shaking.[13]
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 530 nm emission for fluorescein).[13]
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of an inhibitor on the metabolic activity and proliferation of cells, allowing for the determination of the GI50 value.[14][15]
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).[14]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well flat-bottom microplates.
-
A microplate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Seed the leukemia cells into the wells of a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cell lines).[5]
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Add the inhibitor dilutions to the appropriate wells. Include control wells with vehicle (e.g., DMSO) only.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[12]
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[1][14]
-
After the MTT incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Incubate the plate for a further period (e.g., overnight or with shaking for 15 minutes) to ensure complete solubilization.[15][16]
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm, with a reference wavelength of >650 nm.[15]
-
Calculate the percentage of growth inhibition for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and fit the data to determine the GI50 value.
References
- 1. 2.3. MTT cell viability assays [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
- 14. Cell viability (MTT) assay [bio-protocol.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Menin-MLL Inhibitor-25
Essential guidelines for the safe handling and disposal of Menin-MLL inhibitor-25, ensuring the protection of laboratory personnel and the environment.
Menin-MLL inhibitors are a promising class of targeted therapies in development for acute leukemias with MLL rearrangements or NPM1 mutations. As these compounds become more prevalent in research settings, it is critical for researchers, scientists, and drug development professionals to have access to clear and comprehensive safety and disposal information. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in established laboratory safety protocols for handling potent small molecule inhibitors.
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on the known hazards of similar Menin-MLL inhibitors and general principles of chemical waste management in a laboratory setting.
Hazard and Safety Overview
Based on the Safety Data Sheet for the similar compound Menin-MLL inhibitor MI-2, researchers should handle this compound with caution.[1] The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, rinse mouth.[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
This data is extrapolated from the Safety Data Sheet for Menin-MLL inhibitor MI-2 and should be considered as a guideline for this compound in the absence of a specific SDS.
Step-by-Step Disposal Protocol
Adherence to a structured disposal plan is paramount for laboratory safety and regulatory compliance. The overriding principle is that no experimental work should begin without a clear plan for the disposal of all waste generated.[2] All chemical waste, including this compound, should be treated as hazardous unless confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[3]
Step 1: Personal Protective Equipment (PPE)
Before handling the inhibitor or its waste, ensure you are wearing appropriate PPE.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood, a respirator may be necessary.
Step 2: Waste Segregation
Proper segregation of waste is crucial to prevent dangerous chemical reactions and to facilitate correct disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as gloves, weigh boats, and pipette tips should be collected in a dedicated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" with the full chemical name.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.[4][5]
-
Do not mix with other incompatible waste streams.[2] For example, separate halogenated and non-halogenated solvents.[2]
-
The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name, and an approximate concentration.
-
-
Empty Containers:
Step 3: Labeling and Storage
Proper labeling and temporary storage are critical for safety and compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full name of the chemical(s), and the date accumulation started.[5]
-
Storage:
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.
-
Regulatory Compliance: Dispose of the contents and container in accordance with all local, state, and federal regulations.[1] Never dispose of this compound down the drain or in the regular trash.[5] Evaporation is not an acceptable method of disposal.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. ptb.de [ptb.de]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. risk.byu.edu [risk.byu.edu]
Personal protective equipment for handling Menin-MLL inhibitor-25
This document provides crucial safety and logistical information for handling Menin-MLL inhibitor-25, a potent compound for research and drug development. The following procedures are based on the safety data sheet for the closely related compound, Menin-MLL inhibitor MI-2, and are intended to ensure the safe handling and disposal of this class of inhibitors.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety goggles | Must be equipped with side-shields.[1] |
| Hand Protection | Protective gloves | Chemically resistant, impervious gloves. |
| Skin and Body | Impervious clothing | Lab coat or other protective clothing. |
| Respiratory | Suitable respirator | Use in well-ventilated areas.[1] A respirator is required if dust or aerosols are generated. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[1]
-
Verify that a safety shower and eye wash station are accessible.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
3. In Case of Exposure:
-
If on skin: Wash with plenty of soap and water.[1]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If swallowed: Rinse mouth.[1]
4. Accidental Release Measures:
-
Evacuate personnel to safe areas.[1]
-
Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[1]
-
Prevent further leakage or spillage. Keep the product away from drains or water courses.[1]
-
Absorb solutions with a liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: Dispose of contaminated materials, including absorbent materials from spills, in a designated, sealed container.[1]
-
Disposal: Conduct disposal in accordance with all applicable federal, state, and local regulations.[1]
Workflow for Safe Handling and Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
